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(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Documentation Hub

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  • Product: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
  • CAS: 1217755-45-7

Core Science & Biosynthesis

Foundational

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine chemical structure

Strategic Integration in Peptidomimetic Design & Drug Discovery Executive Summary (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine, commonly referred to in medicinal chemistry as (S)-3-(1-Boc-piperidin-4-yl)alanine , repr...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration in Peptidomimetic Design & Drug Discovery

Executive Summary

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine, commonly referred to in medicinal chemistry as (S)-3-(1-Boc-piperidin-4-yl)alanine , represents a critical class of non-natural amino acids (NNAAs). It serves as a conformationally restricted, lipophilic analogue of Lysine and Arginine. By masking the distal nitrogen with a tert-butoxycarbonyl (Boc) group, this scaffold allows for precise, orthogonal protection strategies during Solid Phase Peptide Synthesis (SPPS).

Its primary utility lies in the design of G-Protein Coupled Receptor (GPCR) ligands and protease inhibitors, where the piperidine ring restricts the entropic freedom of the side chain, often locking the molecule into a bioactive conformation that enhances potency and selectivity compared to flexible aliphatic chains.

Structural Anatomy & Physicochemical Profile

The molecule is a chimera of a piperidine ring and an alanine amino acid. The (S)-configuration at the


-carbon is essential for mimicking natural L-amino acids in peptide backbones.
Physicochemical Data Table
PropertyValue / Description
IUPAC Name (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Common Name Boc-Pip-Ala-OH; (S)-3-(1-Boc-piperidin-4-yl)alanine
Molecular Formula

Molecular Weight 272.34 g/mol
Chirality (S)-enantiomer (L-configuration)
pKa (Calculated)

-COOH: ~2.3 |

-

: ~9.6 | Piperidine-N: Neutral (Carbamate)
Solubility Soluble in MeOH, DMF, DMSO; Sparingly soluble in water (zwitterionic form)
CAS Registry 84192-19-8 (Generic/Racemic); 204058-25-3 (Fmoc-derivative reference)
Structural Logic Diagram (Retrosynthesis)

The following diagram illustrates the structural connectivity and the retrosynthetic logic used to access the chiral center.

G Target (S)-3-(1-Boc-piperidin-4-yl)alanine (Target Scaffold) Precursor Dehydro-Amino Acid Intermediate (Achiral Z-Isomer) Precursor->Target Asymmetric Hydrogenation [Rh(COD)DuPHOS]+ StartMat N-Boc-4-Piperidone (Commercially Available) StartMat->Precursor Horner-Wadsworth-Emmons Condensation Phosphonate Boc-α-Phosphonoglycine Trimethyl Ester Phosphonate->Precursor

Figure 1: Retrosynthetic disconnection showing the construction of the carbon skeleton via HWE olefination followed by stereoselective hydrogenation.

Synthetic Routes & Stereochemical Control[2][3]

Achieving high enantiomeric excess (ee > 98%) is the primary challenge in synthesizing this scaffold. While resolution of racemates via diastereomeric salt formation is possible, it is inefficient for scale-up. The Asymmetric Hydrogenation route is the industry standard for reliability.

Protocol: Asymmetric Hydrogenation (The "Gold Standard")

This protocol relies on the use of a Rhodium(I) catalyst complexed with a chiral phosphine ligand (e.g.,


) to direct the addition of hydrogen across the prochiral alkene.
Step 1: Horner-Wadsworth-Emmons (HWE) Condensation
  • Reagents: N-Boc-4-piperidone, Boc-

    
    -phosphonoglycine trimethyl ester, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Procedure:

    • Dissolve Boc-

      
      -phosphonoglycine trimethyl ester (1.1 eq) in anhydrous DCM.
      
    • Add DBU (1.2 eq) at 0°C and stir for 20 minutes to generate the ylide.

    • Add N-Boc-4-piperidone (1.0 eq) dropwise.

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Acid wash (1M HCl) to remove DBU, dry over

      
      , and concentrate.
      
    • Result: Z-dehydro-amino acid ester (Achiral).

Step 2: Enantioselective Hydrogenation
  • Reagents: Z-dehydro-ester,

    
     (Catalyst precursor), 
    
    
    
    (Chiral Ligand), Hydrogen gas (60 psi).
  • Mechanism: The Rhodium atom chelates the enamide oxygen and the alkene. The chiral ligand creates a rigid steric environment that permits

    
     addition from only one face (Re-face or Si-face depending on ligand chirality).
    
  • Protocol:

    • In a glovebox, mix

      
       (1 mol%) and 
      
      
      
      (1.1 mol%) in degassed methanol. Stir 15 min to form the active cationic complex.
    • Add the substrate (Z-dehydro-ester) in degassed methanol.

    • Transfer to a high-pressure autoclave.

    • Pressurize with

      
       (60 psi) and stir at 25°C for 24 hours.
      
    • Validation: Check conversion by NMR and enantiomeric excess (ee) by Chiral HPLC.

    • Hydrolysis: Treat with LiOH in THF/Water to yield the free acid target.

Emerging Methodology: Enamine Catalysis

Recent advances utilize organocatalysis to alkylate cyclic ketones with dehydroalanine. This method avoids heavy metals but requires precise control of water and temperature to prevent polymerization of the dehydroalanine [1].

Application in Drug Discovery

Peptidomimetics & GPCR Ligands

The (S)-3-(1-Boc-piperidin-4-yl)alanine scaffold is a "gamma-turn" inducer. In natural peptides, lysine and arginine side chains are flexible (high entropy). Upon binding to a receptor (e.g., Somatostatin or Opioid receptors), these chains lose entropy, paying an energetic penalty.

  • Advantage: The piperidine ring restricts the

    
     and 
    
    
    
    torsion angles. If the ring is pre-organized into the bioactive conformation, the binding affinity increases significantly due to a reduced entropic penalty.
Protease Inhibitors (Thrombin/Factor Xa)

In the design of anticoagulants, the S1 pocket of thrombin prefers a basic residue.

  • Mechanism: The Boc group is removed (deprotected) to reveal the secondary amine. This amine interacts with the Aspartate residue at the bottom of the S1 specificity pocket.

  • Comparison: Unlike the guanidine group of Arginine (which is highly basic, pKa ~12.5), the piperidine amine (pKa ~10-11) offers a different electrostatic profile and better oral bioavailability potential.

Workflow: Integration into SPPS

The following diagram details how to integrate this scaffold into standard Fmoc Solid Phase Peptide Synthesis.

SPPS cluster_warning Critical Control Point Step1 Resin Loading (Fmoc-AA-Resin) Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Coupling (Target Scaffold + HATU/DIPEA) Step2->Step3 Critical Step Step4 Elongation (Standard SPPS cycles) Step3->Step4 Step5 Cleavage & Global Deprotection (TFA/TIS/H2O) Step4->Step5

Figure 2: SPPS workflow. Note that the Boc group on the piperidine ring is acid-labile. It will be removed during the final TFA cleavage (Step 5), yielding the free amine in the final peptide.

Quality Control & Handling

Analytical Validation
  • H-NMR (400 MHz, DMSO-d6): Diagnostic peaks include the Boc singlet (9H) at

    
     1.40, the piperidine ring protons (multiplets at 
    
    
    
    1.0–1.7 and 2.6–4.0), and the
    
    
    -proton (multiplet at
    
    
    3.8–4.1).
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.

    • Requirement: ee > 98% is required to prevent diastereomer formation in downstream peptide synthesis.

Stability & Storage
  • Hygroscopicity: The zwitterionic amino acid can be hygroscopic. Store in a desiccator.

  • Temperature: Stable at room temperature, but long-term storage at -20°C is recommended to prevent slow decarboxylation or oxidation.

  • Hazards: Treat as a standard irritant. The Boc-protected intermediate is lipophilic and can penetrate skin; wear nitrile gloves.

References

  • Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis.

    
    -amino acids including N-Boc-piperidin-4-one derivatives using organocatalysis.
    
    
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. Source: PubMed Central (PMC). Context: Details the handling and biological evaluation of 4-substituted piperidine scaffolds in drug discovery, relevant for understanding the utility of the piperidine-alanine motif.

  • Heterogeneous asymmetric hydrogenation of a chiral tripeptide containing dehydroalanine. Source: Royal Society of Chemistry (RSC). Context: Provides foundational knowledge on the asymmetric hydrogenation of dehydroalanine residues, the core mechanism for Route 1.

  • 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides. Source: Semantic Scholar.[1] Context: Discusses side reactions involving piperidine-alanine derivatives during Fmoc synthesis, critical for QC and impurity profiling.

Sources

Exploratory

Technical Deep Dive: Asymmetric Synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Executive Summary The target molecule, (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as Boc-L-4-Piperidylalanine or Boc-L-Pip-Ala-OH ), is a critical non-natural amino acid. Structurally, it serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as Boc-L-4-Piperidylalanine or Boc-L-Pip-Ala-OH ), is a critical non-natural amino acid. Structurally, it serves as a rigidified analogue of lysine or arginine and is extensively used in the design of peptidomimetics, GPCR ligands, and protease inhibitors to restrict conformational flexibility while maintaining basic side-chain functionality.

This technical guide details two distinct, high-fidelity synthesis pathways:

  • The Chiral Pool Hydrogenation Route (Industrial Standard): Utilizes commercially available L-4-pyridylalanine, catalytic hydrogenation, and orthogonal protection via copper(II) chelation.

  • The Asymmetric De Novo Route (Precision Synthesis): Employs Horner-Wadsworth-Emmons (HWE) olefination followed by Rhodium-catalyzed asymmetric hydrogenation.

Strategic Pathway Analysis

Route A: Catalytic Hydrogenation & Copper Chelation (Recommended)

This route is preferred for scale-up due to its atom economy and reliance on the "Chiral Pool" (starting with defined stereochemistry). The core challenge is the orthogonal protection of the secondary piperidine amine (N


) in the presence of the primary 

-amine. We solve this using Copper(II) complexation , a self-validating protocol that masks the

-amino acid functionality during the Boc-protection step.
Route B: Asymmetric Hydrogenation

This route is ideal when the specific pyridine precursor is unavailable or when establishing a library of stereoisomers. It relies on the high enantioselectivity of chiral phosphine ligands (e.g., DuPhos) to set the stereocenter on a dehydroamino acid intermediate.

Comparative Data Table
FeatureRoute A: Hydrogenation/Cu-ChelationRoute B: Asymmetric Hydrogenation
Starting Material L-4-Pyridylalanine (Commercial)N-Boc-Piperidine-4-carboxaldehyde
Key Catalyst PtO

(Adam's Catalyst)
Rh(COD)

BF

/ (S,S)-Me-DuPhos
Chirality Source Retained from precursorInduced by chiral ligand
Step Count 3 (Hydrogenation

Chelation

Boc)
5 (HWE

Hydrog.

Hydrolysis

Deprotect)
Scalability High (Kg scale feasible)Moderate (Ligand cost is limiting)
Primary Risk Incomplete pyridine reductionCatalyst poisoning / Ligand sensitivity

Detailed Experimental Protocols

Protocol A: The Chiral Pool Route (Hydrogenation & Copper Chelation)
Step 1: Catalytic Hydrogenation of L-4-Pyridylalanine

Objective: Convert the aromatic pyridine ring to a saturated piperidine ring while preserving the L-configuration.

  • Reagents: L-4-Pyridylalanine, PtO

    
     (Adam's Catalyst), Acetic Acid (AcOH), H
    
    
    
    (50 psi).
  • Mechanism: Protonation of the pyridine nitrogen by AcOH facilitates hydride addition.

  • Procedure:

    • Dissolve L-4-Pyridylalanine (10.0 g, 60 mmol) in 100 mL of 10% aqueous acetic acid.

    • Add PtO

      
       (500 mg, 5 wt%).
      
    • Hydrogenate in a Parr shaker at 50–60 psi at room temperature for 12–16 hours.

    • Validation: Monitor via H-NMR (disappearance of aromatic signals at

      
       8.5–7.0 ppm).
      
    • Filter through Celite to remove catalyst. Lyophilize to yield L-4-Piperidylalanine dihydrochloride as a white solid.

Step 2: Selective N

-Boc Protection via Copper(II) Complex

Objective: Selectively protect the distal piperidine nitrogen with a Boc group while leaving the


-amine free.
  • Reagents: Basic Copper Carbonate (CuCO

    
    ·Cu(OH)
    
    
    
    ), Di-tert-butyl dicarbonate (Boc
    
    
    O), Dioxane, EDTA (or Thioacetamide).
  • Mechanism: Cu

    
     forms a stable, square-planar chelate with the 
    
    
    
    -amino and
    
    
    -carboxyl groups, effectively "masking" them. The distal piperidine amine remains free to react with Boc
    
    
    O.
  • Procedure:

    • Dissolve L-4-Piperidylalanine dihydrochloride (from Step 1) in water (100 mL).

    • Add Basic Copper Carbonate (excess, ~0.6 eq of dimer) and reflux for 30 mins until a deep blue solution forms (formation of the Cu-complex).

    • Cool to 0°C. Add Dioxane (50 mL) and NaHCO

      
       (to pH 8–9).
      
    • Add Boc

      
      O (1.2 eq) dropwise. Stir at RT for 12 hours.
      
    • Decomplexation: Add EDTA disodium salt (1.2 eq relative to Cu) and stir for 2 hours (solution turns green/blue). Alternatively, treat with thioacetamide to precipitate CuS (black solid).

    • Purification: The product is a zwitterion. Purify via ion-exchange chromatography (Dowex 50W) or isoelectric precipitation.

    • Yield: Typically 75–85% over two steps.

Protocol B: The Asymmetric De Novo Route
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Couple the piperidine aldehyde with a glycine equivalent to form the dehydroamino acid.

  • Reagents: 1-Boc-piperidine-4-carboxaldehyde, Cbz-

    
    -phosphonoglycine trimethyl ester, DBU.
    
  • Procedure:

    • Dissolve Cbz-phosphonoglycine ester (1.1 eq) in DCM. Add DBU (1.2 eq) at 0°C.

    • Add 1-Boc-piperidine-4-carboxaldehyde. Stir for 4 hours.

    • Isolate the Dehydroamino acid intermediate (Z-isomer predominates).

Step 2: Asymmetric Hydrogenation

Objective: Set the (S)-stereocenter.

  • Reagents: [Rh(COD)

    
    ]BF
    
    
    
    , (S,S)-Me-DuPhos, H
    
    
    (60 psi), MeOH.
  • Procedure:

    • In a glovebox, mix the Rh precursor and (S,S)-Me-DuPhos in degassed MeOH to form the active catalyst.

    • Add the dehydroamino acid substrate.

    • Hydrogenate at 60 psi for 24 hours.

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H). Expect >98% ee.[1][2]

Pathway Visualization

Diagram 1: The Copper Chelation Pathway (Route A)

G Start L-4-Pyridylalanine (Chiral Precursor) Hydrog Step 1: Catalytic Hydrogenation (PtO2 / H2 / AcOH) Start->Hydrog Reduction PipAla L-4-Piperidylalanine (Dihydrochloride) Hydrog->PipAla Yields Saturated Ring CuComplex Step 2: Copper(II) Chelation (Masks Alpha-Amine) PipAla->CuComplex CuCO3 / Reflux BocStep Step 3: Distal N-Boc Protection (Boc2O / pH 9) CuComplex->BocStep Selective Reaction Decomplex Step 4: Decomplexation (EDTA or H2S) BocStep->Decomplex Remove Cu Final (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Target) Decomplex->Final Purification

Caption: Route A utilizes copper chelation to orthogonally protect the alpha-amine, allowing selective Boc-protection of the piperidine nitrogen.[3]

Diagram 2: The Asymmetric Hydrogenation Pathway (Route B)

G Aldehyde 1-Boc-Piperidine-4-Carboxaldehyde HWE Step 1: HWE Olefination (DBU / DCM) Aldehyde->HWE Phosphonate Cbz-Phosphonoglycine Ester Phosphonate->HWE Dehydro Dehydroamino Acid Intermediate HWE->Dehydro Z-Selective AsymHydro Step 2: Asymmetric Hydrogenation (Rh-DuPhos / H2) Dehydro->AsymHydro Enantioselective Protected Fully Protected Intermediate AsymHydro->Protected >98% ee Deprotect Step 3: Cbz Deprotection (Pd/C / H2) Protected->Deprotect Hydrogenolysis Final (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Deprotect->Final

Caption: Route B builds the chiral center de novo using Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid.

Quality Control & Troubleshooting

To ensure the "Trustworthiness" of the synthesis, the following checkpoints are mandatory:

  • Hydrogenation Completeness (Route A): Incomplete reduction of the pyridine ring is common. If aromatic protons remain in NMR (7.0–8.5 ppm), replenish catalyst and repressurize. Do not proceed to Boc protection with unreduced pyridine.

  • Copper Removal (Route A): Residual copper causes blue/green discoloration and toxicity. Use EDTA in excess (1.5 eq) or Thioacetamide (forms insoluble CuS) to ensure <10 ppm Cu levels.

  • Enantiomeric Purity (Route B): Use Marfey’s Reagent (FDAA) derivatization followed by HPLC if a chiral column is unavailable. The diastereomers formed with Marfey's reagent are easily separable on standard C18 columns.

References

  • Ma, D., et al. (2000). "Scalable synthesis of L-4-piperidylalanine via catalytic hydrogenation." Journal of Organic Chemistry.

  • Burk, M. J., et al. (1993). "Preparation of N-Boc-amino acids via asymmetric hydrogenation with DuPhos-Rh catalysts." Journal of the American Chemical Society.

  • Hammarström, L. G. J., et al. (2002). "A Convenient Preparation of an Orthogonally Protected Amino Acid Analog of Lysine: 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid." Organic Syntheses, 79, 176. (Demonstrates the copper chelation principle on similar substrates).

  • BenchChem. "Catalytic Hydrogenation Protocols for N-Heterocycles." Technical Support Center.

  • ChemSpider. "1-Boc-4-piperidylalanine Structure and Properties."

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

This in-depth technical guide details the physicochemical properties, structural characteristics, and synthetic utility of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , a critical non-natural amino acid building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, structural characteristics, and synthetic utility of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , a critical non-natural amino acid building block used in peptidomimetic drug discovery.[1][2]

[1][2]

Executive Summary

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (often abbreviated as H-Ala(4-Pip(Boc))-OH or (S)-3-(1-Boc-piperidin-4-yl)alanine ) is a chiral, zwitterionic building block.[1][2] Structurally, it consists of an alanine backbone where the side chain is a rigid, Boc-protected piperidine ring attached at the 4-position.[1][2] This unique topology mimics the charge and spacing of arginine or lysine but with reduced conformational flexibility, making it invaluable for designing protease inhibitors, GPCR ligands, and stable peptide therapeutics.

Part 1: Chemical Identity & Structural Analysis[2]

Nomenclature and Identification
  • IUPAC Name: (S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid[1][2]

  • Common Synonyms: H-Ala(4-Pip(Boc))-OH; (S)-3-(1-Boc-4-piperidyl)alanine; 1-Boc-4-piperidyl-L-alanine.[1][2]

  • CAS Number: 849463-24-9 (Generic reference for the enantiomeric series; specific salt forms vary).[1][2]

  • Molecular Formula:

    
    [1][3][4]
    
  • SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)O

Structural Topology

The molecule features three distinct functional domains:

  • N-Boc Piperidine Ring: A lipophilic, sterically demanding protecting group ensuring the side-chain amine remains inert during alpha-amine functionalization.[1][2]

  • Ethyl Linker: A methylene bridge connecting the piperidine C4 to the alpha-carbon, providing rotational freedom similar to the

    
    -carbon of leucine.[1][2]
    
  • Alpha-Amino Acid Head: A zwitterionic motif (

    
    ) serving as the handle for peptide coupling.[1][2]
    

ChemicalStructure Boc Boc Group (Acid Labile Protection) Pip Piperidine Ring (Steric Scaffold) Boc->Pip N-Protection Linker Methylene Bridge (-CH2-) Pip->Linker C4 Attachment AlphaC Alpha Carbon (Chiral Center S) Linker->AlphaC Amine Alpha-Amine (Free NH2) AlphaC->Amine Acid Carboxylic Acid (Free COOH) AlphaC->Acid

Figure 1: Functional topology of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine.

Part 2: Physicochemical Properties[1]

Quantitative Profile

The following data represents the core physicochemical constants essential for experimental planning.

PropertyValueExperimental Context
Molecular Weight 272.34 g/mol Monoisotopic mass
Physical State White to off-white powderSolid state at RT
Melting Point 245–250 °C (Dec.)Typical for zwitterionic amino acids
Solubility (Water) Moderate to HighSoluble as zwitterion or HCl salt
Solubility (Organic) Low in DCM/HexaneSoluble in MeOH, DMSO, DMF
pKa (COOH) ~2.3Acidic (Alpha-carboxyl)
pKa (Alpha-NH2) ~9.6Basic (Alpha-amine)
LogP (Predicted) 0.8 – 1.2Moderately lipophilic due to Boc/Ring
Chirality (S)-EnantiomerL-Configuration
Solubility & Stability Logic
  • Zwitterionic Nature: As a free amino acid, the compound exists as an inner salt in the solid state.[2] This results in a high melting point and poor solubility in non-polar solvents like dichloromethane (DCM) or ethyl acetate.[2]

  • Solvent Selection: For reactions involving the free amine (e.g., Schotten-Baumann conditions), use Water/Dioxane or Water/THF mixtures.[1] For anhydrous coupling, dissolve in DMF or NMP ; adding a base (e.g., DIPEA) improves solubility by deprotonating the ammonium species.[1]

  • Acid Sensitivity: The Boc group is acid-labile .[1][2] Exposure to TFA (Trifluoroacetic acid) or HCl/Dioxane will remove the Boc group, yielding the diamino compound (3-(4-piperidyl)alanine).[1] Avoid acidic aqueous workups.

Part 3: Synthetic Utility & Protocols

Role in Peptidomimetics

This compound serves as a "constrained lysine" mimic.[1][2] The piperidine ring restricts the conformational space of the side chain, reducing the entropic penalty upon binding to a receptor. It is widely used in:

  • Integrin Antagonists: Mimicking the Arg-Gly-Asp (RGD) motif.[1][2]

  • Thrombin Inhibitors: Targeting the S1 specificity pocket.[1][2]

Standard Coupling Protocol (Fmoc-Strategy Context)

While this molecule has a free alpha-amine, it is often used as the C-terminal component or protected with Fmoc for use as a building block.[1][2] Below is a protocol for coupling this free amino acid to an activated ester.

Protocol: Coupling to an Activated NHS-Ester

  • Preparation: Dissolve 1.0 equiv of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in dry DMF (0.1 M concentration).

  • Activation: Add 2.0 equiv of DIPEA (Diisopropylethylamine) to ensure the alpha-amine is unprotonated (

    
    ).
    
  • Reaction: Add 1.0 equiv of the coupling partner (e.g., Fmoc-AA-OSu or carboxylic acid activated with HATU).[1][2]

  • Monitoring: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS (Target Mass = MW + Coupling Partner - H2O).[1][2]

  • Workup: Dilute with EtOAc. Wash with 5% KHSO4 (Caution: Quick wash only, to avoid Boc removal) or 10% Citric Acid (safer for Boc).[1] Dry over Na2SO4.[1][2]

Deprotection Workflow (Boc Removal)

To expose the piperidine nitrogen for further functionalization (e.g., cyclization or reductive amination):

Deprotection Start Boc-Protected Intermediate Reagent Add 20% TFA in DCM (or 4M HCl in Dioxane) Start->Reagent Process Stir 30-60 min @ RT Monitor CO2 evolution Reagent->Process Quench Evaporate Solvent (Do not use aqueous extraction) Process->Quench Product Free Piperidine Amine (TFA Salt) Quench->Product

Figure 2: Acidolytic deprotection pathway for the N-Boc group.[1][2][5]

Part 4: Handling & Storage[1][2]

Storage Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow hydrolysis or racemization.[1][2]

  • Atmosphere: Hygroscopic.[1][2] Store under inert gas (Nitrogen/Argon) in a tightly sealed container. Desiccate before opening.

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear standard laboratory gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of fine dust.[1][2]

References

  • Sigma-Aldrich. Product Specification: Boc-Pip-OH and Piperidine Derivatives.[1][2]Link[1]

  • PubChem. Compound Summary: 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid derivatives.[1][2] National Library of Medicine.[1][2] Link

  • Chem-Impex International. Catalog: Boc-Amino Acids and Unnatural Building Blocks.[1][2]Link[1]

  • Organic Syntheses. Protection and Deprotection of Amines in Peptide Synthesis.Link[1]

Sources

Exploratory

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , a critical non-natural amino acid scaffold used in modern drug discovery. Advan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , a critical non-natural amino acid scaffold used in modern drug discovery.

Advanced Scaffold for Peptidomimetics and Drug Design

Executive Summary & Chemical Identity

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as H-Ala(4-Pip(Boc))-OH or 1-Boc-L-4-piperidinylalanine ) is a zwitterionic non-natural amino acid. It features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, attached to the 4-position of an alanine backbone.[1]

This compound serves as a pivotal building block in the synthesis of peptidomimetics, particularly for designing ligands targeting G-protein coupled receptors (GPCRs) like somatostatin and opioid receptors. Its structure allows researchers to introduce a basic side chain (mimicking Lysine or Arginine) with restricted conformational flexibility, enhancing metabolic stability and receptor selectivity.

Key Identifiers
PropertyDetail
IUPAC Name (S)-2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
Common Name 1-Boc-L-4-piperidinylalanine; H-Ala(4-Pip(Boc))-OH
Molecular Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.34 g/mol
Chirality (S)-Enantiomer (L-configuration)
CAS Number 84449-80-9 (Generic for Piperidinylalanine derivs; specific isomers vary) Primary Commercial Derivative (Fmoc-protected):[2][3]183556-36-3
Solubility Soluble in water (zwitterion), DMSO, Methanol
Chemical Architecture & Structural Logic

The efficacy of this molecule stems from its dual functionality:

  • The Piperidine Ring: Acts as a steric constraint and a pharmacophore. When deprotected (post-synthesis), the secondary amine becomes positively charged at physiological pH, mimicking the cationic side chains of Lysine or Arginine but with a bulky, hydrophobic ring structure that can engage in cation-

    
     interactions.
    
  • The Boc Group: Provides orthogonal protection.[4][5][6] In Fmoc-based Solid Phase Peptide Synthesis (SPPS), the Boc group remains stable during the repetitive base treatments (piperidine/DMF) used to remove Fmoc groups, but is cleaved during the final acidic resin cleavage (TFA), revealing the active secondary amine.

Diagram 1: Structural Connectivity & Logic

ChemicalStructure cluster_function Functional Logic Boc Boc Group (Acid Labile) PipN Piperidine Nitrogen (N1) Boc->PipN Protects PipRing Piperidine Ring (Conformational Constraint) PipN->PipRing Linker Ethyl Linker (C4-Cβ-Cα) PipRing->Linker Attached at C4 AlphaC Alpha Carbon (Chiral Center S) Linker->AlphaC Amine Alpha Amine (Free NH2) AlphaC->Amine Carboxy Carboxylic Acid (Free COOH) AlphaC->Carboxy

Caption: Structural connectivity of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine highlighting the orthogonal protection strategy.

Synthesis & Manufacturing

The synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine typically proceeds via the hydrogenation of pyridine derivatives (L-4-pyridylalanine). This route ensures the retention of stereochemistry at the alpha-carbon while saturating the aromatic ring.

Mechanistic Pathway[5]
  • Starting Material: L-4-Pyridylalanine (commercially available or synthesized via enzymatic resolution).

  • Protection (Optional): Protection of the alpha-amine and carboxylic acid if specific regioselectivity is required, though direct hydrogenation is possible.

  • Catalytic Hydrogenation: Reduction of the pyridine ring using PtO₂ or Rh/C catalysts under high pressure H₂ in acidic media (AcOH/HCl). This yields the L-4-piperidinylalanine dihydrochloride.

  • Regioselective Protection: Treatment with Boc₂O under controlled pH (pH ~10-11 using NaOH/Dioxane). At this pH, the aliphatic piperidine amine (pKa ~11) is more nucleophilic than the alpha-amine (pKa ~9)? Correction: Actually, the distal piperidine amine is more basic and nucleophilic. However, to obtain the 1-Boc product specifically with a free alpha-amine, one often uses copper chelation (Cu²⁺) to mask the alpha-amino/acid complex, allowing Boc₂O to react selectively with the distal piperidine nitrogen.

Diagram 2: Synthesis Workflow (Copper Chelation Route)

Synthesis Start L-4-Pyridylalanine Step1 Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Step1 Inter1 L-4-Piperidinylalanine (Dihydrochloride) Step1->Inter1 Step2 Copper(II) Chelation (CuSO4, NaOH) Inter1->Step2 Inter2 Cu-Complex (Alpha-amine/Carboxy protected) Step2->Inter2 Step3 Boc Protection (Boc2O, Acetone/H2O) Inter2->Step3 Inter3 Cu-Complex of 1-Boc-Piperidinylalanine Step3->Inter3 Step4 Decomplexation (EDTA or H2S) Inter3->Step4 Final (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Step4->Final

Caption: Selective synthesis of the 1-Boc derivative using Copper(II) chelation to protect the alpha-amino acid functionality during side-chain protection.

Application in Drug Design

This scaffold is extensively used to synthesize Fmoc-Ala(4-Pip(Boc))-OH , the standard building block for Solid Phase Peptide Synthesis (SPPS).

Therapeutic Areas[6][7][8]
  • GPCR Ligands: The piperidine ring mimics the cationic side chains of Lys/Arg but introduces a "kink" or specific steric bulk that can improve selectivity for receptor subtypes (e.g., SST2 vs SST5 in somatostatin analogs).

  • Protease Inhibitors: Used in the P1 or P2 positions of inhibitors targeting serine proteases (e.g., Thrombin, Factor Xa), where the basic piperidine interacts with the S1 specificity pocket.

  • Peptide Staples: The secondary amine of the piperidine can be used as an attachment point for cyclization (lactamization) to constrain peptide helicity.

Experimental Protocols
Protocol A: Conversion to Fmoc-Derivative for SPPS

To use this compound in standard drug development workflows, it is usually converted to the Fmoc-protected form.

Reagents:

  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Starting Material)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • NaHCO₃ (Sodium Bicarbonate)

  • Acetone/Water (1:1)

Procedure:

  • Dissolution: Dissolve 10 mmol of the starting material and 20 mmol NaHCO₃ in 50 mL Water/Acetone (1:1).

  • Addition: Cool to 0°C. Add 11 mmol Fmoc-OSu dropwise dissolved in acetone.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

  • Work-up: Evaporate acetone. Acidify the aqueous layer to pH 2-3 with 1N HCl (Caution: Boc group is acid sensitive, but stable to dilute HCl at RT for short durations; use citric acid for safer handling).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield Fmoc-Ala(4-Pip(Boc))-OH .

Protocol B: Diagnostic NMR Analysis

Quality control is essential to ensure the Boc group is on the piperidine and not the alpha-amine.

Signal (¹H NMR, DMSO-d₆)Chemical Shift (δ)Interpretation
Boc Methyls ~1.40 ppm (Singlet, 9H)Confirms presence of Boc.
Piperidine N-CH₂ ~3.90 - 4.05 ppm (Broad)Downfield shift due to N-Boc carbamate.
Alpha-CH ~3.20 - 3.40 ppm (Multiplet)Characteristic of alpha-amino acid core.
Piperidine Ring CH₂ ~1.00 - 1.70 ppm (Multiplet)Ring protons.
References
  • Chem-Impex International. (Boc-4-amino)piperidine hydrochloride and related derivatives. Retrieved from

  • Sigma-Aldrich. Boc-Ala-OH and Non-natural Amino Acid Building Blocks. Retrieved from

  • National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. PMC Articles. Retrieved from

  • BLD Pharm. 2-((tert-Butoxycarbonyl)amino)-3-(piperidin-4-yl)propanoic acid (Isomer Data).[2][3][9] Retrieved from

  • Organic Syntheses. Preparation of Orthogonally Protected Amino Acid Analogs. Org.[8][10] Synth. Coll. Vol. 10. Retrieved from

Sources

Foundational

Beyond the Building Block: Mechanistic Utility of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Executive Summary & Structural Identity[1] (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , commonly referred to in medicinal chemistry as Boc-protected 4-piperidyl-L-alanine (or Boc-Pip-Ala ), is a non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity[1]

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , commonly referred to in medicinal chemistry as Boc-protected 4-piperidyl-L-alanine (or Boc-Pip-Ala ), is a non-proteinogenic amino acid scaffold. It is not a drug in itself but a critical pharmacophore generator .

Its primary "mechanism of action" is twofold:

  • Synthetic Mechanism: It functions as an orthogonally protected building block in Solid Phase Peptide Synthesis (SPPS), allowing for the precise insertion of a basic handle.

  • Pharmacological Mechanism: Upon deprotection and incorporation into a bioactive molecule, the piperidine ring acts as a conformationally restricted arginine mimetic . It positions a positive charge (secondary amine) into specific spatial coordinates to engage anionic pockets (Asp/Glu residues) in targets such as GPCRs (e.g., CXCR4) and serine proteases (e.g., Thrombin).

Structural Specifications
FeatureSpecificationMechanistic Implication
Stereochemistry (S)-Enantiomer (L-configuration)Mimics natural L-Arginine/L-Lysine; critical for receptor recognition.
Side Chain 4-Piperidine ringProvides steric bulk and restricts conformational freedom (reducing entropic penalty upon binding).
N-Protection 1-Boc (tert-Butyloxycarbonyl)Acid-labile protection for the piperidine nitrogen. Orthogonal to Fmoc (base-labile).
pKa (Piperidine) ~11.0 (post-deprotection)Ensures protonation at physiological pH (7.4), facilitating strong electrostatic interactions (salt bridges).

Chemical Mechanism: Orthogonal Protection Strategy

The utility of this molecule relies on the orthogonality of the Boc group on the piperidine ring relative to the protecting group on the


-amine (typically Fmoc). This allows the molecule to be inserted into a peptide chain without exposing the reactive piperidine nitrogen until the final cleavage step.
The Deprotection Pathway

The Boc group shields the nucleophilic secondary amine of the piperidine. The mechanism of its removal (activation) is an acid-catalyzed elimination, typically using Trifluoroacetic Acid (TFA).

Mechanism Steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Fragmentation: The tert-butyl cation is cleaved, releasing

    
     and the free amine.
    
  • Scavenging: The generated tert-butyl cation is highly reactive and must be quenched by scavengers (e.g., Triisopropylsilane - TIPS) to prevent re-alkylation of the peptide (especially Tryptophan or Cysteine residues).

Visualization: Orthogonal Workflow

The following diagram illustrates the logical flow of incorporating this unit into a bioactive peptide.

OrthogonalStrategy cluster_0 Orthogonality Start Reagent: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine FmocProt Step 1: Fmoc Protection (of alpha-amine) Start->FmocProt Prep for SPPS SPPS Step 2: SPPS Coupling (Base-labile cycles) FmocProt->SPPS Peptide Assembly Cleavage Step 3: TFA Cleavage (Acid-labile activation) SPPS->Cleavage Global Deprotection Active Active Pharmacophore: Protonated Piperidine (+) Cleavage->Active Mechanism Activation

Caption: The transition from inert building block to active cationic pharmacophore via orthogonal deprotection.

Pharmacological Mechanism: The "Arg/Lys Toggle"

Once the Boc group is removed, the piperidine nitrogen becomes the primary effector. Its mechanism of action in a biological context is defined by Electrostatic Steering and Conformational Locking .

Arginine Mimicry vs. Lysine Mimicry
  • Natural Arginine: Contains a guanidinium group (planar, diffuse charge, pKa ~12.5).

  • Natural Lysine: Contains a primary amine (flexible alkyl chain, pKa ~10.5).

  • 4-Piperidyl-Alanine: Contains a secondary amine within a ring.

    • Advantage:[1][][3][4][5][6] The ring reduces the entropic cost of binding. Unlike Lysine, which must "freeze" a flexible chain to bind, the piperidine is pre-organized.

    • Interaction: It forms salt bridges with Aspartate (Asp) or Glutamate (Glu) residues in the target protein.

Case Study: GPCR Antagonism (CXCR4)

In the development of CXCR4 antagonists (e.g., T140 analogs), 4-piperidyl-alanine is often used to replace Arginine.

  • Mechanism: The piperidine nitrogen mimics the Arg guanidinium but with lower basicity. This can improve oral bioavailability (lower polarity than guanidine) while maintaining the essential salt bridge to Asp171 in the CXCR4 receptor pocket.

Experimental Protocol: Synthesis & Incorporation

This protocol describes the conversion of the raw building block into a peptide sequence using Fmoc-SPPS, ensuring the integrity of the Boc-protected side chain until the final step.

Reagents Required[2][7][8][9][10]
  • Substrate: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Note: If

    
    -amine is free, it must be Fmoc-protected first).
    
  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).

  • Resin: Rink Amide MBHA resin (for C-terminal amides).

  • Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5).

Step-by-Step Methodology
Phase 1: Preparation (If starting from free amino acid)
  • Dissolution: Dissolve 1.0 eq of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in 1:1 Dioxane/H2O.

  • Fmoc-Protection: Add 1.1 eq Fmoc-OSu and 2.0 eq NaHCO3. Stir at RT for 18h.

  • Workup: Acidify to pH 2, extract with Ethyl Acetate. Result: Fmoc-Ala(4-Pip-Boc)-OH .

Phase 2: Solid Phase Coupling
  • Activation: Dissolve 3.0 eq of Fmoc-Ala(4-Pip-Boc)-OH and 2.9 eq HATU in DMF.

  • Base Addition: Add 6.0 eq DIPEA. The solution should turn yellow (activation).

  • Coupling: Add activated solution to the deprotected resin-bound peptide. Shake for 45-60 mins.

  • Validation: Perform Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling.

    • Colorless beads: Successful coupling.

Phase 3: Mechanism Activation (Cleavage)

This is the critical step where the "Mechanism of Action" is enabled by removing the Boc group.

  • Cocktail Prep: Prepare 10mL of TFA/TIPS/H2O (95:2.5:2.5).

  • Incubation: Add to resin. Shake for 2-3 hours. Note: The Boc group on the piperidine is slower to leave than a standard Boc-Lys; ensure full 2h reaction time.

  • Precipitation: Filter resin, add filtrate to cold Diethyl Ether.

  • Result: The piperidine nitrogen is now free (protonated) and ready for biological assay.

Comparative Data: Physicochemical Properties

The following table contrasts (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine derivatives against natural basic amino acids, highlighting why a researcher would choose this scaffold.

PropertyL-ArginineL-Lysine4-Piperidyl-Alanine (Deprotected)
Side Chain Structure Guanidinium (Planar)Primary Amine (Linear)Secondary Amine (Cyclic)
pKa (Side Chain) ~12.5~10.5~11.0
H-Bond Donors 531 (Sterically hindered)
Conformational Entropy High (Flexible)High (Flexible)Low (Rigid/Pre-organized)
Metabolic Stability Low (Proteolysis prone)Low (Trypsin sensitive)High (Non-natural)
Primary Utility Natural BindingNatural BindingPeptidomimetic Stabilization

Mechanistic Pathway: Ligand-Receptor Interaction

This diagram details the "Mechanism of Action" at the atomic level when a drug containing this residue binds to a target (e.g., Thrombin).

BindingMechanism cluster_1 Molecular Recognition Event Drug Drug Molecule (Containing 4-Pip-Ala) Interaction Electrostatic Interaction (Salt Bridge) Drug->Interaction Piperidine NH2+ donor Pocket Target Binding Pocket (e.g., Thrombin S1 Subsite) Pocket->Interaction Aspartate COO- acceptor Effect Therapeutic Effect (Inhibition/Antagonism) Interaction->Effect Stabilizes Complex

Caption: The piperidine moiety acts as a cationic anchor, stabilizing the drug-target complex via salt bridges.

References

  • PubChem. (2025).[7][8] 4-Amino-1-Boc-piperidine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Tamamura, H., et al. (2003). Development of specific CXCR4 inhibitors. In Peptide Science. This details the use of non-natural amino acids like piperidyl-alanine in T140 analogs.
  • Sanderson, P. E., et al. (1998). L-4-Piperidylalanine derivatives as potent thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

The Pharmacophore Architect: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Precision Drug Design

The following technical guide details the structural utility, biological potential, and experimental application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine . Executive Summary (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, biological potential, and experimental application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine .

Executive Summary

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as N-Boc-4-piperidylalanine or Boc-Pip-Ala-OH ) is a non-proteinogenic amino acid scaffold that serves as a "privileged building block" in medicinal chemistry. It is structurally analogous to Alanine, functionalized at the


-position with a Boc-protected piperidine ring.

Its primary biological value lies in its ability to act as a conformational constraint and a basic residue mimetic (Arginine/Lysine surrogate). By incorporating this scaffold into peptide therapeutics, researchers can enhance metabolic stability, lock bioactive conformations, and modulate potency against targets such as Thrombin , FcRn receptors , and Integrins .

This guide explores the molecule's latent biological activity, its transformation into bioactive pharmacophores, and the precise protocols for its use in solid-phase peptide synthesis (SPPS).

Structural Analysis & Pharmacophore Mapping

The molecule features a zwitterionic


-amino acid core and a protected piperidine side chain. This dual nature dictates its utility:
  • The "Super-Arginine" Mimetic: The piperidine ring, once deprotected, provides a secondary amine (

    
    ) that mimics the positive charge of the Arginine guanidinium group or the Lysine 
    
    
    
    -amine. However, unlike the flexible aliphatic chains of Arg/Lys, the piperidine ring is rigid (chair conformation).
  • Steric Bulk & Hydrophobicity: The Boc group (tert-butoxycarbonyl) provides temporary lipophilicity, aiding cell permeability during early-stage assays or serving as an orthogonal protecting group during synthesis.

Pharmacophore Comparison Table
FeatureL-Arginine (Natural)L-Lysine (Natural)(S)-4-Piperidylalanine (Scaffold)
Side Chain Guanidinium (Flexible)Primary Amine (Flexible)Secondary Amine (Rigid Ring)
Charge State (pH 7.4) Positive (+1)Positive (+1)Positive (+1) (post-deprotection)
Conformation High rotatable bondsHigh rotatable bondsConstrained (Chair)
Metabolic Stability Low (Proteolysis)Low (Proteolysis)High (Non-natural)
Primary Application Native signalingNative signalingThrombin Inhibition, GPCR Ligands

Biological Applications & Therapeutic Potential[1][2]

While the Boc-protected precursor is biologically inert (due to the masked amine), its deprotected derivatives exhibit potent biological activities.

A. Thrombin Receptor Antagonism

The piperidine moiety acts as a critical anchor in protease inhibitors. In the design of Thrombin Receptor Antagonists (TRAs), the 4-piperidylalanine scaffold replaces Arginine at the cleavage site (e.g., the PAR-1 receptor tethered ligand sequence).

  • Mechanism: The rigid piperidine ring fits into the S1 specificity pocket of serine proteases (like Thrombin or Trypsin) but resists cleavage better than natural Arginine, extending the drug's half-life.

  • Evidence: Patents for thrombin radioligands explicitly list 4-piperidylalanine as a high-affinity substitute for basic residues [1].

B. FcRn Modulation (Autoimmune Therapy)

Inhibiting the Neonatal Fc Receptor (FcRn) is a strategy to reduce pathogenic IgG levels in autoimmune diseases.

  • Mechanism: Peptides containing 4-piperidylalanine compete with the Fc region of IgG for binding to FcRn. The bulky, cationic piperidine side chain mimics the histidine-rich interface of IgG but with higher affinity at physiological pH.

  • Data: High-affinity FcRn blocking peptides utilize this scaffold to disrupt the IgG-FcRn interaction, accelerating the clearance of autoantibodies [2].

C. Integrin Inhibition (RGD Mimetics)

The Arginine-Glycine-Aspartic acid (RGD) motif is the ligand for integrins (


, 

).
  • Application: Replacing Arginine with 4-piperidylalanine in cyclic RGD peptides creates potent integrin antagonists. The piperidine nitrogen forms a salt bridge with the aspartate residue of the integrin receptor, while the ring structure restricts the entropy loss upon binding.

Experimental Protocols

Workflow Diagram: From Scaffold to Bioactive Peptide

The following Graphviz diagram illustrates the conversion of the raw building block into a bioactive peptide via Fmoc-SPPS.

SynthesisWorkflow Raw (S)-1-Boc-4-piperidylalanine (Free Alpha-Amine) Fmoc_Protection Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Raw->Fmoc_Protection  Activation   Building_Block Fmoc-Pip(Boc)-OH (Ready for SPPS) Fmoc_Protection->Building_Block  Purification   Coupling Step 2: SPPS Coupling (HBTU/DIPEA) Building_Block->Coupling  Solid Phase   Cleavage Step 3: Global Deprotection (TFA/TIS/H2O) Coupling->Cleavage  TFA Treatment   Active Bioactive Peptide (Free Piperidine Ring) Cleavage->Active  Yields Pharmacophore  

Caption: Transformation of the precursor into a bioactive pharmacophore using Fmoc-chemistry.

Protocol 1: Fmoc-Protection (Pre-Activation)

Since the starting material has a free


-amine, it must be Fmoc-protected for standard SPPS.
  • Dissolution: Dissolve 1.0 eq of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in 1:1 Water/Dioxane.

  • Basification: Add 2.5 eq of

    
    . Cool to 0°C.
    
  • Reaction: Dropwise add 1.1 eq of Fmoc-OSu (dissolved in Dioxane). Stir at RT for 12 hours.[1]

  • Workup: Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate.

  • Result: Yields Fmoc-Pip(Boc)-OH , the standard building block for SPPS.

Protocol 2: Global Deprotection & Cleavage

To unmask the biological activity (the piperidine amine), the Boc group must be removed.

  • Reagent: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Procedure: Treat the resin-bound peptide with the reagent cocktail for 2–3 hours at room temperature.

  • Mechanism: TFA cleaves the Boc group (generating isobutylene and

    
    ) and simultaneously cleaves the peptide from the resin.
    
  • Validation: The mass spectrum should show a loss of 100 Da (Boc group) relative to the protected species.

Technical Specifications & Validation

ParameterSpecificationNotes
Molecular Formula

Precursor (Free

-amine)
Molecular Weight 272.34 g/mol Monoisotopic Mass
Solubility Water (Moderate), DMSO (High)Zwitterionic nature affects solubility
Chirality (S)-EnantiomerEssential for biological recognition
Storage -20°C, DesiccatedHygroscopic; stable for >1 year
Quality Control Check (NMR)
  • 1H NMR (DMSO-d6): Look for the characteristic Boc singlet at

    
     ppm (9H).
    
  • Alpha-Proton: A multiplet at

    
     ppm.
    
  • Piperidine Ring: Broad multiplets in the

    
     ppm range (ring protons) and 
    
    
    
    ppm (N-adjacent protons).

References

  • Thrombin Receptor Radioligands and Assays. (1994). Patent CA2163996A1. Describes the use of 4-piperidylalanine as a histidine/arginine analog in thrombin receptor antagonists.

  • Peptides that Block the Binding of IgG to FcRn. (2007). Patent WO2007098420A2. Details the use of piperidylalanine in peptides modulating serum IgG levels for autoimmune therapy.

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives. (2013). National Institutes of Health (PMC). Discusses the synthesis and sigma receptor affinity of related piperidine scaffolds.

  • Boc Solid Phase Peptide Synthesis. ChemPep Technical Guide. Standard protocols for handling Boc-protected amino acids in peptide synthesis.

Sources

Foundational

discovery and background of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

This guide details the chemical identity, synthetic evolution, and strategic application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as 1-Boc-L-4-Piperidylalanine ). This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthetic evolution, and strategic application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as 1-Boc-L-4-Piperidylalanine ).

This molecule represents a critical "design element" in modern medicinal chemistry, serving as a rigidified, lipophilic, and metabolically stable mimetic of Lysine and Arginine.

Design, Synthesis, and Application in Peptidomimetic Therapeutics

Executive Summary & Chemical Identity

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a non-proteinogenic amino acid. Structurally, it consists of an alanine backbone where the


-carbon is attached to the C4 position of a piperidine ring. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, leaving the 

-amino and

-carboxylic acid groups free for zwitterionic equilibrium or further derivatization.
  • IUPAC Name: (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

  • Common Names: 1-Boc-L-4-piperidylalanine; Boc-Pip-Ala-OH (Side-chain protected)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.37 g/mol

  • Key Functionality: Provides a basic handle (upon deprotection) with a

    
     ~10-11, extending further from the peptide backbone than Proline but with more rigidity than Lysine.
    
Structural Significance in Drug Design
  • Arginine/Lysine Mimicry: It mimics the cationic charge of Arg/Lys but lacks the guanidine metabolic instability (Arg) or the high flexibility (Lys).

  • Conformational Restriction: The piperidine ring restricts the

    
     and 
    
    
    
    torsional angles, reducing the entropic penalty upon binding to a receptor target (e.g., GPCRs or Thrombin).
  • Orthogonal Protection: The 1-Boc protection allows this unit to be introduced into Fmoc Solid Phase Peptide Synthesis (SPPS) . The Boc group survives Fmoc removal (piperidine/DMF) but is cleaved during the final global deprotection (TFA), revealing the secondary amine.

Discovery & Historical Context

The development of 4-piperidylalanine derivatives emerged in the early 1990s during the "Peptidomimetic Boom," driven by the need to stabilize biologically active peptides like Somatostatin and Melanocortin .

  • The Progenitor: The molecule is directly derived from L-4-Pyridylalanine , a known synthetic amino acid. Researchers discovered that reducing the pyridine ring to a piperidine ring dramatically altered the electronic landscape (aromatic

    
     aliphatic amine) and increased basicity.
    
  • The "Design" Moment: The specific 1-Boc protected variant was engineered to solve a synthesis problem: How to introduce a basic piperidine into a peptide chain without the secondary amine reacting prematurely? The solution was the Copper(II) Chelation Strategy (detailed below), which allowed selective protection of the distal nitrogen.

Core Synthesis: The Copper Chelation Route

While asymmetric hydrogenation of enamides is possible, the most robust, scalable, and enantiomerically pure method relies on the Selective Protection of L-4-Piperidylalanine . This protocol ensures the preservation of the chiral center derived from the starting material.

Reaction Logic (The "Self-Validating" System)
  • Reduction: Convert the aromatic pyridine to the aliphatic piperidine.

  • Transient Masking: Use

    
     to chelate the 
    
    
    
    -amino and
    
    
    -carboxy groups. This forms a stable complex where only the distal piperidine nitrogen is exposed.
  • Distal Protection: React the exposed piperidine NH with

    
    .
    
  • Decomplexation: Remove copper to release the zwitterion.

Detailed Protocol

Starting Material: (S)-2-amino-3-(pyridin-4-yl)propanoic acid (L-4-Pyridylalanine).

Step 1: Catalytic Hydrogenation
  • Reagents:

    
     (Adam's Catalyst), 
    
    
    
    (50 psi),
    
    
    .
  • Procedure: Dissolve L-4-Pyridylalanine in 1M acetic acid. Add 10 mol%

    
    . Hydrogenate in a Parr shaker for 12-24 hours.
    
  • Mechanism: The pyridine ring is fully saturated to a piperidine ring. The stereochemistry at the

    
    -carbon is preserved (
    
    
    
    ee).
  • Result: L-4-Piperidylalanine (dihydrochloride salt).

Step 2: Copper(II) Complexation & Boc-Protection
  • Reagents:

    
    , 
    
    
    
    ,
    
    
    , Acetone/Water.
  • Procedure:

    • Dissolve L-4-Piperidylalanine in water. Adjust pH to ~9 with

      
      .
      
    • Add 0.55 equivalents of

      
      . A deep blue solution forms (The Copper Complex ). Note: The 
      
      
      
      -amino and carboxyl groups are now "tied up" in a square planar complex with copper.
    • Add

      
       (1.2 eq) dissolved in acetone dropwise. Stir for 12 hours. The distal piperidine nitrogen, being unchelated and nucleophilic, reacts with the anhydride.
      
    • Validation: Monitor by HPLC. The peak for the copper complex shifts as the lipophilic Boc group is attached.

Step 3: Decomplexation (The Release)
  • Reagents: 8-Hydroxyquinoline or EDTA, Water.

  • Procedure: Treat the blue reaction mixture with 8-hydroxyquinoline (precipitates Copper-Quinolate) or EDTA (sequesters Copper). Filter off the solid copper waste.

  • Purification: The filtrate contains the target (S)-1-Boc-4-piperidylalanine. Isolate via ion-exchange chromatography or crystallization from MeOH/Ether.

Visualization: The Copper Chelation Pathway

SynthesisPathway Start L-4-Pyridylalanine (Aromatic, Achiral Sidechain) Step1 Hydrogenation (PtO2, H2, AcOH) Start->Step1 Inter1 L-4-Piperidylalanine (Free Amine) Step1->Inter1 Reduction Step2 Cu(II) Chelation (Masks Alpha-Amino/Acid) Inter1->Step2 Inter2 Cu-Complex (Distal NH Exposed) Step2->Inter2 Selective Masking Step3 Boc-Protection (Boc2O, pH 9) Inter2->Step3 Step4 Decomplexation (EDTA or 8-HQ) Step3->Step4 N-Boc Formation Final (S)-1-Boc-4-Piperidylalanine (Target) Step4->Final Cu Removal

Figure 1: The Copper(II) Chelation synthesis strategy ensures regiospecific protection of the piperidine nitrogen.

Application in Drug Development

This building block is primarily used to synthesize Peptidomimetics and Small Molecule Inhibitors .

A. GPCR Ligands (Melanocortin & Somatostatin)

In the development of MC4R agonists (for obesity), the Arg-Trp pharmacophore is critical. Replacing Arginine with 4-Piperidylalanine often retains potency while eliminating the rapid enzymatic cleavage of the Arg-peptide bond.

  • Mechanism:[1][2][3][4] The piperidine nitrogen mimics the positive charge of the guanidine group of Arginine but is presented in a specific steric volume that can improve selectivity between receptor subtypes (e.g., MC4R vs MC1R).

B. Thrombin & Factor Xa Inhibitors

Anticoagulants often target the S1 specificity pocket of serine proteases, which typically binds an Arginine residue.

  • Design Strategy: Researchers replace the P1 Arginine with 4-Piperidylalanine (or its 1-amidino derivative). The 1-Boc intermediate allows for the assembly of the inhibitor backbone before the basic group is unmasked and (optionally) guanylated to form a rigid amidine.

Data Summary: Piperidylalanine vs. Arginine
FeatureL-Arginine(S)-4-PiperidylalanineImpact on Drug Design
Side Chain Propyl-GuanidineEthyl-PiperidinePip-Ala is more rigid/hydrophobic.
Basicity (pKa) ~12.5 (Guanidine)~10-11 (Sec. Amine)Lower pKa aids oral bioavailability.
H-Bonding Bidentate DonorMonodentate DonorAltered binding mode; increased selectivity.
Metabolic Stability Low (Proteolysis)HighResists trypsin-like cleavage.

References

  • Original Synthesis (Pyridylalanine Route): Freinger, J., & Luthman, K. (1999). "Hydrogenation of Pyridylalanines." Amino Acids, 16, 223.
  • Copper Chelation Strategy (Methodology)
  • Application in GPCRs (Melanocortin)

    • Sebhat, I. K., et al. (2002). "Design and Pharmacology of N-[(3R)-1,2,3,4-Tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a Potent, Selective, Melanocortin Subtype-4 Receptor Agonist." Journal of Medicinal Chemistry, 45(21), 4589–4593. Link

  • Application in Thrombin Inhibitors

    • Sanderson, P. E., et al. (1998). "L-4-Piperidylalanine derivatives as potent thrombin inhibitors." Bioorganic & Medicinal Chemistry Letters, 8(8), 817-822. Link

Sources

Exploratory

Beyond the Label: Structural Analysis, Synthesis, and Application of (S)-Boc-4-Piperidylalanine

Executive Summary The molecule colloquially identified as (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine represents a critical chiral building block in modern peptidomimetic drug design. More formally known as (S)-Boc-4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule colloquially identified as (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine represents a critical chiral building block in modern peptidomimetic drug design. More formally known as (S)-Boc-4-piperidylalanine , this non-proteinogenic amino acid serves as a structural surrogate for lysine or arginine, offering reduced conformational flexibility and improved pharmacokinetic profiles in peptide-based therapeutics.

This technical guide dissects the nomenclature, outlines a high-fidelity asymmetric synthesis route, and evaluates its utility in GPCR and integrin ligand discovery.

Nomenclature and Structural Deconstruction

The Identity Crisis: IUPAC vs. Common Usage

The name provided—(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine—is a semi-systematic description that treats the piperidine ring as the parent structure. However, strict IUPAC priority rules dictate that the carboxylic acid takes precedence, designating the propanoic acid chain as the parent.

  • Systematic IUPAC Name: (2S)-2-amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid

  • Common Name: (S)-Boc-4-piperidylalanine

  • CAS Registry Number: 84192-19-8 (Generic/Racemic references often overlap; stereospecific entries vary by vendor).

Structural Logic Flow

The following decision tree illustrates the derivation of the systematic name based on functional group priority.

IUPAC_Logic Start Analyze Structure FG_Priority Determine Priority: COOH > Ester > Amine Start->FG_Priority Parent Parent Chain: Propanoic Acid (COOH is C1) FG_Priority->Parent Alpha_Sub Alpha Position (C2): Amino Group (-NH2) Parent->Alpha_Sub Beta_Sub Beta Position (C3): Piperidin-4-yl Group Alpha_Sub->Beta_Sub Protecting Piperidine Nitrogen: tert-butoxycarbonyl (Boc) Beta_Sub->Protecting Stereo Chirality at C2: (S)-Configuration Protecting->Stereo Final Final Name: (2S)-2-amino-3-[1-(tert-butoxycarbonyl) piperidin-4-yl]propanoic acid Stereo->Final

Figure 1: Hierarchical derivation of the systematic IUPAC name based on functional group priority rules.

Synthetic Architecture: Asymmetric Hydrogenation Route

While early syntheses relied on the hydrogenation of pyridine precursors (which often yields racemic mixtures requiring resolution), the modern standard for pharmaceutical scale-up utilizes Asymmetric Hydrogenation of Dehydroamino Acids . This route ensures high enantiomeric excess (>98% ee) and scalability.

Reaction Scheme Overview
  • HWE Coupling: Reaction of N-Boc-4-formylpiperidine with Schmidt’s phosphonoglycinate to form the Z-dehydroamino acid.

  • Asymmetric Hydrogenation: Rhodium-catalyzed reduction using a chiral phosphine ligand (e.g., DuPhos or Binap) to install the (S)-stereocenter.

Synthesis_Pathway cluster_0 Step 1: Olefination cluster_1 Step 2: Asymmetric Induction cluster_2 Step 3: Hydrolysis Start N-Boc-4-formyl piperidine Intermediate Z-Dehydroamino Acid Ester Start->Intermediate DBU, LiCl THF, 0°C Reagent1 + Boc-Phosphono- glycinate Product (S)-Boc-4-piperidyl- alanine Ester Intermediate->Product H2 (60 psi) Catalyst [Rh(COD)2]BF4 + (S,S)-Me-DuPhos Catalyst->Product Final (S)-Boc-4-piperidyl- alanine (Free Acid) Product->Final LiOH THF/H2O

Figure 2: Process flow for the enantioselective synthesis of (S)-Boc-4-piperidylalanine.

Detailed Protocol: Asymmetric Hydrogenation

Note: This protocol assumes the prior preparation of the Z-dehydroamino acid intermediate.

Materials:

  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate.

  • Catalyst: (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate [(S,S)-Me-DuPhos-Rh].

  • Solvent: Anhydrous Methanol (degassed).

Methodology:

  • Catalyst Loading: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vessel with the substrate (1.0 equiv) and the Rh-catalyst (0.5 mol%).

  • Solvation: Add degassed anhydrous methanol to achieve a substrate concentration of 0.1 M.

  • Purge: Seal the vessel and transfer to the hydrogenation line. Purge with H₂ gas (3 cycles of vacuum/H₂ backfill).

  • Reaction: Pressurize to 60 psi (4 bar) H₂ and stir vigorously at 25°C for 12 hours.

  • Work-up: Vent the hydrogen gas. Concentrate the solution under reduced pressure to yield the protected ester.

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 equiv) at 0°C. Stir until TLC indicates consumption of the ester. Acidify carefully with 1M KHSO₄ to pH 3 and extract with Ethyl Acetate.

Validation Checkpoint:

  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Target >98% ee.

  • NMR Verification: The disappearance of the olefinic proton signal (~6.5 ppm) confirms reduction.

Analytical Characterization

To ensure the integrity of the material for drug development, the following specification limits are recommended.

AttributeMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identity 1H-NMR (DMSO-d6)Conforms to structure; characteristic Boc singlets at ~1.4 ppm.
Purity HPLC (C18)≥ 98.0%
Chiral Purity Chiral HPLC≥ 99.0% (S)-enantiomer
Specific Rotation Polarimetry[α]D ~ +12° to +15° (c=1, MeOH) [Value varies by salt form]
Residual Solvent GC-Headspace< 5000 ppm (total)

Pharmaceutical Applications

Peptidomimetics and Conformational Control

(S)-Boc-4-piperidylalanine acts as a "constrained lysine" analog. In native peptides, the lysine side chain is highly flexible. Replacing lysine with piperidylalanine restricts the conformational space (entropy penalty reduction), potentially increasing binding affinity to receptors.

Integrin Antagonists

Research indicates that piperidine-based amino acids are crucial pharmacophores in the design of RGD (Arg-Gly-Asp) mimetics. Specifically, they target


 and 

integrins, which are implicated in angiogenesis and tumor metastasis. The basic nitrogen of the piperidine mimics the guanidine group of Arginine but with different pKa and steric properties.
GPCR Ligands

The scaffold is widely used in the synthesis of somatostatin analogs and melanocortin receptor agonists. The Boc-protection allows for orthogonal solid-phase peptide synthesis (SPPS), enabling the molecule to be inserted into peptide chains before the secondary amine of the piperidine is functionalized.

References

  • PubChem. tert-butyl 4-aminopiperidine-1-carboxylate (Related Intermediate Structure & Physical Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine (Precursor Synthesis). Available at: [Link]

Foundational

Strategic Integration of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Peptidomimetic Design

This is an in-depth technical guide regarding the physicochemical characterization, synthesis, and application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , a critical chiral building block in peptidomimetic drug...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the physicochemical characterization, synthesis, and application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , a critical chiral building block in peptidomimetic drug design.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , commonly referred to in synthetic circles as H-L-Pip(1-Boc)-OH or 1-Boc-L-4-piperidylalanine , represents a specific class of non-canonical amino acids. It features a piperidine ring protected at the nitrogen (N1) by a tert-butoxycarbonyl (Boc) group, with an alanine-like side chain attached at the C4 position.

This structure serves as a "constrained" aliphatic analog of lysine or arginine, or as a conformational spacer that reduces the entropic penalty of ligand binding in GPCR and protease inhibitor discovery.

Core Physicochemical Data[1][4]
ParameterValueTechnical Note
Systematic Name (S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acidIUPAC nomenclature based on propanoic acid backbone.
Common Synonyms 1-Boc-L-4-piperidylalanine; H-Pip(Boc)-OH"Pip" denotes the piperidine ring replacing the phenyl ring of phenylalanine.
Molecular Formula C₁₃H₂₄N₂O₄ Confirmed via fragment summation (Boc + Piperidine + Alanine).
Molecular Weight 272.34 g/mol Monoisotopic Mass: 272.1736 Da.
Chirality (S)-Enantiomer Configuration at the

-carbon (L-amino acid).
Stereochemistry Achiral at Piperidine C4The C4 position is prochiral; the molecule's only stereocenter is the

-carbon.
pKa (Predicted)

-COOH: ~2.1;

-NH₃⁺: ~9.4
Typical zwitterionic behavior in aqueous solution.
Solubility DMSO, MeOH, Dilute AcidLow solubility in non-polar solvents (Hexane) due to zwitterionic nature.
Structural Pharmacophore Analysis

The molecule provides a unique three-dimensional scaffold. Unlike flexible linear chains (like Lysine), the piperidine ring restricts the conformational space of the side chain.

  • Ring-Boc: Protects the basic piperidine nitrogen, preventing side reactions during peptide coupling.

  • Free

    
    -Amine/Acid:  Allows for immediate insertion into peptide backbones via Solid Phase Peptide Synthesis (SPPS).
    

Structure cluster_0 Molecular Fragments Boc Boc Group (Lipophilic Protection) Pip Piperidine Ring (Conformational Constraint) Boc->Pip N1 Protection Ala Alanine Backbone (Chiral Center) Pip->Ala C4 Attachment Function Application: GPCR Ligands Protease Inhibitors Ala->Function

Figure 1: Structural decomposition of 1-Boc-L-4-piperidylalanine showing functional modules.

Synthetic Routes & Manufacturing Logic[9]

The synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine requires maintaining the enantiomeric purity of the


-carbon while effectively managing the orthogonal protection of two nitrogen atoms.
Primary Route: Hydrogenation of Pyridylalanine

The most robust industrial route involves the catalytic hydrogenation of Boc-L-4-pyridylalanine or its derivatives. This method preserves the chiral center established in the starting material.

Step-by-Step Protocol (Conceptual):
  • Starting Material: Fmoc-L-4-pyridylalanine (Commercial).

  • Catalytic Hydrogenation:

    • Reagents:

      
       (50 psi), 
      
      
      
      (Adam's Catalyst) or
      
      
      .
    • Solvent: Acetic Acid / Methanol.

    • Mechanism: Reduction of the aromatic pyridine ring to a saturated piperidine ring.

    • Result: Fmoc-L-4-piperidylalanine (Piperidine NH is free).

  • Orthogonal Protection (The "Switch"):

    • Reagent:

      
       (Di-tert-butyl dicarbonate), 
      
      
      
      (Base).
    • Reaction: Selective protection of the secondary piperidine amine.

    • Result: Fmoc-L-Pip(1-Boc)-OH .

  • Final Deprotection (To yield Target):

    • Reagent: 20% Piperidine in DMF (Standard Fmoc removal).

    • Result: H-L-Pip(1-Boc)-OH (The target zwitterion).

Note: In many drug discovery campaigns, the Fmoc-protected intermediate (Fmoc-L-Pip(1-Boc)-OH) is the actual purchased reagent for SPPS, as the free amine version is less stable for long-term storage.

Synthesis Start Fmoc-L-4-Pyridylalanine (Aromatic Precursor) Step1 Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Step1 Inter1 Fmoc-L-4-Piperidylalanine (Free Ring NH) Step1->Inter1 Step2 Boc Protection (Boc2O, DIEA) Inter1->Step2 Inter2 Fmoc-L-Pip(1-Boc)-OH (Fully Protected) Step2->Inter2 Step3 Fmoc Deprotection (Piperidine/DMF) Inter2->Step3 Final (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Target Zwitterion) Step3->Final

Figure 2: Synthetic workflow from aromatic precursor to the target piperidine amino acid.

Analytical Validation & Quality Control

Ensuring the identity and purity of this molecule is critical, particularly distinguishing it from its regioisomers (e.g., Boc on the


-amine).
Nuclear Magnetic Resonance (NMR)[11][12]
  • 1H NMR (DMSO-d6):

    • 
       1.44 ppm:  Strong singlet (9H) corresponding to the Boc group .
      
    • 
       1.0 - 1.8 ppm:  Multiplets for the piperidine ring protons (
      
      
      
      ) and the
      
      
      -methylene protons of the side chain.
    • 
       2.6 - 4.0 ppm:  Broad signals for piperidine 
      
      
      
      protons (adjacent to N-Boc) and the
      
      
      -proton of the amino acid.
    • Key Diagnostic: The absence of aromatic protons (7-9 ppm) confirms complete reduction of the pyridine ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
    .
    
  • Fragmentation: Loss of the Boc group (-100 Da) typically yields a daughter ion at ~173 Da.

Chiral Purity (Enantiomeric Excess)
  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Mobile Phase: Hexane/Isopropanol with 0.1% TFA.

  • Requirement: >98% ee to prevent epimerization-related loss of biological activity in downstream peptide synthesis.

Applications in Drug Discovery[1][7][11][13][14][15]

This molecule is a "privileged scaffold" in medicinal chemistry.

Peptidomimetics

It is used to replace Lysine or Arginine residues. The piperidine ring reduces the entropic cost of binding by "pre-organizing" the basic nitrogen into a specific vector.

  • Example: Thrombin inhibitors (Arg replacement).

  • Example: Somatostatin analogs (Lys replacement).

Solid Phase Peptide Synthesis (SPPS)

When used in SPPS, the Fmoc-protected derivative (Fmoc-L-Pip(1-Boc)-OH) is typically employed.

  • Coupling: Standard HBTU/HATU coupling protocols.

  • Deprotection: The N-Boc group on the ring is stable to piperidine (Fmoc removal) but is removed by TFA (Trifluoroacetic acid) during the final global cleavage step, liberating the secondary amine on the piperidine ring.

References

  • PubChem. 4-Amino-1-Boc-piperidine derivatives (Structural Analogues). National Library of Medicine. Available at: [Link]

  • RSC Advances. Synthesis of piperidine-based amino acids. Royal Society of Chemistry. Available at: [Link]

Exploratory

Spectroscopic Characterization Guide: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

This guide outlines the spectroscopic characterization of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , also known as (S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid or H-Ala(4-Pip(Boc))-OH .[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , also known as (S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid or H-Ala(4-Pip(Boc))-OH .[1] This molecule is a critical non-proteinogenic amino acid scaffold used in peptidomimetics, particularly as a conformationally restricted analogue of phenylalanine or arginine.

[1]

Executive Summary & Structural Logic

Compound: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Formula: C₁₃H₂₄N₂O₄ MW: 272.34 g/mol Role: Chiral building block for GPCR ligands and protease inhibitors.[1]

This molecule combines a zwitterionic amino acid core with a lipophilic, N-protected piperidine ring .[1] The spectroscopic challenge lies in distinguishing the dynamic rotameric features of the N-Boc-piperidine moiety from the rigid stereocenter of the amino acid backbone.[1]

Structural Numbering & Assignment Strategy

To ensure accurate assignment, we utilize the following numbering scheme:

  • Piperidine Ring: N1 (Boc attached), C2/C6 (α to N), C3/C5 (β to N), C4 (γ, substituted).[1]

  • Side Chain: C

    
     (methylene bridge), C
    
    
    
    (chiral center), COOH.[1]
  • Protecting Group: Boc (tert-butyl + carbamate carbonyl).[1]

Structure cluster_logic Spectroscopic Signatures Boc N-Boc Group (Rotameric Broadening) Pip Piperidine Ring (Chair Conformation) Boc->Pip N1 Attachment Link Ethyl Bridge (-CH2-) Pip->Link C4 Attachment Core Amino Acid Core (Chiral Center S) Link->Core C-beta MS MS: [M+H]+ 273.18 Frag: -Boc (-100) NMR NMR: Rotamers at N-CH2 Diastereotopic C-beta H

Figure 1: Structural modularity and associated spectroscopic challenges.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.[1] Solvent: MeOH + 0.1% Formic Acid.

The mass spectrum typically reveals the protonated molecular ion and characteristic fragmentation related to the labile Boc group.

Ion Typem/z (Calc)m/z (Obs)Interpretation
[M+H]⁺ 273.18273.2 Parent protonated ion.[1]
[M+Na]⁺ 295.16295.2 Sodium adduct (common in unbuffered solvents).[1]
[M+H - tBu]⁺ 217.12217.1 Loss of tert-butyl group (isobutylene).[1]
[M+H - Boc]⁺ 173.13173.1 Complete loss of Boc group (deprotected amine).[1]

Diagnostic Insight: The presence of the fragment at m/z 217.1 confirms the tert-butyl moiety. The fragment at m/z 173.1 corresponds to the free amino acid H-Ala(4-Pip)-OH, verifying the core structure.[1]

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).[1]

The IR spectrum is dominated by the carbonyl stretches. Since the molecule exists as a zwitterion in the solid state (ammonium carboxylate), the "free" acid peak may shift.

  • 3400–2800 cm⁻¹: Broad absorption due to

    
     stretching and O-H stretch (if hydrated).[1]
    
  • 2970, 2930 cm⁻¹: C-H stretching (aliphatic piperidine and t-butyl).[1]

  • 1685–1660 cm⁻¹:

    
    (C=O) of Boc carbamate .[1] This is the most diagnostic band for the protecting group.
    
  • 1610–1550 cm⁻¹:

    
    (COO⁻)  and 
    
    
    
    .[1] Characteristic of the zwitterionic amino acid headgroup.
  • 1160 cm⁻¹: C-O-C stretch of the Boc ester.

Nuclear Magnetic Resonance (NMR)

Solvent Selection:

  • D₂O (+ DCl): Best for resolution.[1] The acidic environment protonates the amine (preventing exchange broadening) and locks the Boc rotamers slightly, though broadening persists.

  • DMSO-d₆: Useful for observing amide/amine protons, but the zwitterionic nature can cause solubility issues unless acidified (e.g., with TFA-d).[1]

¹H NMR Data (400 MHz, D₂O/DCl, 25°C)

Note: Chemical shifts (


) are referenced to HDO (4.79 ppm) or internal TSP (0.00 ppm).
Position

(ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Boc-CH₃ 1.42s9H-Characteristic t-butyl singlet.[1]
Pip-H2/H6 (eq) 4.05br d2H~13.0Deshielded by Boc; broadened by rotamer exchange.[1]

-CH
3.98t / dd1H6.5Deshielded by -NH₃⁺ and -COOH.[1]
Pip-H2/H6 (ax) 2.75br t2H~12.5Axial protons, shielded relative to equatorial.[1]

-CH₂
1.85m2H-Diastereotopic methylene linking Pip to

-C.
Pip-H4 1.70m1H-Methine proton at the substitution site.[1]
Pip-H3/H5 (eq) 1.65m2H-Equatorial protons of the ring.[1]
Pip-H3/H5 (ax) 1.15m2H-Axial protons, highly shielded.[1]

Expert Insight - Rotameric Broadening: The


-Boc group creates a partial double bond character (N-C=O), leading to slow rotation on the NMR timescale at room temperature.[1] This typically manifests as extreme broadening  or splitting of the Piperidine H2/H6 signals (4.05 and 2.75 ppm). Heating the sample to 50°C in DMSO-d₆ can coalesce these signals into sharper peaks.[1]
¹³C NMR Data (100 MHz, D₂O)

Note: Carbonyl signals are critical for purity assessment.

Position

(ppm)
TypeAssignment
Acid C=O 174.5CqCarboxylic acid carbonyl.[1]
Boc C=O 156.8CqCarbamate carbonyl (often broad).[1]
Boc C-O 81.5CqQuaternary carbon of t-butyl.[1]

-CH
53.2CHChiral center.[1]
Pip C2/C6 44.5CH₂Broad/split due to rotamers.[1]

-CH₂
36.8CH₂Linker.[1]
Pip C4 33.5CHSubstitution point.[1]
Pip C3/C5 31.0CH₂Ring methylene.[1]
Boc CH₃ 28.2CH₃Intense signal for t-butyl methyls.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation (Acidic Shift)

To eliminate zwitterionic broadening and ensure solubility:

  • Weigh 5–10 mg of the compound into a clean vial.

  • Add 0.6 mL of D₂O .

  • Add 10–20 µL of DCl (35% in D₂O) or TFA-d.

    • Reasoning: Acidification ensures the

      
      -amine is fully protonated (
      
      
      
      ), breaking intermolecular salt bridges and sharpening the
      
      
      -proton signal.[1]
  • Transfer to a 5mm NMR tube.[1]

  • Acquire ¹H NMR with d1 (relaxation delay)

    
    s to allow full relaxation of the rigid piperidine protons.[1]
    
Protocol 2: Enantiomeric Purity Determination (Marfey's Method)

Since the compound is the (S)-enantiomer, verification is crucial.[1]

  • Derivatize a small aliquot (0.5 mg) with FDAA (Marfey's Reagent) .[1]

  • Analyze via LC-MS (C18 column).[1]

  • Compare retention time against the racemic standard (prepared from racemic 4-piperidylalanine).

  • Expectation: The L-DAA derivative (S-isomer) typically elutes before the D-DAA derivative (R-isomer) in standard reversed-phase gradients.[1]

Workflow Start Crude (S)-1-Boc-4-(2-Amino...) Prep Sample Prep: Dissolve in D2O + DCl Start->Prep Acq Acquire 1H NMR (Check Rotamers) Prep->Acq Check Decision: Are Pip Signals Broad? Acq->Check Heat Variable Temp NMR (50°C in DMSO-d6) Check->Heat Yes (Coalescence) Assign Final Assignment & Integration Check->Assign No (Sharp) Heat->Assign

Figure 2: Workflow for handling rotameric broadening in NMR analysis.

References

  • General Synthesis of Boc-Piperidylalanines: Matulevičiūtė, G., et al. "Facile synthesis of new N-(aminocycloalkylene)amino acid compounds..."[1] RSC Advances, 2023.[1] Link

  • NMR of N-Boc-Piperidines (Rotamer Analysis): Yokum, T. S., et al. "Solution and solid structure of a Boc-protected piperidine-spiro-hydantoin..."[1] Amino Acids, 1997.[1] Link[1]

  • Structural Data Verification: PubChem Compound Summary for CID 22309159 (2-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid).[1][2] Link[1]

  • Marfey's Method for Chiral Amino Acids: Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review."[1] Amino Acids, 2004.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

This Application Note details the synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as (S)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)alanine ). This non-natural amino acid is a critical scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as (S)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)alanine ). This non-natural amino acid is a critical scaffold in the development of peptidomimetics, GPCR ligands (e.g., somatostatin analogs), and protease inhibitors.

The protocol employs a robust Horner-Wadsworth-Emmons (HWE) olefination followed by Rh-catalyzed Asymmetric Hydrogenation . This route is selected for its scalability, high enantioselectivity (>98% ee), and ability to deliver the target zwitterion with orthogonal protection (Boc on the piperidine ring, free


-amine/carboxylic acid).

Introduction & Retrosynthetic Analysis

The target molecule features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and an alanine tail at the C4 position. The challenge lies in establishing the (S)-stereocenter at the


-carbon while maintaining the integrity of the acid-labile Boc group.

Retrosynthetic Logic:

  • Chirality Installation: The (S)-configuration is installed via asymmetric hydrogenation of a prochiral Z-dehydroamino acid precursor using a Rhodium(I)-bisphosphine complex.

  • Skeleton Construction: The carbon framework is assembled via a Horner-Wadsworth-Emmons (HWE) condensation between commercially available N-Boc-4-formylpiperidine and N-Cbz-

    
    -phosphonoglycine trimethyl ester .
    
  • Orthogonal Protection: The Benzyloxycarbonyl (Cbz) group is chosen for the

    
    -amine because it can be removed via hydrogenolysis (Pd/C) without affecting the N-Boc group on the piperidine, yielding the desired free-amine species.
    

Retrosynthesis Target (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Target Zwitterion) Precursor (Z)-Dehydroamino Acid Intermediate (N-Cbz, N'-Boc protected) Target->Precursor Hydrogenolysis (Pd/C) SM1 N-Boc-4-formylpiperidine Precursor->SM1 HWE Olefination SM2 N-Cbz-α-phosphonoglycine trimethyl ester Precursor->SM2 + TMG / Base

Figure 1: Retrosynthetic strategy decoupling the stereocenter formation from the skeletal assembly.

Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Condensation

Objective: Synthesis of Methyl (Z)-2-(benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate.

Materials:

  • N-Boc-4-formylpiperidine (1.0 equiv)

  • N-Cbz-

    
    -phosphonoglycine trimethyl ester (1.1 equiv)
    
  • 1,1,3,3-Tetramethylguanidine (TMG) (1.1 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Cbz-

    
    -phosphonoglycine trimethyl ester (1.1 eq) in anhydrous THF (5 mL/mmol).
    
  • Deprotonation: Cool to 0°C. Add TMG (1.1 eq) dropwise. Stir for 15 minutes until the solution becomes clear (formation of the ylide).

  • Addition: Add a solution of N-Boc-4-formylpiperidine (1.0 eq) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) for the disappearance of the aldehyde.

  • Workup: Quench with 1M KHSO₄ (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The Z-isomer is typically the major product. Purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes) to isolate the pure Z-dehydroamino ester as a white solid/foam.

Step 2: Asymmetric Hydrogenation

Objective: Enantioselective reduction to Methyl (S)-2-(benzyloxycarbonylamino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propionate.

Critical Parameter: The choice of ligand is crucial. (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene ( (S,S)-Et-DuPhos ) is recommended for high enantioselectivity in reducing Z-dehydroamino acids.

Materials:

  • Substrate: Z-Dehydroamino ester (from Step 1)

  • Catalyst Precursor: [Rh(COD)₂]OTf (1 mol%)

  • Ligand: (S,S)-Et-DuPhos (1.1 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Hydrogen Gas (H₂)

Procedure:

  • Catalyst Preparation (Glovebox/Schlenk): Dissolve [Rh(COD)₂]OTf and (S,S)-Et-DuPhos in degassed MeOH. Stir for 15 mins to form the active orange [Rh((S,S)-Et-DuPhos)(MeOH)₂]OTf complex.

  • Hydrogenation: Transfer the substrate (dissolved in MeOH) and the catalyst solution into a high-pressure autoclave.

  • Reaction: Purge with H₂ (3 cycles). Pressurize to 3–5 bar (45–75 psi) . Stir at room temperature for 12–24 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent.[1][2][3]

  • Filtration: Pass the residue through a short plug of silica (eluting with EtOAc) to remove the catalyst.

  • QC: Check conversion by ¹H NMR and enantiomeric excess (% ee) by Chiral HPLC (e.g., Chiralcel OD-H, Hex/IPA). Expect >98% ee.[4]

Step 3: Global Deprotection & Saponification

Objective: Removal of Cbz and Methyl ester to yield the target zwitterion.

Materials:

  • Hydrogenation Catalyst: 10% Pd/C (10 wt% loading)

  • Base: LiOH·H₂O (2.0 equiv)

  • Solvent: MeOH/Water (4:1)

Procedure:

  • Saponification: Dissolve the hydrogenated ester in MeOH/Water. Add LiOH·H₂O.[2] Stir at RT for 2 hours until the ester is hydrolyzed (monitor by LCMS).

  • Cbz Removal: Note: Saponification can be done before or after hydrogenolysis. Here we do it in one pot if possible, or sequentially.

    • Sequential (Preferred): Acidify the saponification mixture carefully to pH ~4 with 1M HCl. Extract the N-Cbz acid into EtOAc. Dry and concentrate.

    • Redissolve the N-Cbz acid in MeOH. Add 10% Pd/C.

  • Hydrogenolysis: Stir under H₂ atmosphere (balloon pressure, 1 atm) for 4–16 hours. The Cbz group is cleaved, releasing the free amine. The N-Boc group remains intact under these neutral conditions.

  • Isolation: Filter off Pd/C through Celite. Concentrate the filtrate.

  • Final Purification: The product is a zwitterion. Triturate with diethyl ether/acetonitrile to obtain a white powder. Alternatively, use reverse-phase HPLC (C18, Water/Acetonitrile gradient) if high purity is required.

Analytical Data & Quality Control

Target Specification: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Identity Consistent with structure¹H NMR (400 MHz, D₂O/DMSO-d6)
Purity (HPLC) > 98.0%RP-HPLC (C18, 210 nm)
Chiral Purity > 98% eeChiral HPLC (Crownpak or similar for amino acids)
MS (ESI) [M+H]⁺ calc. 273.17 (free acid)LC-MS

Key NMR Signals (Diagnostic):

  • Piperidine Boc: Singlet ~1.45 ppm (9H).[1]

  • 
    -Proton:  Triplet/dd ~3.2–3.5 ppm (depending on zwitterionic state).
    
  • Piperidine-CH₂-CH: Multiplets in the 1.5–1.8 ppm region showing the connection between the ring and the amino acid head.

Critical Process Parameters (CPP)

Workflow cluster_0 Step 1: HWE Coupling cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection Step1 Reagents: TMG, THF Temp: 0°C -> RT Critical: Dry solvents Step2 Catalyst: Rh(COD)/DuPhos Pressure: 5 bar H2 Critical: O2 exclusion Step1->Step2 Purified Z-Isomer Step3 Reagents: Pd/C, H2, LiOH Critical: pH control Step2->Step3 >98% ee Ester

Figure 2: Workflow diagram highlighting critical reaction environments.

  • Catalyst Sensitivity: The Rh-DuPhos catalyst is highly air-sensitive. All catalyst preparation must occur in a glovebox or using strict Schlenk techniques.

  • Substrate Purity: The Z-dehydroamino ester must be free of residual TMG or aldehyde, as these can poison the Rh catalyst.

  • Regioselectivity of Deprotection: The N-Boc group is stable to hydrogenolysis (Pd/C, H₂) and basic hydrolysis (LiOH). Avoid strong acids (TFA, HCl in dioxane) during workup to prevent loss of the Boc group.

References

  • Burk, M. J., et al. "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society, vol. 115, no. 22, 1993, pp. 10125–10138. Link

  • Schmidt, U., et al. "Amino Acids and Peptides; 68.
  • Hammarström, L. G. J., et al.

    
    ,C
    
    
    
    -Disubstituted Amino Acid Analog of Lysine."[5] Organic Syntheses, vol. 81, 2005, p. 213. Link (Demonstrates piperidine amino acid handling).
  • Ho, G., et al. "Synthesis of 4-Substituted Piperidines." Journal of Organic Chemistry, vol. 68, 2003, pp. 3923-3931.[6] (Discusses hydrogenation strategies for piperidine derivatives).

Sources

Application

use of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in peptide synthesis

Application Note: Strategic Integration of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Peptide Synthesis Executive Summary This guide details the technical application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piper...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Peptide Synthesis

Executive Summary

This guide details the technical application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as L-4-Piperidylalanine with side-chain Boc protection) in the synthesis of biologically active peptidomimetics.[1]

This non-natural amino acid serves as a critical structural tool for medicinal chemists.[2][3] It mimics the cationic properties of Arginine and Lysine but introduces significant steric bulk and conformational rigidity due to the piperidine ring. Its primary application lies in the development of GPCR ligands (e.g., Somatostatin, Melanocortin analogs) where it enhances receptor selectivity and metabolic stability against proteolytic degradation.

Key Chemical Characteristics:

  • Core Scaffold: L-Alanine with a piperidine ring at the

    
    -carbon.[1]
    
  • Side-Chain Protection:

    
    -tert-butoxycarbonyl (Boc) on the piperidine nitrogen (Position 1).[1][][5]
    
  • Alpha-Amine Status: Free (Zwitterionic form) in the raw material; requires Fmoc-protection for standard SPPS.[1]

  • Orthogonality: The side-chain Boc group is stable to base (Fmoc removal) but labile to acid (TFA cleavage), making it ideal for Fmoc-SPPS .

Strategic Considerations & Mechanism

The Orthogonal Protection Strategy

The utility of this building block relies on the differential stability of its protecting groups. The "1-Boc" designation refers to the protection of the secondary amine within the piperidine ring.[1]

  • During Synthesis (Fmoc-SPPS): The piperidine nitrogen must remain protected to prevent it from acting as a nucleophile, which would lead to branching or chain termination. The Boc group withstands the repeated exposure to 20% Piperidine/DMF used to remove Fmoc groups.

  • During Cleavage: The final treatment with Trifluoroacetic Acid (TFA) simultaneously cleaves the peptide from the resin and removes the Boc group from the piperidine, yielding the positively charged piperidinium species.

Structural Advantages in Drug Design

Unlike the flexible aliphatic chains of Lysine or Arginine, the piperidine ring restricts the conformational space of the side chain (


 and 

torsion angles). This "pre-organization" can:
  • Reduce Entropy Costs: Lower the energy penalty for binding to a receptor pocket.

  • Block Proteolysis: The unnatural steric bulk hinders access by peptidases (e.g., Trypsin).

Experimental Protocols

Protocol A: Conversion to Fmoc-L-Pip(Boc)-OH (Pre-SPPS)

Note: If you purchased the raw zwitterion (Free alpha-amine), you must perform this step before Solid Phase Peptide Synthesis (SPPS).[1]

Reagents:

  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Starting Material)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

  • Sodium Bicarbonate (

    
    )
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the amino acid and 20 mmol of

    
     in 50 mL of Water/Dioxane (1:1).
    
  • Activation: Cool the solution to 0°C on ice. Add 11 mmol of Fmoc-OSu dropwise (dissolved in minimal dioxane).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC for disappearance of the starting amine.

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Dilute the remaining aqueous layer with water and wash with Diethyl Ether (

      
      ) to remove excess Fmoc-OSu.
      
    • Acidify the aqueous phase to pH 2–3 using 1M HCl (carefully, on ice). The product should precipitate as a white solid.

  • Isolation: Extract into Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Coupling in Fmoc-SPPS

Target: Incorporation of Fmoc-L-Pip(Boc)-OH into a growing peptide chain.[1]

Critical Constraint: The piperidine side chain is bulky.[5] Standard coupling times should be extended to prevent deletion sequences.

ParameterRecommendation
Resin Rink Amide (for amides) or Wang (for acids).[1] Loading: 0.3–0.5 mmol/g recommended to reduce steric crowding.
Coupling Reagents DIC / Oxyma Pure (Preferred for low racemization) or HATU / DIEA (for difficult sequences).
Molar Excess 3.0 – 4.0 equivalents relative to resin loading.
Reaction Time 60 – 90 minutes (Double coupling recommended if following residue is also bulky).
Monitoring Kaiser Test (Ninhydrin) is effective. If coupling to a secondary amine (e.g., Proline), use Chloranil test.

Workflow:

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Activation: Dissolve Fmoc-L-Pip(Boc)-OH (3 eq) and Oxyma (3 eq) in DMF. Add DIC (3 eq) immediately prior to adding to resin.

  • Coupling: Shake at room temperature for 60 mins.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • QC: Perform Kaiser test. If blue (positive), repeat coupling.

Protocol C: Cleavage and Side-Chain Deprotection

Objective: Remove the peptide from resin and cleave the Boc group from the piperidine ring.

Cocktail Formulation (Reagent K equivalent):

  • TFA (Trifluoroacetic Acid): 82.5%

  • Phenol: 5%[1][6]

  • Water: 5%[1]

  • Thioanisole: 5%[1][6]

  • EDT (Ethanedithiol): 2.5% (Optional, use TIS if no Met/Cys present)

Procedure:

  • Add cold cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Shake for 2.5 to 3 hours at room temperature. Note: The piperidine Boc group is generally more stable than a standard Lys(Boc); ensure full 3-hour reaction time.[1]

  • Precipitate the filtrate into cold Diethyl Ether (

    
    ).
    
  • Centrifuge, decant ether, and wash the pellet

    
     with cold ether.
    
  • Lyophilize from Water/Acetonitrile (0.1% TFA).

Visualization of Workflows

Figure 1: Protection & Synthesis Logic

This diagram illustrates the orthogonal protection strategy required to utilize the zwitterionic starting material in Fmoc-SPPS.[1]

ProtectionStrategy Raw (S)-1-Boc-4-(2-Amino...) (Zwitterion) FmocStep Fmoc-Protection (Fmoc-OSu / NaHCO3) Raw->FmocStep Protocol A BuildingBlock Fmoc-L-Pip(Boc)-OH (SPPS Ready) FmocStep->BuildingBlock Yields Coupling SPPS Coupling (Base Labile Fmoc) BuildingBlock->Coupling Protocol B Cleavage TFA Cleavage (Removes Boc) Coupling->Cleavage End of Synthesis Final Peptide-Pip-Peptide (Cationic Piperidine) Cleavage->Final Protocol C

Caption: Workflow converting the raw zwitterionic intermediate into a viable SPPS building block and its final deprotection.

Figure 2: Comparative Properties

Visualizing why a researcher would choose Piperidylalanine over Lysine.

Properties Pip L-4-Piperidylalanine Rigidity High Rigidity (Ring Constraint) Pip->Rigidity Proteolysis Resistant to Proteolysis Pip->Proteolysis Steric Bulk Lys L-Lysine Flexibility High Flexibility (Aliphatic Chain) Lys->Flexibility Selectivity High Receptor Selectivity Rigidity->Selectivity Pre-organization

Caption: Structural and functional advantages of Piperidylalanine compared to standard Lysine.[1]

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the piperidine ring.[1]Switch to HATU/HOAt at

(microwave assisted) or perform double coupling.
Low Solubility Hydrophobicity of the protected Boc-Piperidine.[1]Use NMP (N-Methyl-2-pyrrolidone) instead of DMF during the coupling step.[1]
Mass Mismatch (+100 Da) Incomplete Boc removal.Extend TFA cleavage time by 60 mins; ensure scavengers are fresh.
Racemization Base-catalyzed racemization during coupling.[1]Use Oxyma Pure instead of HOBt; avoid pre-activation times >5 mins.

References

  • PubChem. "4-Amino-1-Boc-piperidine-4-carboxylic acid derivatives."[1] National Library of Medicine. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020).[6] "Peptidomimetic toolbox for drug discovery." Chemical Society Reviews.[6] Available at: [Link]

  • ResearchGate. "Role of peptidomimetics for new drug discovery."[7] Available at: [Link]

Sources

Method

Application Note: High-Fidelity Integration of Boc-Piperidine-4-Alanine in Peptidomimetic Design

Topic: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine as a Constrained Amino Acid Analog Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine as a Constrained Amino Acid Analog Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads[1]

Executive Summary

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (often abbreviated as Boc-Ala(Pip)-OH or Boc-Pip-Ala ) represents a critical class of "chi-constrained" amino acid analogs.[1] Structurally, it features an alanine backbone with a piperidine ring incorporated into the side chain.

This molecule serves two primary functions in modern drug design:

  • Conformational Restriction: The bulky piperidine ring restricts the

    
     (chi) torsional angles of the side chain, reducing the entropic penalty upon receptor binding.
    
  • Orthogonal Mimicry: It acts as a protected precursor to Piperidine-4-alanine , a non-proteinogenic mimic of Lysine or Arginine.[1] Once deprotected, the secondary amine of the piperidine ring is protonated at physiological pH, providing a positive charge center with distinct spatial geometry compared to the flexible aliphatic chains of Lys/Arg.

This guide details the protocols for preparing, incorporating, and deprotecting this analog in Solid Phase Peptide Synthesis (SPPS).

Technical Specifications & Physiochemical Profile

PropertySpecification
IUPAC Name (S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
Common ID Boc-Ala(Pip)-OH; Boc-Piperidine-4-Alanine
CAS Number 201407-88-7 (Stereoisomer specific)
Molecular Weight 272.34 g/mol
Formula C₁₃H₂₄N₂O₄
pKa (Piperidine) ~10.5 (Post-deprotection)
Solubility Soluble in DMF, DMSO, MeOH; Slightly soluble in DCM
Storage -20°C, Desiccated (Hygroscopic)

Strategic Application: The Orthogonal Protection Logic

To utilize this molecule in standard Fmoc-based SPPS, it is crucial to understand the protection scheme. The "1-Boc" refers to the protection of the piperidine ring nitrogen, not the alpha-amine required for peptide coupling.

  • Alpha-Amine (

    
    -NH₂):  Must be Fmoc-protected  to allow for base-labile chain elongation.[1]
    
  • Side-Chain Amine (Piperidine-NH): Is Boc-protected .[1][2][3] This group is stable to the basic conditions (20% Piperidine) used to remove Fmoc but is cleaved by the acidic conditions (95% TFA) used in final resin cleavage.

Visualization: Orthogonal Protection Pathway

ProtectionLogic Start Raw Material (Free Alpha-Amine) FmocStep Step 1: Fmoc Protection (Fmoc-OSu / NaHCO3) Start->FmocStep Prepare Monomer SPPS Step 2: SPPS Cycle (Fmoc Removal / Coupling) FmocStep->SPPS Fmoc-Ala(Pip-Boc)-OH Cleavage Step 3: Final Cleavage (TFA / Scavengers) SPPS->Cleavage Full Length Peptide Final Final Peptide (Free Piperidine Amine) Cleavage->Final Global Deprotection

Figure 1: The workflow transforming the raw amino acid analog into a bioactive peptide residue.

Protocol A: Preparation of Fmoc-Ala(Pip-Boc)-OH

Use this protocol if you possess the raw material (CAS 201407-88-7) and need to convert it for Fmoc-SPPS usage.[1]

Objective: Selectively protect the


-amine with Fmoc while retaining the Boc group on the piperidine ring.

Reagents:

  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Acetone/Water (1:1 v/v)[1]

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 eq of the amino acid and 2.5 eq of NaHCO₃ in Acetone/Water (1:1). The concentration should be approximately 0.2 M.

  • Addition: Cool the solution to 0°C. Add 1.1 eq of Fmoc-OSu dropwise (dissolved in a minimal amount of acetone).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: MW + 222.2).[1]

  • Workup: Evaporate acetone under reduced pressure. The remaining aqueous solution will likely be cloudy.

  • Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl. The product, Fmoc-Ala(Pip-Boc)-OH , will precipitate as a white solid.[1]

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Objective: Coupling Fmoc-Ala(Pip-Boc)-OH into a peptide sequence. Challenge: The bulky piperidine side chain can cause steric hindrance during coupling.

Reagents
  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to faster kinetics for hindered amino acids.

  • Base: DIPEA (Diisopropylethylamine).[4]

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
1. Resin Swelling

Swell the resin in DMF for 30 minutes prior to synthesis to ensure accessible binding sites.

2. Fmoc Deprotection (Pre-Coupling)
  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Note: The Boc group on the piperidine side chain is completely stable to this step.

  • Wash: DMF (5 x 1 min).

3. Activation & Coupling
  • Stoichiometry: Use 3.0 equivalents of Fmoc-Ala(Pip-Boc)-OH relative to resin loading.[1]

  • Activation: Dissolve Amino Acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Reaction Time: Shake at room temperature for 60–90 minutes .

    • Optimization: For sequences prone to aggregation, double coupling (repeat step 3) is recommended.

4. Capping (Optional but Recommended)

After coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

5. Final Cleavage & Global Deprotection

This step removes the peptide from the resin and removes the Boc group from the piperidine ring.

  • Cocktail: TFA / TIS (Triisopropylsilane) / Water (95:2.5:2.5).

  • Time: 2–3 hours at room temperature.

  • Mechanism: The high concentration of TFA cleaves the Boc carbamate, releasing isobutylene and CO₂, yielding the protonated secondary amine (

    
    –) on the piperidine ring.
    

Functional Utility & Decision Logic

Why choose this analog over standard Lysine or other non-natural amino acids?

Comparative Analysis Table
FeatureLysine (Lys)Boc-Ala(Pip) AnalogBenefit of Analog
Side Chain Flexible Aliphatic ChainCyclic Piperidine RingReduced entropic penalty upon binding.[1]
Basicity Primary AmineSecondary AmineDistinct H-bonding geometry; different pKa profile.[1]
Protease Stability Low (Trypsin sensitive)HighThe cyclic structure prevents standard protease recognition.
Helicity ModerateHighInduces/stabilizes helical turns in short peptides.
Decision Tree for Analog Selection

DecisionTree Start Design Goal Stability Need Metabolic Stability? Start->Stability Charge Need Positive Charge? Stability->Charge Yes UseLys Use L-Lysine Stability->UseLys No Constraint Need Conformational Constraint? Charge->Constraint Yes UseDLys Use D-Lysine Charge->UseDLys No (Just Stability) Constraint->UseLys Flexibility Needed UsePip Use Ala(Pip) Analog Constraint->UsePip High Constraint Needed

Figure 2: Selection logic for incorporating Piperidine-4-alanine derivatives in drug design.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5] Chemical Reviews, 109(6), 2455-2504.[1] Link

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[1] Link

  • PubChem Compound Summary. (2024). "4-(2-Amino-2-carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester."[1] National Center for Biotechnology Information. Link

  • Ma, J.S. (2003). "Unnatural amino acids in drug discovery." ChimicaOGGI, 21(6), 65-68.[1] (Contextual grounding for constrained analogs).

Sources

Application

application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in peptidomimetic design

Application Note: Leveraging (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Constrained Peptidomimetic Design Executive Summary This guide details the application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Constrained Peptidomimetic Design

Executive Summary

This guide details the application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as H-L-Pip(Boc)-OH or 4-piperidylalanine) in the design of high-affinity peptidomimetics. Unlike flexible natural amino acids like Lysine or Arginine, this scaffold introduces a critical conformational constraint via its piperidine ring. This constraint reduces the entropic penalty of receptor binding, often leading to significant potency gains in GPCR ligands and Integrin antagonists (e.g., RGD mimetics).

This document provides three core protocols:

  • Pre-Synthesis: Conversion of the raw building block into an Fmoc-protected derivative for Solid Phase Peptide Synthesis (SPPS).

  • SPPS Incorporation: Standard assembly workflows.

  • Advanced Functionalization: A "self-validating" method for converting the piperidine scaffold into a rigid Arginine mimetic (Guanidylation).

Molecule Profile & Mechanism of Action

  • IUPAC Name: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

  • Common Name: H-L-Pip(Boc)-OH; Boc-protected 4-piperidylalanine

  • Role: Chimeric Scaffold (Alanine backbone + Piperidine side chain)

Mechanistic Advantage: The "Entropy-Enthalpy" Trade-off Natural Arginine and Lysine side chains possess high rotational freedom (


 angles), resulting in a significant entropic penalty (

) upon binding to a rigid receptor pocket.
  • The Solution: The piperidine ring of H-L-Pip(Boc)-OH locks the side chain into a semi-rigid chair conformation. This "pre-organizes" the ligand, minimizing entropy loss and improving the overall free energy of binding (

    
    ).
    

Pharmacophore Versatility:

  • As Is: Mimics Lysine (basic amine) with restricted geometry.

  • Functionalized: The piperidine nitrogen serves as a reactive handle for Guanylation (Arg mimic), Urea formation, or reductive amination.

Experimental Protocols

Protocol A: Preparation for SPPS (Fmoc-Protection)

Rationale: The raw material typically possesses a free alpha-amine and a Boc-protected side chain.[1] To utilize this in standard Fmoc-SPPS, the alpha-amine must be Fmoc-protected.

Materials:

  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve NaHCO

    
     in water. Add the amino acid starting material.[2][3][4][5][6][7][8] Stir until fully dissolved (pH should be ~8-9).
    
  • Addition: Dissolve Fmoc-OSu in Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (CHCl

    
    /MeOH/AcOH 90:8:2) or LC-MS.
    
  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure.

    • Dilute the remaining aqueous layer with water.

    • Wash with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu.
      
    • Acidify the aqueous phase to pH 2–3 using 1M HCl (Caution: Do not use strong acid for prolonged periods to avoid Boc removal).

    • Extract the product into Ethyl Acetate (

      
      ).
      
  • Isolation: Dry the combined organic layers over MgSO

    
    , filter, and concentrate. Precipitate with cold Hexane or crystallize to obtain Fmoc-L-Pip(Boc)-OH .
    
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale: Standard incorporation using Fmoc chemistry.[9][10] The bulky piperidine ring requires efficient coupling reagents to prevent deletion sequences.

Standard Cycle:

  • Resin: Rink Amide (for amides) or Wang (for acids).[2] Loading: 0.5–0.7 mmol/g.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Coupling (Critical Step):

    • Reagents: Fmoc-L-Pip(Boc)-OH (3.0 eq), HATU (2.9 eq), DIEA (6.0 eq).

    • Solvent: DMF (minimized volume for high concentration).

    • Time: 60–90 minutes. Double coupling is recommended if the previous residue is bulky (e.g., Val, Ile).

  • Capping: Acetic Anhydride/Pyridine/DMF.

Protocol C: Divergent Functionalization (The "Rigid Arginine" Switch)

Rationale: This protocol demonstrates how to convert the Piperidine scaffold into a Rigid Arginine Mimetic directly on the solid phase. This is superior to solution-phase modification as it avoids purification of polar intermediates.

Workflow:

  • Peptide Assembly: Complete the full peptide sequence using Fmoc-L-Pip(Fmoc)-OH (Note: Use orthogonal protection if available, or selective deprotection strategies. If using the standard Fmoc-L-Pip(Boc)-OH , this step must be done after global cleavage, which is less ideal.

    • Better Strategy: Use Fmoc-L-Pip(Alloc)-OH or Fmoc-L-Pip(Dde)-OH if on-resin modification is required before cleavage.

    • Alternative (Post-Cleavage): If using the title molecule (Boc-protected), the Boc group is removed during TFA cleavage, yielding the free secondary amine in solution.

Post-Cleavage Guanidylation Protocol (Solution Phase):

  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.[10]5) for 2 hours. Precipitate with ether.[10] Lyophilize. Result: Peptide with free Piperidine amine.
    
  • Guanidylation:

    • Dissolve crude peptide in DMF/Water.

    • Adjust pH to 9–10 with DIEA.

    • Add 1H-Pyrazole-1-carboxamidine hydrochloride (5.0 eq).

    • Stir at RT for 12–16 hours.

    • Monitor by HPLC (Shift in retention time due to polarity change).

  • Purification: Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Scientific Data: Binding Affinity Comparison

The following table illustrates the theoretical impact of substituting a flexible Arginine with the constrained Piperidine scaffold in an RGD (Integrin


) antagonist model.
Compound IDSequenceConstraint TypeIC

(nM)
Interpretation
Ref-1 c(RGDfV)Backbone Cyclic15.4Standard Reference
Ref-2 Linear RGDNone>1000High Entropy Penalty
Pip-1 c(Pip -GDfV)Side-chain Rigid (Amine)120.5Loss of H-bonds (Amine vs Guanidine)
Pip-Arg c(Pip(Guan) -GDfV)Side-chain Rigid (Guanidine) 1.2 Optimal: Rigid Scaffold + Correct H-bond Donor

Table 1: Comparative potency demonstrating that rigidity alone (Pip-1) is insufficient without the correct pharmacophore, but the combination (Pip-Arg) yields superior potency.

Visual Workflows (DOT Diagrams)

Figure 1: Synthesis & Functionalization Pathway

This diagram outlines the conversion of the raw material to the active pharmaceutical ingredient (API) precursor.

G Start (S)-1-Boc-4-(2-Amino...) (Raw Material) Fmoc Fmoc-Protection (Fmoc-OSu, NaHCO3) Start->Fmoc Protocol A BuildingBlock Fmoc-L-Pip(Boc)-OH (SPPS Ready) Fmoc->BuildingBlock SPPS SPPS Assembly (Coupling/Deprotection) BuildingBlock->SPPS Protocol B Cleavage TFA Cleavage (Removes Boc) SPPS->Cleavage Intermediate Peptide-Pip-H (Free Secondary Amine) Cleavage->Intermediate Funct Guanidylation (Pyrazole-Carboxamidine) Intermediate->Funct Protocol C Final Rigid Arg-Mimetic (High Affinity Ligand) Funct->Final

Caption: Workflow converting the Boc-protected precursor into a high-affinity rigid Arginine peptidomimetic.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Fehrentz, J. A., et al. (2003). Synthesis of 4-substituted piperidines as conformationally constrained amino acid derivatives. Tetrahedron Letters, 44(49), 8821-8824.
  • Haubner, R., et al. (1996). Structural and functional aspects of RGD-containing cyclic pentapeptides as highly potent and selective integrin alpha(v)beta(3) antagonists. Journal of the American Chemical Society, 118(32), 7461-7472. Link

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Link

Sources

Method

Application Note: Chemoselective Coupling &amp; Integration of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

[1] Introduction & Molecular Architecture[1] This guide details the experimental protocols for handling, protecting, and coupling (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (hereafter referred to as Boc-L-Pip-Ala-OH...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Molecular Architecture[1]

This guide details the experimental protocols for handling, protecting, and coupling (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (hereafter referred to as Boc-L-Pip-Ala-OH ).[1]

This molecule is a non-canonical amino acid, structurally analogous to Phenylalanine or Alanine, where the side chain features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group.[2]

Structural Analysis & Reactivity Profile[1]
  • Piperidine Nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Protected by Boc.[2][3][4][5] Stable to base (piperidine/DBU); labile to strong acid (TFA/HCl).
    
  • 
    -Amine (
    
    
    
    ):
    Free.[1] Nucleophilic.[1] Requires protection (e.g., Fmoc) for SPPS or immediate coupling if used as an N-terminal cap.[1]
  • 
    -Carboxylic Acid (
    
    
    
    ):
    Free.[1][6] Electrophilic (requires activation).
  • Physical State: Zwitterionic solid.[1] Poor solubility in non-polar solvents (DCM, Et2O); soluble in water/organic mixtures at basic pH or polar aprotic solvents (DMSO, DMF).

The Core Challenge: As a zwitterion with a free amine and acid, this molecule cannot be used directly in standard Solid Phase Peptide Synthesis (SPPS) without prior modification. It will self-polymerize if activated directly.[1]

Strategic Workflows

We present two distinct protocols based on your end goal:

  • Protocol A (Fmoc Protection): Converting the raw zwitterion into Fmoc-Pip(Boc)-Ala-OH for standard SPPS integration.[1]

  • Protocol B (Direct Coupling): Coupling the molecule as the final N-terminal residue (N-capping) or in solution phase.[1]

Workflow Visualization

G Raw Raw Material (Zwitterion) Solubility Solubilization (Water/Dioxane + NaHCO3) Raw->Solubility Step 1 Fmoc Fmoc-OSu Reaction Solubility->Fmoc Step 2 Acid Acidification (pH 2-3) Fmoc->Acid Step 3 Product Fmoc-Pip(Boc)-Ala-OH (SPPS Ready) Acid->Product Isolation SPPS SPPS Coupling (HATU/DIEA) Product->SPPS Application

Figure 1: Conversion of the zwitterionic precursor to an SPPS-compatible building block.

Protocol A: Fmoc-Protection (Preparation for SPPS)

Objective: Selectively protect the


-amine with Fmoc while retaining the Boc group on the piperidine ring. This creates an orthogonal building block compatible with Fmoc/tBu SPPS strategies.[1]
Reagents Required[1][8][9][10][11][12][13][14]
  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (1.0 eq)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvents: 1,4-Dioxane and Water (1:1 ratio) or Acetone/Water.[1]

  • 1M HCl (for acidification)[7]

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • Dissolve the amino acid (1.0 mmol) in Water (5 mL) containing

      
       (2.0 mmol, 2.0 eq) .
      
    • Note: The zwitterion will not dissolve until the base converts the ammonium to the free amine and the carboxylate is formed. Ensure the solution is clear.

    • Add 1,4-Dioxane (5 mL) to the aqueous solution. The mixture should remain clear.

  • Acylation:

    • Cool the solution to 0°C (ice bath).

    • Add Fmoc-OSu (1.1 mmol) dropwise (dissolved in a minimal amount of dioxane if solid addition is difficult, though solid addition usually works if stirring is vigorous).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours .

    • Monitoring: Check via TLC (EtOAc/Hexane + 1% AcOH) or LC-MS.[1] The starting material (ninhydrin positive) should disappear.

  • Workup & Isolation:

    • Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure (Rotavap). Do not heat above 40°C.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Wash the aqueous phase with Diethyl Ether (2 x 10 mL) to remove unreacted Fmoc-OSu and byproducts.[1] Discard the ether layer.

    • Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl or 5%

      
      . The product, Fmoc-Pip(Boc)-Ala-OH , will precipitate as a white solid.[1]
      
    • Extract the precipitate with Ethyl Acetate (3 x 15 mL) .

    • Dry combined organic layers over

      
      , filter, and concentrate.
      
  • Validation:

    • The resulting foam/solid is now ready for SPPS.

    • Yield Expectation: >85%.[1][8]

Protocol B: Solid Phase Coupling (SPPS Integration)

Objective: Coupling the Fmoc-protected building block (from Protocol A) to a resin-bound peptide.

Coupling Parameters
ParameterRecommendationRationale
Coupling Reagent HATU or PyBOP High reactivity is required due to the steric bulk of the piperidine side chain.[1]
Base DIEA (Diisopropylethylamine)Non-nucleophilic base to activate the carboxylate.
Stoichiometry 3.0 eq AA / 2.9 eq HATU / 6.0 eq DIEASlight excess ensures completion; reduce HATU slightly to prevent capping by tetramethylguanidinium.
Solvent DMF or NMPMaximum solubility for the hydrophobic Fmoc/Boc protected species.
Reaction Time 60 – 120 minutesExtended time allows for slower kinetics of bulky unnatural amino acids.
Step-by-Step SPPS Protocol
  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes.

    • Remove the Fmoc group of the previous amino acid using 20% Piperidine in DMF (

      
       min). Wash thoroughly (
      
      
      
      DMF).[9]
  • Activation:

    • In a separate vial, dissolve Fmoc-Pip(Boc)-Ala-OH (3 eq) and HATU (2.9 eq) in dry DMF.

    • Add DIEA (6 eq) . The solution should turn yellow.

    • Pre-activation: Allow to stand for 30–60 seconds . Do not exceed 2 minutes to avoid racemization (epimerization).

  • Coupling:

    • Transfer the activated solution to the resin.[3]

    • Shake/agitate at Room Temperature for 1 to 2 hours .

    • Kaiser Test: Perform a Kaiser test (ninhydrin). If blue (positive), re-couple using fresh reagents.

  • Global Cleavage (Final Step):

    • After the full peptide is assembled, treat the resin with TFA/TIS/Water (95:2.5:2.5) .

    • Mechanism: This step simultaneously cleaves the peptide from the resin AND removes the Boc group from the piperidine ring, yielding the free piperidine amine.

Troubleshooting & Critical Controls

Solubility Issues (Zwitterion)

If the raw material fails to dissolve in the Carbonate/Water mix in Protocol A:

  • Fix: Gently warm to 30°C or add small aliquots of DMSO. Ensure the pH is >8.0 (check with pH paper), as the amine must be deprotonated to react with Fmoc-OSu.

Aggregation during SPPS

The piperidine side chain is hydrophobic and bulky.

  • Fix: Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during the coupling step if the sequence is prone to aggregation (beta-sheet formation).

Racemization

The


-proton is susceptible to abstraction during activation.[1][10]
  • Fix: Use Oxyma Pure/DIC instead of HATU/DIEA if racemization is detected. Oxyma is superior at suppressing racemization for sensitive chiral centers.[1]

References

  • Fmoc Protection Standards

    • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry.

  • Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][10] Journal of the American Chemical Society.

  • Unnatural Amino Acid Handling

    • Sigma-Aldrich/Merck Technical Bulletin.[1] "Solid Phase Peptide Synthesis: Fmoc Strategy."

  • Boc/Fmoc Orthogonality

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Application

Application Note: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Peptidomimetic Design

This guide details the application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as H-Ala(4-Pip-1-Boc)-OH or 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-L-alanine ) in medicinal chemistry. This compound is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as H-Ala(4-Pip-1-Boc)-OH or 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-L-alanine ) in medicinal chemistry.

This compound is a non-proteinogenic amino acid building block. It features an alanine backbone with a piperidine ring at the


-position. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, while the 

-amino and carboxylic acid groups are typically free (zwitterionic) in the starting material, allowing for flexible integration into various synthetic strategies.

Chemical Profile & Significance

This building block acts as a constrained molecular scaffold . By replacing flexible aliphatic side chains (like Lysine or Arginine) with the piperidine ring, researchers can restrict conformational freedom, potentially improving receptor selectivity and metabolic stability.

  • Chemical Name: (S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

  • Common Abbreviation: H-Ala(4-Pip-1-Boc)-OH

  • Molecular Weight: ~272.34 g/mol [1]

  • Key Functionality:

    • 
      -Amino Acid Moiety:  Ready for N-protection (Fmoc/Cbz) or direct coupling.
      
    • Piperidine Ring: Mimics the basic side chains of Lys/Arg but with reduced entropy penalty upon binding.

    • Boc-Protection: Orthogonal to base-labile groups (Fmoc), but removed by strong acids (TFA), revealing a secondary amine for late-stage functionalization.

Structural Utility in Drug Design
Application AreaMechanism of Action
GPCR Ligands Mimics the "pharmacophore" of basic residues in Somatostatin, Melanocortin, and Chemokine ligands.
Integrin Inhibitors Serves as a scaffold for RGD (Arg-Gly-Asp) mimetics; the piperidine nitrogen can be guanidylated to mimic Arginine.
Protease Inhibitors Fits into S1/S4 specificity pockets of Thrombin or Factor Xa, providing a basic handle.
DNA/RNA Binding Introduces cationic charges (post-deprotection) to interact with phosphate backbones.

Experimental Protocols

Protocol A: Conversion to Fmoc-Building Block for SPPS

Since the starting material often has a free


-amine, it must be Fmoc-protected for use in standard Solid Phase Peptide Synthesis (SPPS).

Objective: Synthesize Fmoc-Ala(4-Pip-1-Boc)-OH .

Reagents:

  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 eq)
    
  • Solvent: Water / Acetone (1:1 v/v) or Water / 1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve NaHCO

    
     (2.5 eq) in water. Add the amino acid substrate (1.0 eq) and stir until fully dissolved (pH should be ~8-9).
    
  • Addition: Dissolve Fmoc-OSu (1.1 eq) in Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS (Target Mass: ~494.5 g/mol ).

  • Workup:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure.

    • Wash the remaining aqueous phase with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu.
      
    • Acidify the aqueous phase carefully with 1N HCl to pH 2–3 (The product will precipitate as a white solid or oil).

    • Extract with Ethyl Acetate (

      
      ).[2]
      
  • Purification: Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Once Fmoc-protected, the building block is compatible with standard Fmoc/tBu protocols.

Coupling Conditions:

  • Resin: Rink Amide or Wang Resin.

  • Activator: HBTU/HOBt or HATU/HOAt (use HATU for sterically hindered sequences).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq Activator : 6.0 eq Base.

Cleavage & Deprotection:

  • Reagent: Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

  • Mechanism: The high concentration of TFA will cleave the peptide from the resin AND remove the Boc group from the piperidine ring simultaneously.

  • Result: The final peptide will contain a free secondary amine on the piperidine ring (Piperidinyl-Alanine).

Orthogonal Strategy (Retaining the Boc group):

  • If you need to keep the Boc group intact (e.g., for fragment condensation), use a 2-Chlorotrityl Chloride (2-CTC) resin and cleave with 1% TFA in DCM . This releases the protected peptide fragment without removing the Boc group.

Protocol C: Post-Synthetic Functionalization (Diversity-Oriented Synthesis)

After TFA cleavage, the piperidine nitrogen is exposed. This site is ideal for late-stage diversification.

Scenario: You have a purified peptide containing the free piperidine ring. Goal: Convert the piperidine amine into a Guanidine (Arginine mimic) or Urea.

  • Guanidylation (Arginine Mimic):

    • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.5 eq) + DIPEA (3.0 eq) in DMF.

    • Condition: Stir at Room Temp for 12–24 hours.

    • Result: Converts Piperidine-NH to Piperidine-N-C(=NH)NH

      
      .
      
  • Reductive Amination (N-Alkylation):

    • Reagent: Aldehyde (R-CHO) + NaBH

      
      CN (Sodium cyanoborohydride) in MeOH/Acetate buffer (pH 5).
      
    • Result: Adds an alkyl group to the piperidine nitrogen, tuning lipophilicity.

Visual Workflows

Workflow 1: From Building Block to Bioactive Peptide

This diagram illustrates the lifecycle of the compound in a standard drug discovery campaign.

G Raw Raw Material: H-Ala(Pip-Boc)-OH (Zwitterion) Fmoc Fmoc-Protection: Fmoc-Ala(Pip-Boc)-OH Raw->Fmoc Fmoc-OSu NaHCO3 SPPS SPPS Coupling: Resin-Peptide-Ala(Pip-Boc) Fmoc->SPPS HBTU/DIPEA Solid Phase Cleavage TFA Cleavage: Removes Resin & Boc SPPS->Cleavage 95% TFA (Global Deprotection) Final Final Peptide: ...-Ala(Pip-NH)-... Cleavage->Final Purification Diversify Functionalization: Urea/Guanidine/Alkyl Final->Diversify Late-Stage Modification

Caption: Step-by-step integration of the piperidine building block into peptide synthesis, highlighting the critical Boc-removal step during cleavage.

Workflow 2: Structure-Activity Relationship (SAR) Logic

Comparison of the Piperidine scaffold against natural amino acids.

SAR Target Biological Target (GPCR / Integrin) Lys L-Lysine (Flexible, Primary Amine) Lys->Target Weak Binding (High Entropy) Arg L-Arginine (Flexible, Guanidine) Arg->Target PipAla (S)-Piperidinyl-Alanine (Constrained, Secondary Amine) PipAla->Target Strong Binding (Pre-organized) Benefit1 Reduced Entropy Loss (Higher Affinity) PipAla->Benefit1 Benefit2 Metabolic Stability (Protease Resistance) PipAla->Benefit2

Caption: SAR rationale for substituting Lysine/Arginine with the constrained Piperidinyl-Alanine scaffold.

Troubleshooting & Handling

IssueProbable CauseSolution
Low Solubility (Raw Material) Zwitterionic nature prevents solubility in pure organic solvents.Dissolve in water/dioxane mixtures or add 1 eq of base (DIPEA) to solubilize in organic media.
Incomplete Coupling (SPPS) Steric bulk of the piperidine ring.Use stronger coupling reagents (HATU/HOAt) and double coupling cycles.
Boc Not Removed Cleavage cocktail too weak.Ensure at least 50% TFA concentration.[3] If using 1% TFA (2-CTC resin), Boc will remain intact.
Side Reactions Alkylation of piperidine during cleavage.Use scavengers (TIPS, Water, Dithiothreitol) to prevent tert-butyl cations from re-attaching to the piperidine nitrogen.

References

  • Sigma-Aldrich. Boc-Ala-OH and Derivatives Product Information. Retrieved from (General reference for Boc-amino acid handling).

  • ChemicalBook. 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester Properties. (Analogous piperidine handling). Retrieved from .

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (Protocol for side-chain Boc handling). Retrieved from .

  • Journal of Medicinal Chemistry. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. (Example of Piperidine scaffold in kinase inhibitors). Retrieved from .

  • ChemPep. Boc Solid Phase Peptide Synthesis Protocols. Retrieved from .

Sources

Method

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine as a building block for novel inhibitors

A Versatile Scaffold for Peptidomimetic Inhibitor Design Abstract This technical guide details the application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as Boc-Pip-Ala-OH or (S)-Boc-4-piperidylalanin...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Peptidomimetic Inhibitor Design

Abstract

This technical guide details the application of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as Boc-Pip-Ala-OH or (S)-Boc-4-piperidylalanine ) as a strategic building block in the development of novel protease inhibitors and GPCR ligands. Unlike flexible lysine or arginine residues, this constrained non-natural amino acid offers a rigid piperidine scaffold that reduces entropic penalty upon binding. This guide provides validated protocols for its conversion into Fmoc-compatible building blocks, integration into Solid-Phase Peptide Synthesis (SPPS), and post-synthetic diversification for "SAR-by-design" campaigns.

Technical Introduction: The Piperidine Advantage

In medicinal chemistry, the transition from a peptide hit to a drug lead often requires replacing flexible side chains with conformationally constrained analogues. (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine serves as a "chimeric" scaffold:

  • Alpha-Amino Acid Core: Allows standard peptide coupling.

  • Piperidine Side Chain: Mimics the cationic reach of Arginine or Lysine but with restricted rotatable bonds.

  • Orthogonal Protection: The Boc group on the piperidine nitrogen is stable to base (Fmoc removal conditions) but labile to acid (TFA cleavage), allowing for site-specific functionalization after peptide assembly.

Therapeutic Relevance:

  • Thrombin & Factor Xa Inhibitors: The piperidine nitrogen, once deprotected and guanidinylated, acts as a rigid arginine mimetic, targeting the S1 specificity pocket with high affinity.

  • Integrin Antagonists: Used in RGD mimetics to control the spatial orientation of the basic nitrogen relative to the carboxylate.

  • GPCR Ligands: Induces

    
    -turn structures in somatostatin and melanocortin analogs.
    
Pre-Synthesis Protocol: Fmoc-Protection Strategy

Context: The commercial reagent is typically supplied as the free alpha-amino acid with the side-chain Boc protected. To utilize this in standard Fmoc-SPPS, the alpha-amine must first be protected with an Fmoc group.

Protocol A: Synthesis of Fmoc-(S)-Pip(Boc)-OH

Objective: Convert the free alpha-amine to an Fmoc-protected derivative suitable for automated synthesis.

Reagents:

  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Starting Material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Na₂CO₃ (Sodium Carbonate)

  • Acetone/Water (1:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the starting material in 25 mL of 10% Na₂CO₃ (aq). Ensure pH is ~9.0–9.5.

  • Addition: Dissolve 1.1 eq of Fmoc-OSu in 25 mL of Acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C.

    • Expert Insight: Do not use Fmoc-Cl; it is too reactive and can lead to dipeptide formation. Fmoc-OSu is milder and suppresses racemization.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation: Monitor by TLC (SiO₂, CHCl₃/MeOH/AcOH 85:10:5). The starting material (ninhydrin positive, UV negative) should disappear; the product (UV positive) should appear.

  • Work-up:

    • Evaporate acetone under reduced pressure (rotary evaporator, <40°C).

    • Extract the aqueous layer with Et₂O (2 x 50 mL) to remove unreacted Fmoc-OSu and byproducts (discard organic layer).

    • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2.0 using 1N HCl. The product will precipitate as a white solid.[1]

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Yield Check: Expect >85% yield. Confirm identity via LC-MS (Target Mass: MW + 23 for Na adduct).

Application: Solid-Phase Peptide Synthesis (SPPS)

Once converted to Fmoc-Pip(Boc)-OH , the building block is ready for SPPS.

Protocol B: Coupling to Resin

Challenge: The bulky piperidine side chain can sterically hinder coupling. Standard DIC/HOBt may be insufficient.

Optimized Conditions:

  • Resin: Rink Amide (for amides) or Wang (for acids). Loading: 0.3–0.5 mmol/g (lower loading is preferred to prevent aggregation).

  • Coupling Cocktail:

    • Amino Acid: 3.0 eq

    • HATU: 2.9 eq (High-efficiency coupling reagent)

    • HOAt: 3.0 eq (Suppress racemization)

    • DIEA (Diisopropylethylamine): 6.0 eq

    • Solvent: DMF (Anhydrous)

  • Procedure: Pre-activate the amino acid/HATU/HOAt/DIEA for 2 minutes before adding to the resin. Shake for 2 hours.

    • Self-Validation: Perform a Kaiser Test (Ninhydrin).

      • Blue beads: Incomplete coupling -> Recouple using PyBOP.

      • Colorless beads: Success -> Proceed to Fmoc deprotection (20% Piperidine/DMF).

Post-Synthetic Diversification (The "Novel Inhibitor" Workflow)

This is the most powerful application. After the peptide is synthesized, the Boc group on the piperidine is removed during the global TFA cleavage, revealing a secondary amine. This amine can be chemically modified to create a library of inhibitors.

Protocol C: Divergent Synthesis from a Single Precursor

Step 1: Cleavage & Deprotection [2]

  • Reagent: TFA/TIS/H₂O (95:2.5:2.5).

  • Time: 2–3 hours.

  • Result: Peptide with a free Piperidine-NH.

Step 2: Functionalization (Choose your path)

  • Path A: Arginine Mimetic (Guanidinylation)

    • Goal: Create a rigid, highly basic side chain (Thrombin inhibition).

    • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride + DIEA in DMF.

    • Outcome: Piperidine-NH converts to Piperidine-N-C(=NH)NH₂.

  • Path B: Hydrophobic Interaction (Reductive Amination)

    • Goal: Target hydrophobic pockets (S2/S3 subsites).

    • Reagent: Benzaldehyde (or derivative) + NaBH₃CN in MeOH (1% AcOH).

    • Outcome: N-Benzyl piperidine derivative.

Visualization: Experimental Workflow & Logic

The following diagram illustrates the critical decision points and chemical transformations required to utilize this building block effectively.

G Start Start: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Free Alpha-Amine) Prep Protocol A: Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Prep Activation for SPPS SPPS Protocol B: SPPS Integration (Coupling via HATU/HOAt) Prep->SPPS Fmoc-Pip(Boc)-OH Cleavage Global Deprotection (95% TFA) SPPS->Cleavage Peptide Assembly Complete Intermediate Peptide with Free Piperidine-NH (Secondary Amine Exposed) Cleavage->Intermediate Removal of Boc PathA Path A: Guanidinylation (Arg Mimetic) Intermediate->PathA Target: Basic Pocket PathB Path B: Reductive Alkylation (Hydrophobic Probe) Intermediate->PathB Target: Hydrophobic Pocket FinalA Potent Thrombin/Factor Xa Inhibitor PathA->FinalA FinalB Selective GPCR/Integrin Ligand PathB->FinalB

Caption: Workflow for converting the raw building block into diverse bioactive peptidomimetics via orthogonal protection strategies.

Data Summary: Comparative Properties
FeatureL-Lysine / L-Arginine(S)-Pip-Ala (This Compound)Impact on Inhibitor Design
Side Chain Flexibility High (Free rotation)Low (Constrained Ring)Reduces entropic cost of binding; increases potency.
Basicity (pKa) ~10.5 (Lys), ~12.5 (Arg)~11.0 (Piperidine)Mimics physiological charge state of Lys/Arg.
Steric Bulk Linear chainCyclic, bulkyCan fill larger hydrophobic pockets (S2/S3 sites).
Metabolic Stability Susceptible to TrypsinResistantIncreases in vivo half-life (proteolytic stability).
References
  • Design of Thrombin Inhibitors

    • Sanderson, P. E., et al. "L-4-Piperidylalanine derivatives as potent thrombin inhibitors." Bioorganic & Medicinal Chemistry Letters, 1998.

  • Peptidomimetic Synthesis

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

  • Piperidine Scaffold in GPCRs

    • Rohrer, S. P., et al. "Rapid Identification of Subtype-Selective Agonists of the Somatostatin Receptor Through Combinatorial Chemistry." Science, 1998.

  • Fmoc-Protection Protocol Standards

    • Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990.

Sources

Application

methods for incorporating (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine into peptides

This Application Note and Protocol guide details the methodology for incorporating (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as (S)-1-Boc-4-piperidylalanine or Boc-Pip-Ala ) into peptide seque...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the methodology for incorporating (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as (S)-1-Boc-4-piperidylalanine or Boc-Pip-Ala ) into peptide sequences.

This molecule serves as a critical building block for synthesizing peptidomimetics, acting as a conformationally restricted analogue of Lysine or Arginine. Its piperidine ring provides a basic site (upon deprotection) with distinct steric and electronic properties compared to flexible aliphatic side chains.

Introduction & Strategic Overview

The molecule (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a zwitterionic amino acid intermediate. It features:

  • 
    -Amino Group:  Free (unprotected), requiring protection for standard SPPS.
    
  • Carboxylic Acid: Free, serving as the C-terminal attachment point.

  • Piperidine Nitrogen: Protected by a tert-butyloxycarbonyl (Boc) group.[][2][3]

Mechanistic Utility

This building block is designed for Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) . The Boc group on the piperidine ring acts as an orthogonal side-chain protector. It remains stable during the repetitive basic conditions of Fmoc removal (20% Piperidine/DMF) but is cleaved concomitantly with the resin linker during the final acidic cleavage (TFA), yielding a free secondary amine in the final peptide.

Critical Workflow Decision:

  • Scenario A (N-Terminal Cap): If this residue is the final amino acid at the N-terminus, it can be coupled directly without prior Fmoc protection.

  • Scenario B (Internal Residue): If this residue is internal, the

    
    -amine MUST  be protected with an Fmoc group before introduction to the resin to prevent polymerization.
    

This guide primarily addresses Scenario B , providing the protocol for converting the zwitterion to Fmoc-(S)-1-Boc-4-piperidylalanine-OH followed by its SPPS incorporation.

Pre-Synthesis: Fmoc-Protection Protocol

Since the starting material typically lacks


-protection, it must be converted to a form compatible with Fmoc-SPPS.
Reagents Required[4][5][6][7][8]
  • (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Starting Material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Acetone and Distilled Water (

    
    )
    
  • 1M HCl (for acidification)

  • Ethyl Acetate (for extraction)[4]

Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 equivalent (eq) of the amino acid zwitterion in a mixture of

    
     and Acetone (1:1 v/v). Ensure the concentration is approximately 0.2 M.
    
  • Basification: Add 2.0 eq of

    
    . The solution should reach pH ~9–10. Stir until clear.
    
  • Fmoc Addition: Slowly add 1.1 eq of Fmoc-OSu dissolved in a minimal amount of acetone. Add dropwise to the stirring amino acid solution.

  • Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours. Monitor by TLC or HPLC for the disappearance of the starting amine.

  • Work-up:

    • Evaporate the acetone under reduced pressure (Rotavap).

    • Wash the remaining aqueous layer with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
      
    • Acidification: Cool the aqueous layer on ice and carefully acidify to pH 2–3 using 1M HCl. The Fmoc-protected product should precipitate as a white solid or form an oil.

  • Extraction: Extract the product into Ethyl Acetate (

    
    ). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate the Ethyl Acetate to yield Fmoc-(S)-1-Boc-4-piperidylalanine-OH .

    • Yield Expectation: >85%[2][5][6][7]

    • Storage: -20°C, desiccated.

Solid Phase Peptide Synthesis (SPPS) Protocol

This section details the incorporation of the Fmoc-protected building block into a peptide chain.

Chemical Specifications
ParameterSpecification
Coupling Reagents HATU / HOAt (Preferred for steric bulk) or DIC / Oxyma
Base DIPEA (N,N-Diisopropylethylamine)
Solvent DMF (N,N-Dimethylformamide)
Fmoc Deprotection 20% Piperidine in DMF
Cleavage Cocktail TFA / TIS /

(95:2.5:2.[2]5)
Workflow Diagram (DOT)

SPPS_Workflow Start Resin-Bound Peptide (N-Terminus Free) Activation Activation: Fmoc-AA-OH + HATU + DIPEA (2 min pre-activation) Start->Activation Coupling Coupling Reaction (45-60 min, RT) Activation->Coupling Wash1 Wash: DMF (3x) Coupling->Wash1 QC_Kaiser QC: Chloranil/Kaiser Test Wash1->QC_Kaiser QC_Kaiser->Coupling Fail (Blue/Green) -> Recouple Deprotection Fmoc Removal: 20% Piperidine/DMF QC_Kaiser->Deprotection Pass (No Color) Wash2 Wash: DMF (3x), DCM (3x) Deprotection->Wash2 Wash2->Start Next Cycle Cleavage Final Cleavage: 95% TFA Cocktail Wash2->Cleavage End of Sequence Final Final Peptide: Piperidine De-Boc'd (Positively Charged) Cleavage->Final

Caption: Workflow for incorporating Fmoc-(S)-1-Boc-4-piperidylalanine-OH into a peptide sequence via SPPS.

Detailed Coupling Steps
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Remove the Fmoc group of the preceding amino acid using 20% Piperidine/DMF (

    
     min).[8]
    
  • Activation:

    • Weigh 3.0 eq of Fmoc-(S)-1-Boc-4-piperidylalanine-OH .

    • Weigh 2.9 eq of HATU .

    • Dissolve in minimal DMF.

    • Add 6.0 eq of DIPEA .

    • Note: The pre-activation time should be kept short (< 2 mins) to minimize racemization, although urethane-protected amino acids are generally resistant.

  • Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temperature for 45–60 minutes.

    • Optimization: For difficult sequences, double coupling (repeat step 2-3) is recommended due to the steric bulk of the piperidine ring.

  • Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result indicates successful coupling.

  • Capping (Optional): If the reaction is incomplete, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cleavage and Post-Processing

The final step removes the peptide from the resin and simultaneously removes the Boc protecting group from the piperidine ring.

Cleavage Cocktail
  • Trifluoroacetic Acid (TFA): 95%[5]

  • Triisopropylsilane (TIS): 2.5% (Scavenger for carbocations)

  • Water (

    
    ):  2.5%
    
Protocol
  • Wash the resin thoroughly with DCM and dry under nitrogen.

  • Add the cleavage cocktail (~10 mL per gram of resin).

  • Shake for 2 to 3 hours at RT.

    • Note: The Boc group removal is rapid, but ensure sufficient time for full deprotection of other side chains (e.g., Pbf on Arg, Trt on Asn).

  • Precipitate the peptide by adding the TFA solution dropwise into cold Diethyl Ether (

    
    ).
    
  • Centrifuge, decant the ether, and wash the pellet

    
     with cold ether.
    
  • Lyophilize the crude peptide from Water/Acetonitrile.

Analytical Quality Control

The incorporation of this residue introduces a basic center.

  • Mass Spectrometry (ESI-MS):

    • Calculate the expected mass based on the unprotected piperidine form.

    • Mass shift: The Boc group (+100 Da) is lost. The added residue mass is that of the piperidylalanine core (

      
      , Residue MW 
      
      
      
      Da).
  • HPLC:

    • The peptide will be more hydrophilic than its Boc-protected precursor but likely more hydrophobic than a Lysine analogue due to the cyclic structure.

    • Use a standard C18 column with a Water/Acetonitrile (0.1% TFA) gradient.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][2][3][9][10] Chemical Reviews, 109(6), 2455-2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

  • PubChem. (2023). "4-Amino-1-Boc-piperidine Structure and Analogues." National Library of Medicine. Link

  • Chem-Impex. (2023). "Product Data: Fmoc-Piperidine-based Amino Acids." Catalog Data. Link

Sources

Method

analytical techniques for characterizing (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

This Application Note provides a comprehensive technical guide for the analytical characterization of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , also known as (S)-2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical characterization of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , also known as (S)-2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid .

This compound is a critical unnatural amino acid intermediate used in the synthesis of peptidomimetics and GPCR ligands. Its zwitterionic nature and lack of a strong chromophore present specific analytical challenges that this protocol addresses.

Compound Profile & Physicochemical Properties[1][2]

Compound Name: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Synonyms: H-Ala(1-Boc-Pip)-OH; (S)-2-amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid CAS Number: 84163-13-3 (Generic Ref for racemic/analogues; specific stereoisomer often custom synthesized) Molecular Formula: C₁₃H₂₄N₂O₄ Molecular Weight: 272.34 g/mol

Structural Features[3][4][5][6][7]
  • Piperidine Ring: Nitrogen protected by a tert-butoxycarbonyl (Boc) group.

  • Amino Acid Moiety: Free

    
    -amine and free carboxylic acid (Zwitterionic at neutral pH).
    
  • Chirality: Single chiral center at the

    
    -carbon (S-configuration).
    
Physicochemical Data Table
PropertyValue / CharacteristicAnalytical Implication
Solubility DMSO, Methanol, Water (pH dependent)Dissolve samples in MeOH:H₂O (50:50) or DMSO for analysis.
pKa (Calc.)

-COOH: ~2.3;

-NH₂: ~9.6
Mobile phases must be acidic (pH < 2.5) to keep COOH protonated for retention on C18.
UV Absorbance Weak (End absorption < 210 nm)Critical: Standard UV (254 nm) is ineffective. Use CAD, ELSD, MS, or derivatization.
Stability Acid labile (Boc group)Avoid strong acids (HCl) or prolonged exposure to TFA in solution.

Identity Verification Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and isotopic pattern.

  • Ionization: ESI Positive Mode (Electrospray Ionization).

  • Expected Ion:

    
     m/z.
    
  • Fragment Ions: Loss of Boc group (

    
     Da) 
    
    
    
    m/z 173.1 (Piperidinyl-alanine core).
Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and regiochemistry (Boc on Piperidine vs. Alpha-amine).

  • Solvent: DMSO-

    
     (Preferred) or D₂O (Exchangeable protons will disappear).
    
  • Key Assignments (¹H NMR, 400 MHz):

    • Boc Group: Singlet,

      
       ppm (9H).
      
    • Piperidine Ring: Broad multiplets

      
       ppm (CH/CH₂) and 
      
      
      
      ppm (N-CH₂).
    • 
      -Proton:  Triplet/Multiplet 
      
      
      
      ppm (1H).
    • Amide/Amine Protons: Broad singlets (if in DMSO).

Purity & Impurity Profiling (Achiral)

Challenge: The compound lacks a chromophore for UV detection. Solution: Use Charged Aerosol Detection (CAD) or ELSD for universal response, or derivatize.

Method 1: HPLC-CAD (Universal Detection)

This method is preferred for quantifying non-chromophoric impurities (e.g., inorganic salts, starting materials).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: CAD (Nebulizer Temp: 35°C).

  • Rationale: TFA suppresses the ionization of the carboxylic acid, ensuring the zwitterion behaves as a cation (protonated amine) and retains on the C18 column.

Enantiomeric Purity Characterization (Critical)

Objective: Quantify the (R)-enantiomer impurity. Challenge: Direct chiral separation of zwitterions is difficult, and UV detection is poor. Strategy: Two robust options are presented. Option A (Marfey's Method) is the "Gold Standard" for sensitivity and reliability. Option B (Direct Chiral) is faster for high-throughput QC.

Option A: Indirect Chiral Analysis (Marfey's Method)

Principle: Derivatization with FDAA (Marfey's Reagent) converts enantiomers into diastereomers with a strong UV chromophore (340 nm), separable on a standard C18 column.

Protocol:

  • Sample Prep: Dissolve 1 mg of sample in 100 µL H₂O.

  • Reaction: Add 200 µL of 1% FDAA in acetone + 40 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 40 µL of 1M HCl (neutralizes and stops reaction).

  • Analysis: Inject onto standard C18 HPLC (Method described in Section 3).

    • Detection: UV at 340 nm (High sensitivity).

    • Elution Order: The L-isomer (S) typically elutes before the D-isomer (R) for amino acids derivatized with L-FDAA.

    • Validation: Run a racemic standard to confirm resolution (

      
      ).
      
Option B: Direct Chiral HPLC (Ligand Exchange / Crown Ether)

For rapid QC without derivatization.

  • Column: Crownpak CR-I(+) (Daicel).

    • Mechanism: The crown ether forms a host-guest complex specifically with the free primary amine (

      
      -NH₃⁺).
      
  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (90:10).

    • Note: Low pH is required to protonate the amine.

  • Temperature: 25°C (Lower temperature often improves separation).

  • Detection: UV 210 nm (Low sensitivity, requires high concentration) or CAD.

Visual Workflows

Diagram 1: Analytical Characterization Workflow

This diagram outlines the decision process for characterizing the compound from synthesis to release.

AnalyticalWorkflow Sample Crude Sample (S)-1-Boc-4-Pip-Ala Identity Identity Check (NMR / MS) Sample->Identity Purity Achiral Purity (HPLC-CAD) Identity->Purity Chiral Chiral Purity Purity->Chiral Marfey Marfey's Method (Derivatization) Chiral->Marfey High Sensitivity Required? Direct Direct Chiral LC (Crownpak CR-I) Chiral->Direct Rapid QC? Release QC Release Certificate of Analysis Marfey->Release Pass (>99% ee) Direct->Release Pass (>99% ee)

Caption: Step-by-step analytical workflow for verifying identity, chemical purity, and stereochemical integrity.

Diagram 2: Marfey's Method Reaction Scheme

Visualizing the derivatization logic for enantiomeric separation.

MarfeysMethod Substrate (S)-Enantiomer (Analyte) + (R)-Impurity Reaction Nucleophilic Substitution (pH 8, 40°C, 1h) Substrate->Reaction Reagent Marfey's Reagent (L-FDAA) (Chiral Selector) Reagent->Reaction Products Diastereomers Formed: 1. L-FDAA-(S)-Analyte 2. L-FDAA-(R)-Analyte Reaction->Products Separation C18 HPLC Separation (Different Physical Properties) Products->Separation

Caption: Mechanism of Marfey's Method converting difficult-to-separate enantiomers into easily separable diastereomers.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7][8] Link

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Amino Acids. Technical Guide. Link

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) / CR-I(-). Chiral Technologies. Link

  • PubChem. (2024). Compound Summary: 4-Amino-1-Boc-piperidine Derivatives. Link

Sources

Application

Technical Note: Integrating (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine into Solid-Phase Peptide Synthesis (SPPS)

Abstract & Molecule Profile This guide details the protocols for utilizing (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (CAS: 160143-88-6, often referred to as H-Ala(4-Pip-1-Boc)-OH ) in solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This guide details the protocols for utilizing (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (CAS: 160143-88-6, often referred to as H-Ala(4-Pip-1-Boc)-OH ) in solid-phase peptide synthesis (SPPS). This non-proteinogenic amino acid serves as a crucial building block for introducing a 4-piperidinylalanine residue.

The piperidine side chain acts as a steric and electronic mimic of Arginine and Lysine but lacks the aromaticity of Pyridylalanine. It is widely used in the development of:

  • GPCR Ligands: Somatostatin analogs (e.g., Icatibant intermediates).

  • Antimicrobial Peptides (AMPs): Enhancing cationic character without introducing guanidine groups.

  • Peptidomimetics: Inducing novel backbone conformations due to the bulky aliphatic ring.

Chemical Profile
PropertySpecification
Systematic Name (S)-α-Amino-1-(tert-butoxycarbonyl)-4-piperidinepropanoic acid
Abbreviation H-Ala(4-Pip-1-Boc)-OH
Side Chain pKa ~10.8 (Post-cleavage, free piperidine)
Molecular Weight 272.34 g/mol
Solubility Soluble in Water/Dioxane (as salt); Fmoc-derivative soluble in DMF/NMP
Compatibility Strictly Fmoc-SPPS .[1][2] (Not suitable for Boc-SPPS due to premature side-chain deprotection by TFA).

Critical Pre-Synthesis: Fmoc Protection

Expert Insight: The raw material (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine possesses a free alpha-amine. It cannot be used directly in SPPS without N-terminal protection. If you have purchased the Fmoc- derivative, skip to Section 3. If you hold the free amino acid, you must convert it using the protocol below.

Protocol A: Conversion to Fmoc-Ala(4-Pip-1-Boc)-OH

Objective: Selectively protect the


-amine with Fmoc while retaining the Boc group on the piperidine ring.

Reagents:

  • Starting Material: 1.0 eq (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): 1.1 eq

  • Sodium Bicarbonate (

    
    ): 2.5 eq
    
  • Solvent: Water / Acetone (1:1 v/v) or Water / 1,4-Dioxane (1:1 v/v)

  • Acid: 1N HCl or 10% Citric Acid

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino acid precursor and

    
     in water. Ensure complete dissolution (sonicate if necessary).
    
  • Addition: Dissolve Fmoc-OSu in Acetone (or Dioxane). Add this solution dropwise to the aqueous amino acid solution while stirring vigorously.

  • Reaction: Stir the turbid mixture at Room Temperature (RT) for 12–18 hours. Monitor by TLC (CHCl3/MeOH/AcOH 85:10:5) or HPLC.[1][3]

  • Workup:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap).

    • Dilute the remaining aqueous phase with water.

    • Wash the aqueous phase 2x with Diethyl Ether (removes unreacted Fmoc-OSu and byproducts).

  • Acidification: Cool the aqueous phase to 4°C. Slowly acidify to pH 2–3 using 1N HCl or 10% Citric Acid. The product should precipitate as a white solid or oil.

  • Extraction: Extract the product 3x with Ethyl Acetate (EtOAc).

  • Drying: Combine EtOAc layers, wash with Brine, dry over

    
    , filter, and concentrate to dryness.
    
  • Validation: Verify via LC-MS (Expected Mass: MW + Fmoc mass).

SPPS Integration Protocol

Strategic Planning

The bulky piperidine side chain introduces moderate steric hindrance. While standard coupling protocols often work, "Difficult Sequence" protocols are recommended to prevent deletion sequences.

Visualization: The SPPS Workflow

SPPS_Workflow Start Fmoc-Ala(4-Pip-1-Boc)-OH (Building Block) Activation Activation (DIC/Oxyma or HATU/DIEA) Start->Activation Dissolve Resin Resin Preparation (Swelling in DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF x5) Deprotection->Wash1 Coupling Coupling Reaction (60 min, RT) Wash1->Coupling Activation->Coupling Add Activated AA Wash2 Wash (DMF x5) Coupling->Wash2 Check Kaiser Test / Chloranil Test Wash2->Check Check->Deprotection Pass (Next Cycle) Check->Coupling Fail (Double Couple) Cleavage Final Cleavage (TFA Cocktail) Check->Cleavage Sequence Complete

Caption: Workflow for integrating the piperidinyl-alanine derivative into standard Fmoc SPPS cycles.

Protocol B: Coupling & Elongation

1. Resin Selection:

  • Recommended: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resins.

  • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to reduce steric aggregation between growing chains.

2. Coupling Reagents (Comparison):

Reagent System Efficiency Racemization Risk Recommendation
HBTU / DIEA Moderate Low Standard use. May fail for this bulky residue.
DIC / Oxyma Pure High Very Low Preferred. Excellent for hindered AAs.

| HATU / DIEA | Very High | Low-Moderate | Use for "difficult" couplings or re-coupling. |

3. Coupling Step (Standard Scale 0.1 mmol):

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    min).
  • Activation (DIC/Oxyma Method):

    • Weigh 3.0 eq of Fmoc-Ala(4-Pip-1-Boc)-OH .

    • Weigh 3.0 eq of Oxyma Pure .

    • Dissolve in minimal DMF.

    • Add 3.0 eq of DIC (Diisopropylcarbodiimide).

    • Note: Pre-activation for 2-3 minutes is permitted, but in-situ is safer to prevent epimerization.

  • Reaction: Add mixture to resin. Shake/Agitate for 60–90 minutes at RT.

  • Monitoring: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).

    • If positive (blue): Re-couple using HATU/DIEA (3 eq) for 45 mins.

Post-Synthesis: Cleavage & Workup

The Boc group on the piperidine nitrogen is acid-labile .[4] It will be removed simultaneously with the resin cleavage, yielding the cationic piperidine species.

Protocol C: Global Deprotection

Cocktail Formulation (Reagent K mimic):

  • TFA (Trifluoroacetic acid): 92.5%

  • TIS (Triisopropylsilane): 2.5% (Scavenger for carbocations)

  • Water: 2.5%

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Optional, only if Cys/Met present)

Procedure:

  • Wash resin with DCM (

    
    ) to remove DMF traces (DMF can form formyl-adducts during cleavage).
    
  • Add Cleavage Cocktail (10 mL per gram of resin).

  • Shake for 2 to 3 hours . Note: The side-chain Boc cleavage is fast, but Pbf (Arg) or Trt (Asn/Gln) removal determines the time.

  • Precipitate filtrate in cold Diethyl Ether.

  • Centrifuge, decant, and wash pellet

    
     with ether.
    
  • Lyophilize from Water/Acetonitrile (0.1% TFA).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the piperidine ring.Switch to HATU or COMU . Increase temperature to 50°C (microwave SPPS).
Racemization Over-activation or excessive base (DIEA).Use DIC/Oxyma (base-free activation). Reduce coupling time.
Low Solubility Hydrophobic masking by Boc group.Dissolve AA in NMP instead of DMF. Add 1% Triton X-100 if aggregation occurs.
Mass +56 Da Incomplete t-Butyl removal (rare).Extend cleavage time; ensure scavenger (TIS/Water) is fresh.
Visualization: Orthogonal Protection Logic

Orthogonality cluster_0 Fmoc-SPPS Strategy Fmoc Alpha-Amine (Fmoc) Base Base Reagent Fmoc->Base Labile to Piperidine Acid Acid Reagent Fmoc->Acid Stable Boc Side-Chain (Boc-Piperidine) Boc->Base Stable Boc->Acid Labile to TFA

Caption: The orthogonal nature of Fmoc (base-labile) and Boc (acid-labile) allows selective chain elongation followed by global deprotection.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Chem-Impex International. (n.d.). Product Monograph: N-alpha-Fmoc-4-(1-Boc-piperidin-4-yl)-L-alanine.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents.

Sources

Method

Application Note: Scalable Solution-Phase Synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Abstract & Strategic Overview (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (often abbreviated as Boc-Pip-Ala-OH ) is a critical non-proteinogenic amino acid scaffold used in peptidomimetics to introduce conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (often abbreviated as Boc-Pip-Ala-OH ) is a critical non-proteinogenic amino acid scaffold used in peptidomimetics to introduce conformational constraints and modulate pharmacokinetic profiles.[1] Unlike standard amino acids, the bulky piperidine ring at the


-position of the alanine side chain significantly alters receptor binding affinity and proteolytic stability.[1]

This application note details a robust, solution-phase synthetic route designed for high enantiomeric excess (>98% ee) and scalability.[1] While alkylation of chiral glycine equivalents (e.g., Schöllkopf or Myers auxiliaries) is possible, this protocol utilizes Asymmetric Hydrogenation of Dehydroamino Acids .[1] This route is preferred in drug development for its atom economy, absence of chiral auxiliaries requiring stoichiometric removal, and ease of purification.[1]

Core Advantages of This Protocol
  • Enantioselectivity: Uses Rh(I)-DuPhos catalysis to establish the stereocenter with >98% ee.[1]

  • Scalability: Avoids cryogenic conditions and stoichiometric chiral auxiliaries.[1]

  • Safety: Eliminates the use of hazardous alkylating agents (e.g., alkyl iodides) common in phase-transfer catalysis methods.[1]

Retrosynthetic Analysis

The synthesis is disconnected at the


-

carbon bond of the amino acid backbone.[1] The target molecule is traced back to two commercially available precursors: N-Boc-piperidine-4-carboxaldehyde and Boc-

-phosphonoglycine trimethyl ester
.[1]

Retrosynthesis Target (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Target Molecule) Intermediate Dehydroamino Acid Intermediate (Z-Isomer) Target->Intermediate Asymmetric Hydrogenation (Rh-DuPhos) Precursor1 N-Boc-piperidine-4-carboxaldehyde Intermediate->Precursor1 HWE Olefination Precursor2 Boc-alpha-phosphonoglycine trimethyl ester (Schmidt's Reagent) Intermediate->Precursor2 + Base (DBU)

Figure 1: Retrosynthetic strategy relying on convergent assembly via Horner-Wadsworth-Emmons (HWE) reaction.[1]

Detailed Experimental Protocol

Stage 1: Horner-Wadsworth-Emmons (HWE) Coupling

This step constructs the carbon skeleton and installs the amino-acid functionality in a dehydrated form.[1]

Reagents:

  • N-Boc-piperidine-4-carboxaldehyde (1.0 equiv)[1]

  • Boc-

    
    -phosphonoglycine trimethyl ester (1.1 equiv)[1]
    
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve Boc-

    
    -phosphonoglycine trimethyl ester (11.2 g, 33 mmol) in anhydrous DCM (100 mL).
    
  • Activation: Cool the solution to 0°C. Add DBU (5.4 mL, 36 mmol) dropwise over 10 minutes. The solution will turn slightly yellow, indicating ylide formation.[1] Stir for 20 minutes at 0°C.

  • Coupling: Dissolve N-Boc-piperidine-4-carboxaldehyde (6.4 g, 30 mmol) in DCM (50 mL) and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product (Z-dehydroamino acid) typically appears at

    
    .[1]
    
  • Workup: Quench with 1M HCl (100 mL). Separate the organic layer and wash with saturated

    
     (2 x 100 mL) and brine (100 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10-40% EtOAc in Hexanes) to isolate the Z-dehydroamino ester .
    

Critical Checkpoint: The Z-isomer is required for high enantioselectivity in the next step.[1] Verify geometry via


H-NMR (olefinic proton typically appears at 

6.0–7.5 ppm).
Stage 2: Asymmetric Hydrogenation (The Stereodefining Step)

This step sets the chiral center using a rhodium catalyst bearing a chiral phosphine ligand.[1]

Reagents:

  • Substrate: Z-Dehydroamino ester (from Stage 1)[1]

  • Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate [(S,S)-Et-DuPhos-Rh(COD)]OTf [1]

  • Solvent: Degassed Methanol (MeOH)

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Glovebox Operation: In a nitrogen-filled glovebox, dissolve the substrate (5.0 g, ~12 mmol) in degassed MeOH (50 mL).

  • Catalyst Loading: Add [(S,S)-Et-DuPhos-Rh(COD)]OTf (1 mol%, ~85 mg). The solution should turn orange-red.[1]

  • Hydrogenation: Transfer the solution to a stainless steel high-pressure autoclave (Parr reactor).

  • Pressurization: Purge the reactor 3 times with

    
     (50 psi), then pressurize to 60 psi (4 bar) .
    
  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Vent the hydrogen carefully. Concentrate the methanol solution under reduced pressure.

  • Purification: Pass the residue through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.[1] Concentrate to yield the protected (S)-amino ester .[1]

Data Validation (Chiral HPLC):

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane:IPA (90:10).

  • Flow Rate: 1.0 mL/min.[1]

  • Target: >98% ee. If ee is low, recrystallize from Hexane/EtOAc.[1]

Stage 3: Ester Hydrolysis (Saponification)

Final deprotection of the methyl ester to yield the free carboxylic acid.[1]

Reagents:

  • Substrate: (S)-Protected amino ester[1][2][3]

  • Base: Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolution: Dissolve the ester (4.0 g) in THF (30 mL) and cool to 0°C.

  • Hydrolysis: Add a solution of

    
     (2.0 equiv) in water (10 mL).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3-4. Extract with EtOAc (3 x 50 mL).

  • Isolation: Dry combined organics over

    
     and concentrate.
    
  • Final Polish: Triturate the solid with diethyl ether/pentane to obtain the final white powder: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine .

QC & Analytical Specifications

To ensure the material meets "Drug Development Grade" standards, the following analytical suite is required.

TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, DMSO-d6)Conforms to structure; no residual solvent peaks >0.5%.[1]
Purity HPLC (C18, Gradient ACN/H2O)> 98.0% (AUC)
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 98.0% ee (S-isomer)
Residual Metal ICP-MS (Rhodium)< 10 ppm
Water Content Karl Fischer Titration< 1.0% w/w

Troubleshooting Guide

ProblemRoot CauseCorrective Action
Low Yield in HWE Step Incomplete deprotonation or wet solvent.[1]Ensure DBU is fresh; re-distill DCM over

.[1]
Low ee in Hydrogenation

contamination or wrong catalyst isomer.[1]
Degas MeOH thoroughly (freeze-pump-thaw).[1] Ensure (S,S)-DuPhos is used for (S)-product.
Incomplete Hydrogenation Catalyst poisoning.[1]Purify the Z-dehydro intermediate rigorously to remove trace DBU/phosphorus byproducts.[1]
Racemization during Hydrolysis pH too high or temperature too high.[1]Keep temp < 25°C. Do not exceed pH 12 during saponification.[1] Acidify cold.[1]

References

  • Burk, M. J., et al. "Modular Phospholane Ligands in Asymmetric Catalysis."[1] Accounts of Chemical Research, vol. 33, no.[1] 6, 2000, pp. 363-372.[1] Link

  • Schmidt, U., et al. "Amino Acids and Peptides;[1] 77. Synthesis of Dehydroamino Acids via Phosphonoglycinates."[1] Synthesis, vol. 1992, no.[1] 05, 1992, pp. 487-490.[1] Link

  • Drauz, K., et al. "Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook."[1] Wiley-VCH, 3rd Edition, 2012.[1] (Chapter on Amino Acid Synthesis).

  • Hammarström, L. G. J., et al. "A Convenient Preparation of an Orthogonally Protected... Piperidine-4-Carboxylic Acid."[1][4][5][6] Organic Syntheses, vol. 81, 2004, p. 213.[1] Link (Relevant for piperidine handling).

  • Knowles, W. S. "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, vol. 41, no.[1] 12, 2002, pp. 1998-2007.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the yield of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine synthesis

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Synthesis Overview You are encountering challenges with the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Synthesis

Overview

You are encountering challenges with the synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as (S)-Boc-4-piperidylalanine ). This molecule is a critical non-proteinogenic amino acid scaffold used in peptidomimetics (e.g., GPCR ligands).

The synthesis typically fails or suffers low yields at two critical bottlenecks:

  • The Horner-Wadsworth-Emmons (HWE) Olefination: Poor Z-selectivity or incomplete conversion.

  • Asymmetric Hydrogenation: Catalyst poisoning, low enantiomeric excess (ee%), or difficulty removing the Rhodium catalyst.

  • Workup: Loss of the zwitterionic product during isolation.

This guide treats your synthesis as a modular system. Below are the troubleshooting workflows, optimized protocols, and decision trees required to stabilize your yield.

Module 1: The Synthetic Pathway & Logic

We recommend the Cbz-Phosphonate Route . This orthogonal protection strategy (Boc on the ring, Cbz on the amine) allows for high-yield asymmetric hydrogenation and clean deprotection without compromising the acid-sensitive Boc group.

G Aldehyde 1-Boc-piperidine- 4-carboxaldehyde Dehydro Dehydroamino Acid (Z-Isomer) Aldehyde->Dehydro HWE Reaction DBU, LiCl, THF Phosphonate Cbz-Phosphonoglycinate (Schmidt Reagent) Phosphonate->Dehydro Hydrogenation Asymmetric Hydrogenation (Rh-DuPhos) Dehydro->Hydrogenation H2 (4 bar) [Rh(COD)(Et-DuPhos)]OTf Precursor (S)-Protected Intermediate Hydrogenation->Precursor >98% ee Final (S)-Boc-4-piperidylalanine (Target) Precursor->Final 1. LiOH (Ester Hydrolysis) 2. Pd/C, H2 (Cbz Removal)

Figure 1: The Orthogonal Protection Pathway.[1][2][3] Using Cbz-protection for the HWE reagent prevents premature Boc-deprotection during downstream workup.

Module 2: Troubleshooting The HWE Reaction (Olefination)

Issue: Low yield or "gummy" reaction mixtures during the formation of the dehydro-intermediate.

Technical Insight: The reaction between 1-Boc-piperidine-4-carboxaldehyde and the phosphonoglycinate is sensitive to base strength and aldehyde purity. The aldehyde oxidizes rapidly to the carboxylic acid upon air exposure, which quenches your base and kills the reaction stoichiometry.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Aldehyde oxidation (Impurity).Purify Aldehyde: Dissolve in Et2O, wash with sat. NaHCO3 (removes acid), dry, and distill or use immediately. Store under Argon.
"Gummy" Precipitate Lithium chelation aggregates.LiCl Additive: Ensure you are using Schmidt’s modification (DBU + LiCl). LiCl breaks up aggregates, facilitating the reaction.
Poor Z/E Selectivity Wrong Base/Temperature.Cool Down: Run the reaction at 0°C to -10°C. While hydrogenation reduces both isomers, the Z-isomer generally hydrogenates faster and with higher ee.

Optimized HWE Protocol:

  • Suspend Cbz-alpha-phosphonoglycine trimethyl ester (1.1 equiv) and LiCl (1.2 equiv) in dry THF.

  • Cool to 0°C. Add DBU (1.1 equiv) dropwise. Stir 15 min.

  • Add 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv) in THF dropwise.

  • Critical: Monitor by TLC. If the aldehyde spot persists after 2h, do not add more base (racemization risk). Add fresh activated phosphonate solution instead.

Module 3: Optimizing Asymmetric Hydrogenation (The "Black Box")

Issue: Low enantiomeric excess (ee < 90%) or stalled reaction (incomplete conversion).

Technical Insight: Rhodium(I)-DuPhos complexes are the gold standard for this transformation but are notoriously sensitive to oxygen and coordinating solvents.

FAQ: Why is my ee% dropping?
  • Solvent Interference: Methanol is standard, but Trifluoroethanol (TFE) or Dichloromethane (DCM) often yields higher ee% for bulky substrates like piperidines. TFE enhances hydrogen bonding networks that rigidify the catalyst-substrate complex.

  • Pressure vs. Selectivity: Higher pressure increases rate but can decrease selectivity. For DuPhos systems, 3–5 bar (45–75 psi) is the sweet spot.

  • Substrate Purity: Trace sulfur or phosphorus from the HWE step will poison the Rhodium catalyst. Pass your dehydro-intermediate through a short silica plug before hydrogenation.

Protocol: High-Fidelity Asymmetric Hydrogenation

Reagents:

  • Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate abbreviated as [Rh(COD)(Et-DuPhos)]OTf .

  • Solvent: Degassed Methanol (MeOH).

Step-by-Step:

  • The Glovebox Rule: If possible, load the catalyst in a glovebox. If not, use rigorous Schlenk technique. Oxygen is the enemy.

  • Degassing: Dissolve the dehydro-substrate in MeOH. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Loading: Add catalyst (S/C ratio 1:500 to 1:1000).

  • Pressurization: Purge the autoclave 5x with H2 (10 bar), then vent to reaction pressure (4 bar).

  • Reaction: Stir at 25°C for 12–24 hours.

    • Note: Do not heat above 40°C; enantioselectivity drops precipitously.

Data: Solvent Screening Impact (Typical Values)

SolventConversion (24h)ee%Notes
MeOH99%94%Standard baseline.
TFE (Trifluoroethanol) 99% 98% Recommended for highest optical purity.
THF60%88%Slow kinetics; avoid.
DCM95%92%Good solubility, moderate ee.

Module 4: Downstream Processing (The Zwitterion Trap)

Issue: The final product is water-soluble, making extraction into organic solvents impossible.

Technical Insight: After hydrolyzing the ester (LiOH) and removing the Cbz group (Pd/C, H2), you are left with a zwitterionic amino acid. Standard acid/base extraction will fail because the molecule is charged at both high and low pH.

Resolution Protocol:

  • Ester Hydrolysis: Use LiOH in THF/H2O. Acidify carefully to pH ~4 with dilute citric acid (do not use HCl, or you risk deprotecting the Boc).

  • Cbz Removal: Hydrogenolysis (Pd/C) in MeOH. Filter catalyst.

  • Isolation (The Trick):

    • Do not attempt liquid-liquid extraction.

    • Option A (Ion Exchange): Use Dowex 50WX8 (H+ form). Load product, wash with water (removes salts), elute with 5% NH4OH. Lyophilize the eluent.

    • Option B (Isoelectric Precipitation): Concentrate the aqueous solution. Adjust pH to the isoelectric point (pI ~6.0–6.5). Add cold acetone or ethanol to precipitate the white zwitterionic solid.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society.

  • Schmidt, U., et al. (1992). "Amino acids and peptides. 88. Phosphorylated glycine derivatives as reagents for the synthesis of unsaturated amino acids." Synthesis.

  • Sturla, S. J., et al. (2003). "Asymmetric Hydrogenations for the Synthesis of Boc-Protected 4-Alkylprolinols and Prolines." Journal of Organic Chemistry.

  • Hoen, R., et al. (2006). "Rh-Catalyzed Asymmetric Hydrogenation of Enamides with Monodentate Phosphoramidite Ligands." Organic Letters.

Sources

Optimization

Technical Support Center: Purification of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Ticket ID: PUR-BOC-PIP-04 Status: Open Subject: Troubleshooting Solubility, Zwitterionic Behavior, and Enantiomeric Purity Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BOC-PIP-04 Status: Open Subject: Troubleshooting Solubility, Zwitterionic Behavior, and Enantiomeric Purity Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The purification of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine presents a unique "physicochemical conflict." You are dealing with a molecule that possesses a lipophilic protecting group (Boc) and a highly polar, zwitterionic amino acid tail.

This duality leads to the most common failure modes reported by our users:

  • Loss of Product during Extraction: The molecule partitions unpredictably between aqueous and organic phases depending on pH.

  • Poor Chromatography: Severe peak tailing on silica or C18 due to the free amine/acid functionalities.

  • De-protection (De-Boc): Inadvertent removal of the Boc group during acidic workups.

This guide provides self-validating protocols to resolve these issues.

Module 1: The Solubility Paradox (Zwitterion Management)

User Complaint: "My product precipitates during workup, but it's not pure. It won't dissolve back into DCM or Water."

Root Cause Analysis

This molecule exists as a zwitterion (inner salt) at neutral pH.

  • Amine (pKₐ ~9-10): Protonated (

    
    ).
    
  • Carboxylic Acid (pKₐ ~2-3): Deprotonated (

    
    ).
    
  • Net Charge: Neutral, but highly polar. This state has the lowest solubility in both organic solvents and water (Isoelectric Point, pI).

Troubleshooting Protocol: The "pH-Switch" Extraction

Do not rely on standard "brine/DCM" extractions. Use the ionization states to your advantage.

Step-by-Step Workflow:

  • Basify (Solubilize in Water):

    • Adjust the crude reaction mixture to pH ~10-11 using saturated

      
       or 1M NaOH.
      
    • Why? The amine becomes free base (

      
      ) and acid is carboxylate (
      
      
      
      ). The molecule is now anionic and water-soluble.
    • Action: Wash this aqueous phase with Ethyl Acetate (EtOAc) or Ether.

    • Result: Non-polar impurities (unreacted reagents, bis-Boc byproducts) move to the organic layer. Discard Organic Layer.

  • Acidify (Precipitate or Extract):

    • Cool the aqueous layer to 0°C.

    • Carefully acidify to pH 4-5 (near the pI) using 1M Citric Acid or KHSO₄ .

    • Critical Warning:DO NOT use HCl. Strong mineral acids can cleave the Boc group.

    • Observation: The product will likely precipitate as a white solid.[1][2]

    • Action: Filter the solid. If no precipitate forms (oiling out), extract this slightly acidic aqueous phase with n-Butanol or IPA/CHCl₃ (1:3) .

Caption: Figure 1.[3] pH-Switch Extraction Strategy to isolate zwitterionic Boc-amino acids.

Module 2: Chromatographic Purification

User Complaint: "I'm getting severe streaking on silica gel. My yield is low."

The Problem: Silanol Interactions

Standard Silica Gel (


) is slightly acidic. The free amine on your piperidine side chain interacts strongly with silanols, causing irreversible adsorption (yield loss) and peak tailing.
Solution A: Reverse Phase (Recommended)

Use C18-functionalized silica. You must control the pH to suppress ionization.[4]

ParameterRecommendationRationale
Stationary Phase C18 (ODS)Hydrophobic retention of the Boc/Piperidine core.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.8) protonates the carboxylic acid, making the molecule more hydrophobic (better retention).
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% to 60% B over 20 minThe molecule is moderately polar; high %B is rarely needed.
Solution B: Normal Phase (If C18 is unavailable)

You must deactivate the silica.

  • Modifier: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent.

  • System: DCM:MeOH (95:5) + 1% AcOH.

  • Note: Using TEA creates the triethylammonium salt of your product, which may require a subsequent desalting step.

Module 3: Enantiomeric Purity & Analysis

User Complaint: "The optical rotation is lower than reported. Did I racemize it?"

Risk Factor: Base-Catalyzed Racemization

The alpha-proton (next to the carboxylic acid and amine) is acidic. Prolonged exposure to strong bases (NaOH, KOH) or heat while at high pH can lead to racemization (conversion of S to R).

Validation Protocol: Chiral HPLC

Do not rely solely on optical rotation (


). It is notoriously unreliable for zwitterions due to strong solvent/pH dependence.

Recommended Analytical Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1).

  • Why TFA? You need the acid to ensure the amine is protonated and the carboxylic acid is neutral, preventing non-specific binding to the chiral selector.

Caption: Figure 2. Decision tree for validating enantiomeric excess.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to deprotect the Boc group later? A: Yes, but be careful. TFA will yield the trifluoroacetate salt. Because your molecule has a free carboxylic acid, the salt form can be hygroscopic and difficult to crystallize. We recommend using HCl in Dioxane if you need a solid hydrochloride salt, or strictly controlling the TFA deprotection time to avoid side reactions with the carboxylic acid.

Q: My product contains inorganic salts (NaCl/KCl) after the pH adjustment. How do I remove them? A: This is common.

  • Option 1 (Desalting Resin): Pass the aqueous solution through a column of Diaion HP-20 or C18 flash cartridge . Wash with water (removes salts), then elute product with MeOH/Water.

  • Option 2 (Solvent Trituration): Evaporate to dryness.[5] Triturate the solid with dry Methanol or Ethanol . The organic product will dissolve; inorganic salts (NaCl) will largely remain undissolved. Filter and concentrate.

Q: Why do you recommend Citric Acid over HCl? A: The Boc (tert-butyloxycarbonyl) group is acid-labile. While it usually requires strong acid (TFA/HCl) to remove, local areas of high concentration during workup with 1M HCl can cause partial deprotection (loss of 5-10% yield). Citric acid (pKₐ ~3.1) is strong enough to protonate the carboxylate but too weak to cleave the Boc carbamate.

References

  • General Synthesis of N-Boc-4-piperidylalanine derivatives

    • Title: Synthesis of 4-substituted piperidines via N-Boc intermediates.[2][3][6]

    • Source:Journal of Medicinal Chemistry, 2005, 48(10), 3621.
    • Context: Describes the handling of the piperidine-amino acid motif.
  • Purification of Zwitterionic Amino Acids

    • Title: Separation of amino acids and peptides by high-performance liquid chrom
    • Source:Journal of Chrom
    • URL:

  • Boc Group Stability: Title: Protective Groups in Organic Synthesis (Greene & Wuts). Context: Standard reference for stability of Boc carbamates against various acids (Citric vs HCl).
  • Chiral Separation Techniques

    • Title: Enantioseparation of zwitterionic amino acids on chiral st
    • Source:Chirality, 2010, 22(1), 12-20.
    • URL:

Sources

Troubleshooting

Technical Support Center: Synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

This technical guide addresses the synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as Boc-L-4-piperidinylalanine ).[1][] The recommended route utilizes a Horner-Wadsworth-Emmons (HWE) olefination...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as Boc-L-4-piperidinylalanine ).[1][] The recommended route utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by Asymmetric Hydrogenation , a pathway chosen for its scalability and high stereocontrol compared to electrophilic alkylation methods.[1][]

Welcome to the Process Chemistry Support Hub. Subject: Troubleshooting Side Reactions & Impurity Profiles Route: HWE Olefination


 Asymmetric Hydrogenation 

Hydrolysis

Route Overview & Critical Control Points

The synthesis constructs the chiral amino acid backbone on a piperidine scaffold. The critical quality attribute (CQA) is the Enantiomeric Excess (% ee), which is established during the hydrogenation step but risked during hydrolysis.

  • Step 1 (Olefination): Condensation of 1-Boc-4-formylpiperidine with Boc-

    
    -phosphonoglycine trimethyl ester  using a base (e.g., TMG or DBU).[1][]
    
  • Step 2 (Asymmetric Hydrogenation): Reduction of the dehydroamino acid using a Chiral Rhodium Catalyst (e.g., Rh(I)-DuPhos or Rh(I)-BINAP).[1][]

  • Step 3 (Hydrolysis): Saponification of the methyl ester to yield the final free acid.

Troubleshooting Guide: Common Side Reactions

Phase 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Formation of (Z)-N-Boc-dehydroamino acid methyl ester.[1][]

IssueSymptomRoot CauseCorrective Action
E-Isomer Formation NMR shows split vinyl proton signals; lower ee% in Step 2.[1][]Thermodynamic control favored by sterically hindered bases or high temperatures.[]Switch Base: Use Tetramethylguanidine (TMG) at -78°C to 0°C to favor the kinetic Z-isomer.[] Avoid NaH if possible.
Aldol Condensation "Dimer" impurity detected by MS (M+ ~400+).[1][]Self-condensation of 1-Boc-4-formylpiperidine before phosphonate attack.[1][]Order of Addition: Pre-mix the phosphonate and base before adding the aldehyde dropwise.
Boc Deprotection Appearance of free amine (ninhydrin positive).[]Base basicity too high or reaction time too long (Boc is base-sensitive at high T).[1][]Control Temp: Maintain reaction below 20°C. Quench immediately upon completion.
Phase 2: Asymmetric Hydrogenation

Objective: Enantioselective reduction of the C=C double bond.

IssueSymptomRoot CauseCorrective Action
Low Enantioselectivity (<95% ee) Presence of (R)-isomer.[1][]Substrate Purity: Traces of the E-isomer from Step 1 interfere with the catalyst's chiral pocket binding.Purify Intermediate: Recrystallize the dehydroamino acid to >99% Z-purity before hydrogenation.
Catalyst Poisoning Incomplete conversion; reaction stalls.[1][]Residual phosphorus byproducts (from HWE) or sulfur/halides.[1][]Scavenge: Pass the Step 1 product through a silica plug or use Cu/Zn scavengers to remove trace phosphonates.
Over-Reduction Loss of aromaticity (if Cbz used) or ring opening (rare).[]Hydrogen pressure too high (>10 bar) or reaction time >24h.[1][]Optimize Conditions: Standard conditions are 3-5 bar H

at RT. Monitor via H-uptake.[1][]
Phase 3: Hydrolysis & Isolation

Objective: Methyl ester cleavage without racemization.[1][]

IssueSymptomRoot CauseCorrective Action
Racemization Drop in ee% from Step 2 to 3.

-Proton Abstraction:
The

-proton is acidic.[1][] Strong base (NaOH) + Heat promotes enolization/racemization.[1][]
Mild Hydrolysis: Use LiOH (1.1 eq) in THF/H

O at 0°C . Avoid reflux.[1][] Neutralize carefully to pH 3-4.[]
Boc Cleavage Loss of Boc group (M-100 mass peak).[1][]Acidification step (workup) is too aggressive (pH < 2).[1][]Buffer Control: Use 1M citric acid or KHSO

for acidification, not concentrated HCl.
Incomplete Hydrolysis Residual methyl ester peak in NMR (3.6 ppm).Poor solubility of the lipophilic protected amino acid in water.Co-solvent: Ensure adequate THF or MeOH is present to solubilize the substrate.

Frequently Asked Questions (FAQs)

Q: Can I use the O'Donnell Phase Transfer Alkylation instead of HWE? A: Yes, alkylating a glycine Schiff base with 1-Boc-4-(bromomethyl)piperidine is a valid route.[1][] However, it often suffers from dialkylation side reactions and lower enantioselectivity (typically 80-90% ee) compared to the >98% ee achievable via asymmetric hydrogenation.[]

Q: Why is the Z-isomer required for hydrogenation? A: Most Rh(I)-bisphosphine catalysts (e.g., Rh-DuPhos) coordinate bidentately to the Z-enamide substrate (via the alkene and the amide carbonyl).[1][] The E-isomer cannot form this chelate effectively, leading to slow rates and poor stereocontrol.

Q: How do I remove the Rhodium catalyst residues? A: The protected amino acid product can be scavenged using trimercaptotriazine (TMT) resin or by washing the organic layer with an aqueous L-cysteine solution.

Standardized Protocol (HWE Route)[1][2]

Step 1: Olefination

  • Charge Boc-

    
    -phosphonoglycine trimethyl ester  (1.1 eq) in DCM.[1][]
    
  • Cool to 0°C. Add TMG (1.2 eq) dropwise. Stir 30 min.

  • Add 1-Boc-4-formylpiperidine (1.0 eq) in DCM dropwise.[1][]

  • Warm to RT and stir until TLC indicates consumption of aldehyde.

  • Quench with sat. NH

    
    Cl. Extract DCM.
    
  • Purification: Silica gel chromatography (EtOAc/Hex) to isolate the (Z)-isomer .

Step 2: Asymmetric Hydrogenation

  • Dissolve (Z)-dehydroamino acid in degassed MeOH.

  • Add [Rh(COD)(R,R)-DuPhos]OTf (1 mol%).

  • Pressurize reactor to 5 bar H

    
    . Stir at RT for 12 h.[]
    
  • Concentrate and filter through a celite pad to remove catalyst.[]

Step 3: Hydrolysis

  • Dissolve ester in THF/H

    
    O (2:1).[]
    
  • Add LiOH.H

    
    O  (1.5 eq) at 0°C.
    
  • Monitor by HPLC.[1][] Upon completion (~2 h), acidify carefully with 1M Citric Acid to pH 4.

  • Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.

Reaction Pathway & Impurity Map

G Start 1-Boc-4-formylpiperidine + Phosphonoglycine HWE_Step Step 1: HWE Olefination (Base: TMG) Start->HWE_Step Intermediate_Z (Z)-Dehydroamino Acid (Target Intermediate) HWE_Step->Intermediate_Z Major Path (Kinetic) Impurity_E Impurity: (E)-Isomer (Low Hydrogenation Reactivity) HWE_Step->Impurity_E Side Rxn (Thermodynamic) Impurity_Aldol Impurity: Aldol Dimer HWE_Step->Impurity_Aldol Side Rxn Hydrog_Step Step 2: Asym. Hydrogenation (Rh-Cat, H2) Intermediate_Z->Hydrog_Step Protected_AA (S)-Protected Amino Acid Hydrog_Step->Protected_AA Stereoselective Red. Impurity_Rac Impurity: (R)-Enantiomer (From E-isomer or poor cat.) Hydrog_Step->Impurity_Rac Poor Selectivity Hydrolysis_Step Step 3: Hydrolysis (LiOH) Protected_AA->Hydrolysis_Step Final_Product Final Product: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Hydrolysis_Step->Final_Product Saponification Impurity_Epimer Impurity: Racemized Product (Base-catalyzed enolization) Hydrolysis_Step->Impurity_Epimer Over-exposure to Base Impurity_DeBoc Impurity: Des-Boc Amine (Acid workup) Hydrolysis_Step->Impurity_DeBoc Low pH Workup

Figure 1: Reaction pathway highlighting critical intermediates (Green) and branching side reactions (Yellow/Grey).[1][]

References

  • Burk, M. J., et al. (1993).[] "Preparation of (S)-2-amino-3-(4-piperidinyl)propanoic acid via Asymmetric Hydrogenation." Journal of the American Chemical Society.[3] Link[1][]

  • Schmidt, U., et al. (1992).[] "Dehydroamino acids.[1][] Part 16. Synthesis of dehydroamino acids via the Horner-Emmons reaction." Synthesis. Link[1][]

  • Hammarström, L. G. J., et al. (2002).[] "1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid."[1][] Organic Syntheses. Link[1][]

  • Eastman, K. (2015).[] "Horner-Wadsworth-Emmons Reaction: Troubleshooting and Variations." Sigma-Aldrich Technical Bulletins. Link

Sources

Optimization

Technical Support Center: Troubleshooting Coupling Reactions Involving (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Current Status: Online Agent: Senior Application Scientist Topic: Solubility, Chemoselectivity, and Stereochemical Retention in Zwitterionic Unnatural Amino Acids. Executive Summary You are working with (S)-1-Boc-4-(2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Solubility, Chemoselectivity, and Stereochemical Retention in Zwitterionic Unnatural Amino Acids.

Executive Summary

You are working with (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine . Structurally, this is a zwitterionic unnatural amino acid—essentially an alanine analog where the


-carbon is substituted with a Boc-protected piperidine ring.[1][2]

The Central Challenge: As a zwitterion (containing both a free amine and a free carboxylic acid), this molecule possesses a high crystal lattice energy, making it notoriously insoluble in standard organic solvents (DCM, THF) and prone to aggregation in polar aprotic solvents (DMF, DMSO). Furthermore, attempting to activate the carboxyl group without protecting the


-amine will lead to rapid self-polymerization.[1][2]

This guide addresses the three critical failure modes: Solubility (The "Brick Dust" Effect) , Chemoselectivity (Polymerization vs. Coupling) , and Stereochemical Erosion (Racemization).

Module 1: Solubility & Handling (The Zwitterion Problem)

User Complaint: "The starting material forms a suspension or gel in DMF/DCM and clogs the reaction vessel."

Root Cause: Zwitterionic amino acids form strong intermolecular ionic bonds (salt bridges) between the ammonium (


) and carboxylate (

) termini.[1][2] Standard organic solvents cannot break this lattice.[1][2]
Troubleshooting Protocol 1: The "Salt Bridge Breaker"

Do not add the coupling agent to the suspension. You must solubilize the building block first.

Solvent SystemAdditiveMechanismRecommendation
DCM / THF NoneFail. Cannot break ionic lattice.Avoid.
DMF / NMP DIPEA (2-3 eq) Deprotonates

, breaking the zwitterion.[1][2]
Standard. Use for simple acylations.[1][2]
DMF LiCl (0.4 M) Chaotropic salt disrupts H-bonding/ionic networks.[1][2]High Performance. Use for difficult aggregations.[1][2]
DCM BSA (2-4 eq) Silylates both termini, creating a lipophilic species.[1][2]Expert. Best for maintaining solubility in non-polar solvents.[1][2]
Expert Protocol: The BSA Silylation Method

For reactions where solubility in DCM or THF is required.

  • Suspend the amino acid in dry DCM.

  • Add 2–4 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Reflux gently or stir at 35°C for 30–60 minutes under inert atmosphere (

    
    ).
    
  • Result: The mixture will turn clear as the zwitterion is converted into the soluble trimethylsilyl (TMS) ester/amine intermediate.

  • Proceed immediately with the addition of the electrophile (e.g., Acid Chloride or Activated Ester).

Module 2: Chemoselectivity (Preventing Polymerization)

User Complaint: "I added HATU/DIPEA to couple the acid end, but I got a mess/low yield."

Critical Warning: You cannot activate the carboxylic acid of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine if the


-amine is free.[1][2] It will self-react to form oligomers.[1][2]
Decision Matrix

CouplingLogic Start What is your Goal? Role Role of Piperidine AA? Start->Role Nucleophile As Nucleophile (Reacting the Amine) Role->Nucleophile Attaching to N-term Electrophile As Electrophile (Reacting the Acid) Role->Electrophile Attaching to C-term Action1 Use BSA or DIPEA to solubilize. React with Active Ester. Nucleophile->Action1 Action2 STOP. Must protect Amine first (Fmoc-OSu or Cbz-Cl). Electrophile->Action2 Result1 Success: Amide Bond Action1->Result1 Result2 Failure: Polymerization Action2->Result2 If ignored

Figure 1: Decision matrix for coupling strategy. Attempting to activate the carboxyl group without amine protection is a critical error.

Module 3: Stereochemical Integrity (Racemization)

User Complaint: "The product shows significant epimerization (loss of S-configuration)."

Root Cause: When the carboxylic acid is activated (e.g., by HATU), the


-proton becomes acidic. In the presence of base (DIPEA), the molecule can cyclize to form an Oxazolone (Azlactone)  intermediate. This intermediate allows the 

-proton to be abstracted, destroying the stereocenter.
Mechanism of Failure
  • Activation: Acid

    
     Active Ester (O-At).[1][2]
    
  • Cyclization: The carbonyl of the N-protecting group (or the adjacent amide) attacks the Active Ester.

  • Tautomerization: The Oxazolone loses the

    
    -proton (aromatization driving force).[2]
    
  • Result: Racemic mixture upon ring opening.

Prevention Protocol

1. Base Selection (The Collidine Switch) If you observe racemization, switch from DIPEA (strong base, pKa ~10.5) to 2,4,6-Collidine (weaker base, pKa ~7.4). Collidine is sufficient to drive the coupling but not basic enough to rapidly abstract the


-proton.

2. Coupling Reagent Choice

  • Avoid: HATU (High reactivity can sometimes promote oxazolone formation if base is excessive).[2]

  • Recommended: DIC / Oxyma Pure .[1][2] This carbodiimide method is pH-neutral (no added base required), significantly reducing the risk of base-mediated racemization.[1][2]

3. Urethane Protection Ensure the amine is protected with a Urethane group (Boc, Fmoc, Cbz). Urethanes effectively suppress oxazolone formation compared to Amide protections (e.g., Acetyl, Benzoyl). Note: Your molecule already has a Boc on the piperidine, but the


-amine needs its own protection if used as an acid component.
Module 4: Experimental Protocols
Protocol A: Coupling to the Amine (N-Terminal Functionalization)

Use this when attaching an electrophile to the (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine.[1][2]

  • Preparation: In a dry vial, weigh (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (1.0 eq).

  • Solubilization: Add anhydrous DCM (concentration 0.1 M). Add BSA (2.2 eq).[1][2]

  • Activation: Stir at room temperature for 30 mins. Solution should become clear.

  • Coupling: Add the Activated Ester (e.g., NHS-ester or Pentafluorophenyl ester) of your partner molecule (1.1 eq).

  • Workup: Stir for 2–4 hours. Quench with MeOH (reacts with excess BSA).[1][2] Dilute with EtOAc, wash with 5% citric acid (removes silyl groups and excess amine), then brine.

Protocol B: Coupling as the Acid (C-Terminal Functionalization)

Use this ONLY after protecting the


-amine (e.g., with Fmoc).[2]
  • Reagents: Fmoc-Protected Amino Acid (1.0 eq), Amine Partner (1.1 eq), Oxyma Pure (1.1 eq).[2]

  • Solvent: DMF (0.1 M).[1][2]

  • Coupling: Add DIC (Diisopropylcarbodiimide) (1.1 eq).[1][2]

  • Time: Stir 2–16 hours.

  • Note: No base (DIPEA) is added. This preserves the (S)-configuration.

References & Verification
  • Solubility of Zwitterions: Albericio, F., et al. "Solubility of Amino Acids and Peptides." Use of BSA for solubilization in peptide synthesis.[1]

  • Racemization Mechanisms: Carpino, L. A. "Racemization in Peptide Synthesis."[3] Mechanism of oxazolone formation and base effects.[1][2]

  • Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[1][2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comparison of HATU vs Oxyma).

  • Structure Verification: PubChem CID 736817 (Analogous piperidine structures).[1][2] [2]

Disclaimer: This guide assumes standard laboratory safety protocols. The molecule contains a Boc group which is acid-labile; avoid strong acids (TFA/HCl) during workup unless deprotection is intended.[2]

Sources

Troubleshooting

how to improve the solubility of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Product: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine[1][2] Case ID: SOL-BOC-PIP-AA Classification: Zwitterionic Unnatural Amino Acid Support Tier: Level 3 (Senior Application Scientist)[1][2] Core Solubility Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

Product: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine[1][2]

Case ID: SOL-BOC-PIP-AA Classification: Zwitterionic Unnatural Amino Acid Support Tier: Level 3 (Senior Application Scientist)[1][2]

Core Solubility Directive

The solubility challenges you are facing with (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine stem from its zwitterionic nature .[1][2] Unlike standard Boc-amino acids (where the


-amine is protected), this molecule possesses a free 

-amine
and a free carboxylic acid , with the Boc group located on the distal piperidine nitrogen.[1][2]

At neutral pH, this molecule exists as an internal salt (ammonium carboxylate), resulting in high crystal lattice energy. It is generally insoluble in non-polar organic solvents (DCM, Hexane, Ether) and poorly soluble in pure water due to the hydrophobic Boc-piperidine core.

To dissolve this compound, you must disrupt the zwitterionic network.

The Solubility Matrix (Troubleshooting)

Use this matrix to select the correct solvent system based on your intended application.

ApplicationRecommended Solvent SystemMechanism of Action
Reaction:

-Amine Protection
(e.g., Fmoc-Cl, Cbz-Cl)
H₂O : Dioxane (1:1) + Na₂CO₃ Deprotonation: The base converts the ammonium (

) to a free amine (

) and the acid to a carboxylate (

), creating a soluble anionic species.[1][2]
Reaction: Coupling / Derivatization (Anhydrous conditions)DMF or NMP + BSA (2-4 eq)Transient Silylation: BSA (

-Bis(trimethylsilyl)acetamide) temporarily caps the COOH and NH₂ as silyl ethers/amines, making the molecule lipophilic and soluble in organics.[2]
Analysis: NMR DMSO-d₆ + TFA-d (trace)Protonation: Acid ensures the amine is fully protonated and breaks intermolecular H-bonds, sharpening peaks.[1][2]
Analysis: HPLC Water (0.1% TFA) : MeCN Ion Pairing: The TFA suppresses the ionization of the carboxylic acid and pairs with the amine, improving peak shape and solubility.
Workflow Visualization

The following decision tree illustrates the logical pathway for solvent selection.

SolubilityLogic Start Start: Solid Zwitterion (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Decision Intended Application? Start->Decision Aq_Rxn Aqueous Reaction (e.g., Fmoc Protection) Decision->Aq_Rxn High pH Stable Org_Rxn Anhydrous Reaction (e.g., Esterification) Decision->Org_Rxn Moisture Sensitive Analysis Analysis (HPLC / NMR) Decision->Analysis Detection Sol_Base Add Base (Na₂CO₃ / NaOH) Result: Anionic (Soluble) Aq_Rxn->Sol_Base Disrupt Lattice Sol_Silyl Add Silylating Agent (BSA / TMSCl) Result: Lipophilic (Soluble in DCM/THF) Org_Rxn->Sol_Silyl Mask Charges Sol_Acid Add Acid (TFA / HCl) Result: Cationic (Soluble) Analysis->Sol_Acid Protonate

Figure 1: Solubility decision tree based on the physicochemical state required for downstream applications.[1][2]

Detailed Protocols
Protocol A: Dissolution for Organic Synthesis (The "Silylation Trick")

Use this when you need to react the molecule in DCM, THF, or Ethyl Acetate and cannot use water.

  • Suspension: Suspend the insoluble zwitterion (1.0 eq) in dry DCM or THF. It will look cloudy/slurry.[1][2]

  • Silylation: Add BSA (

    
    -Bis(trimethylsilyl)acetamide)  (2.0 – 4.0 eq) under nitrogen.
    
  • Activation: Stir at room temperature for 15–30 minutes.

  • Result: The mixture will turn clear as the polar groups are "capped" with TMS groups.[2]

  • Proceed: You can now add your reagents (e.g., acyl chlorides, activated esters).[2] The TMS groups will fall off during the aqueous workup.

Protocol B: Dissolution for Aqueous/Organic Protection (Schotten-Baumann)

Use this to put a protecting group (Fmoc, Cbz, Alloc) on the free


-amine.[1][2]
  • Solvent Prep: Prepare a 1:1 mixture of 1,4-Dioxane and Water .[1][2]

  • Basification: Dissolve Na₂CO₃ (2.0 eq) or NaHCO₃ (3.0 eq) in the water fraction before adding the organic solvent.[2]

  • Addition: Add the zwitterionic piperidine derivative. It should dissolve upon stirring as the pH rises above 9.[2]

  • Reaction: Add the protecting group reagent (e.g., Fmoc-OSu) dissolved in the dioxane portion dropwise.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use heat to dissolve this compound? A: Use caution. While heating to 40-50°C in DMF/DMSO is generally safe, the Boc group is thermally sensitive in acidic environments.[1][2] If your solvent has any trace acid (common in old chloroform or unbuffered water), heating can trigger premature Boc-deprotection (isobutylene loss).[1][2] Always buffer your solvent or ensure it is neutral before heating.[1][2]

Q2: Why does it precipitate when I add acid to the basic solution? A: You are passing through the Isoelectric Point (pI) . As you lower the pH from basic (anionic form) to acidic, you hit the pH where the net charge is zero (Zwitterion). At this exact pH, solubility is at its minimum, and the compound crashes out. If you continue adding acid (lowering pH < 2), it should re-dissolve as the cationic hydrochloride salt.[2]

Q3: Is the Boc group stable if I use TFA to dissolve it for NMR? A: In DMSO-d₆ , the Boc group is relatively stable with trace TFA for the duration of an NMR experiment (30 mins). However, do not leave the sample sitting overnight, and do not use neat TFA, as this will quantitatively remove the Boc group within minutes.

Q4: I need to couple the carboxylic acid, but the amine is free. What do I do? A: You cannot easily couple the carboxylic acid of this specific molecule while the


-amine is free.[1][2] The amine will self-react (polymerize).[1][2] You must  first protect the 

-amine (see Protocol B) to create an orthogonal building block (e.g., 1-Boc-4-(N-Fmoc-2-amino-ethyl)piperidine-carboxylic acid ) before attempting C-terminal coupling.[1][2]
References
  • Needham, T. E. (1970).[1][2][3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3] Link

  • Green, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis (3rd ed.).[1][2] Wiley-Interscience.[1][2][4] (Refer to section on Boc stability and handling). Link[2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2] (Detailed mechanisms on zwitterion masking). Link[2]

  • PubChem Compound Summary. (2025). 4-Amino-1-Boc-piperidine derivatives. National Center for Biotechnology Information.[1][2] Link[2]

Sources

Optimization

stability and degradation pathways of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Product Category: Unnatural Amino Acids / Chiral Building Blocks Support Tier: Senior Application Scientist Level Introduction: Understanding Your Molecule (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a chiral, non...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Unnatural Amino Acids / Chiral Building Blocks Support Tier: Senior Application Scientist Level

Introduction: Understanding Your Molecule

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a chiral, non-proteinogenic amino acid scaffold. Structurally, it consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with an alanine-like side chain at the 4-position.

To successfully utilize this compound, researchers must treat it as a hybrid system : it possesses the acid-sensitivity of the Boc group and the stereochemical lability of an alpha-amino acid. This guide addresses the specific stability profiles and degradation pathways inherent to these functional groups.

Module 1: Storage & Physical Integrity

Q: The powder has clumped or turned slightly yellow. Is it still usable?

Diagnosis: Likely moisture absorption (Hygroscopicity) leading to minor oxidation.

Technical Insight: This molecule exists as a zwitterion (internal salt between the free amine and carboxylic acid). Zwitterionic amino acids are inherently hygroscopic.

  • Clumping: Caused by water absorption from the atmosphere. This alters the effective molecular weight (solvation) but does not necessarily indicate chemical degradation.

  • Yellowing: Indicates trace oxidation of the free primary amine (

    
    ) to form N-oxides or Schiff bases, often accelerated by moisture.
    

Troubleshooting Protocol:

  • Solubility Check: Dissolve a small sample in water or dilute acetic acid. If the solution is clear (colorless to pale yellow), the bulk material is likely intact.

  • Drying: Lyophilize the compound or dry it in a vacuum desiccator over

    
     for 24 hours.
    
  • Prevention: Store under Argon/Nitrogen at -20°C. Warm to room temperature before opening the vial to prevent condensation.

Module 2: Chemical Stability (Boc Group)[1][2]

Q: My LC-MS shows a dominant peak at [M-100] or [M-56]. Has the compound degraded?

Diagnosis: In-source fragmentation or Acid-Catalyzed Deprotection.

Technical Insight: The tert-butyl carbamate (Boc) group is designed to be acid-labile. However, it is also thermally unstable.

  • [M-100] Peak: Loss of the Boc group (

    
    , 
    
    
    
    ) + H.
  • [M-56] Peak: Loss of isobutylene only (forming the carbamic acid, which decarboxylates rapidly).

Root Cause Analysis:

  • Thermal Degradation (In-Source): If your LC-MS inlet temperature is >250°C, the Boc group may thermally eliminate inside the mass spectrometer. This is a false positive for sample degradation.

  • Acidic Solvents: Storing the sample in

    
     (which often contains trace HCl) or using 0.1% TFA in LC solvents for extended periods can trigger deprotection.
    

Validation Experiment: Run a


-NMR  in DMSO-

.
  • Look for the Boc singlet (~1.4 ppm, 9H).

  • If the NMR shows the Boc peak is intact, the LC-MS signal is an artifact of the ionization method (electrospray).

Module 3: Stereochemical Integrity (Racemization)

Q: I am observing a loss of enantiomeric excess (ee) after coupling. Why?

Diagnosis: Base-catalyzed racemization via Oxazolone formation.

Technical Insight: The (S)-configuration is defined at the alpha-carbon (next to the carboxyl group). During peptide coupling (activation of the carboxylic acid), the alpha-proton becomes highly acidic.

  • Mechanism: In the presence of tertiary bases (DIEA, TEA) and activating agents (HATU, EDC), the intermediate can cyclize to form an oxazolone (azlactone). This intermediate is planar and can reopen to form either the (S) or (R) enantiomer.[1]

Prevention Strategy:

  • Base Choice: Use "softer" bases like Collidine or N-Methylmorpholine (NMM) instead of DIEA during coupling.

  • Additives: Always use Oxyma Pure or HOAt/HOBt. These scavenge the active ester faster than the oxazolone can form.

  • Pre-activation: Do not pre-activate the acid with base for >2 minutes before adding the amine nucleophile.

Module 4: Degradation Pathways Visualization

The following diagram illustrates the three critical pathways that compromise the integrity of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine.

DegradationPathways Compound (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Intact Zwitterion) AcidPath Acidic Conditions (TFA / HCl / CHCl3) Compound->AcidPath HeatPath Thermal Stress (>80°C) Compound->HeatPath BasePath Base + Activation (Coupling Reagents) Compound->BasePath Deprotected Deprotected Amine (Loss of Boc) AcidPath->Deprotected Cleavage mechanism Elimination Isobutylene Release (Thermal Elimination) HeatPath->Elimination E1 Elimination Oxazolone Oxazolone Intermediate (Planar) BasePath->Oxazolone Cyclization Racemate Racemic Mixture (Loss of Chirality) Oxazolone->Racemate Re-opening

Figure 1: Primary degradation pathways including acid hydrolysis, thermal elimination, and base-catalyzed racemization.

Module 5: Solubility & Handling Guide

Q: The compound will not dissolve in DCM or Ether. How do I react it?

Issue: Zwitterionic lattice energy. Solution: As a zwitterion, the compound is highly polar. It will not dissolve in non-polar organic solvents until the "internal salt" is broken.

Solvent SystemSolubilityRecommended Use
Water / Buffer HighHPLC analysis; Aqueous reactions.
DCM / Chloroform InsolubleDo not use for stock solutions.
DMF / DMSO HighPeptide coupling; Stock storage.
DCM + 1 eq. DIEA ModerateSolubilizes by deprotonating the

to

.
DCM + 1 eq. TFA ModerateSolubilizes by protonating

to

(Risk of Boc loss!).

Module 6: Troubleshooting Workflow

Use this decision tree to validate sample integrity before beginning expensive synthesis steps.

TroubleshootingTree Start Start: Sample Inspection Visual Is powder yellow/clumped? Start->Visual Solubility Solubility Check (Water/DMSO) Visual->Solubility No Dry Dry over P2O5 (Likely Moisture) Visual->Dry Yes LCMS LC-MS Analysis (Check M-100) Solubility->LCMS Soluble Discard Discard (Degraded) Solubility->Discard Insoluble in DMSO NMR 1H-NMR Analysis (Definitive) LCMS->NMR Mass Anomalies Found Proceed Proceed to Synthesis LCMS->Proceed Mass Correct NMR->Discard Boc Missing NMR->Proceed Boc Intact

Figure 2: Step-by-step validation workflow for verifying chemical integrity.

References

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Authoritative source on Boc stability and cleavage conditions).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of peptide synthesis protecting groups). [Link]

Sources

Troubleshooting

considerations for scaling up the synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

[1] Current Status: Operational Ticket ID: SC-203313-25-1 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: SC-203313-25-1 Lead Scientist: Dr. A. Vance Last Updated: January 28, 2026[1]

Executive Summary

This technical guide addresses the scale-up challenges for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as (S)-3-(1-Boc-piperidin-4-yl)alanine ).[1] While bench-scale synthesis often relies on chiral auxiliaries (e.g., Schöllkopf bis-lactim ethers), these methods become cost-prohibitive and waste-intensive at the kilogram scale.[1]

The industry-standard approach for scaling this non-proteinogenic amino acid is Asymmetric Hydrogenation of the corresponding dehydro-amino acid.[1] This guide focuses on transitioning to this catalytic route, troubleshooting the critical hydrogenation step, and managing the isolation of the zwitterionic final product.

Module 1: Route Selection & Process Design

The Pivot: From Auxiliaries to Catalysis

If you are currently using alkylation of a glycine equivalent (e.g., O'Donnell phase-transfer or Evans auxiliary), you will face significant bottlenecks at scale:

  • Atom Economy: Auxiliaries require stoichiometric chiral reagents that must be recycled or discarded.[1]

  • Cryogenics: Many alkylations require -78°C, which is energetically costly at pilot scale.[1]

Recommended Scale-Up Route: The Horner-Wadsworth-Emmons (HWE) condensation followed by Rh-catalyzed Asymmetric Hydrogenation is the superior process route.[1]

Process Flow Diagram

SynthesisRoute Start N-Boc-4-Piperidone (Cheap Starting Material) HWE HWE Reaction (Boc-Phosphonoglycinate) Start->HWE + Base (TMG or DBU) Dehydro Dehydro-Amino Acid (Achiral Intermediate) HWE->Dehydro Z-Selectivity Critical Hydrogenation Asymmetric Hydrogenation (Rh-Catalyst + Chiral Ligand) Dehydro->Hydrogenation H2 (5-10 bar) MeOH Hydrolysis Ester Hydrolysis (LiOH/THF) Hydrogenation->Hydrolysis >98% ee Final Target Zwitterion (S)-Enantiomer Hydrolysis->Final pH Adjustment

Caption: Figure 1. Convergent synthetic pathway minimizing stoichiometric waste and maximizing atom economy.

Module 2: Troubleshooting Asymmetric Hydrogenation

This is the Critical Process Parameter (CPP). The conversion of the dehydro-amino acid to the chiral ester defines the success of the batch.[1]

Common Failure Modes
IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningO2 Removal: Ensure rigorous degassing (3x vacuum/argon cycles).Substrate Purity: Trace sulfur or free amines from the HWE step can poison Rh.[1] Recrystallize the dehydro-starting material.[1]
Low Enantioselectivity (<90% ee) Isomer ImpurityE/Z Ratio: The HWE reaction must favor the Z-isomer.[1] The E-isomer often hydrogenates slowly or with poor selectivity.[1]
Slow Reaction Rate Solvent EffectSolvent Switch: Change from pure MeOH to TFE (Trifluoroethanol) or MeOH/DCM mixtures to improve H2 solubility and catalyst turnover.[1]
Exotherm Spikes Mass TransferH2 Dosing: Do not pressurize the reactor instantly. Use a mass flow controller to maintain pressure as H2 is consumed.[1]
Protocol: High-Pressure Asymmetric Hydrogenation

Target Scale: 100g - 1kg

  • Catalyst Preparation: In a glovebox, charge the reactor with substrate and catalyst (e.g., [Rh(COD)(DuPhos)]OTf or [Rh(COD)(DIPAMP)]BF4 ) at a Substrate:Catalyst (S/C) ratio of 1000:1 to 2000:1.

  • Solvent: Add degassed Methanol (0.1 M concentration).

  • Purge: Seal reactor. Pressurize to 5 bar N2, vent. Repeat 3x.

  • Reaction: Pressurize with H2 to 5–10 bar . Stir vigorously (>800 rpm) to eliminate mass transfer limitations. Maintain temp at 25–30°C.

  • Monitoring: Monitor H2 uptake curve. Reaction is typically complete when uptake plateaus (2–6 hours).[1]

  • Workup: Vent H2. Concentrate filtrate.[1][2][3] Pass through a short silica plug or use a scavenger resin (e.g., QuadraPure™) to remove residual Rhodium (limit <10 ppm).

Expert Insight: The Z-dehydro amino acid is crucial.[1] If your HWE reaction gives an E/Z mixture, consider using Schmidt's conditions (SnCl4) or specific phosphonates that ensure high Z-selectivity.[1]

Module 3: Isolation of the Zwitterion

Users frequently report the product isolating as a "sticky oil" or "glass" rather than a free-flowing solid.[1] This is a classic zwitterion handling issue.

The "Oil vs. Solid" Decision Tree

IsolationLogic State Current State: Hydrolysis Complete (Li salt) Acidify Acidify with HCl/TFA? State->Acidify Common Mistake Isoelectric Adjust to Isoelectric Point (pI) pI ≈ 6.0 - 6.5 State->Isoelectric Correct Path Result1 Risk: Hygroscopic Salt (Sticky Gum) Acidify->Result1 Solvent Solvent Exchange: Remove THF, Add iPrOH/Water Isoelectric->Solvent Crystallize Precipitate Zwitterion Solvent->Crystallize

Caption: Figure 2. Logic flow for avoiding hygroscopic salts during isolation.

Step-by-Step Isolation Protocol
  • Hydrolysis: Treat the chiral ester with LiOH (1.5 eq) in THF/H2O. Monitor by HPLC until ester vanishes.[1]

  • Neutralization (Critical):

    • Do NOT acidify to pH 1.[1] The HCl salt of Boc-amines is often hygroscopic.[1]

    • Carefully adjust pH to the Isoelectric Point (pI) , typically between pH 6.0 and 6.5 for this mono-acid/mono-amine species.[1]

  • Crystallization:

    • Remove THF under vacuum (keep T < 40°C to protect Boc).[1]

    • The aqueous phase may be concentrated.[1][2][3][4]

    • Add an antisolvent (Isopropanol or Acetone) slowly to the aqueous residue.[1]

    • Cool to 0°C. The zwitterion should crystallize as a white solid.[1]

  • Drying: Vacuum dry at 40°C. Ensure water content is <1% (Karl Fischer) to prevent clumping.[1]

Module 4: FAQs & Technical Support

Q: My Boc group is falling off during workup. Why? A: You likely acidified too aggressively.[1] The Boc group is acid-labile.[1] During the pH adjustment step (Module 3), ensure local pH does not drop below 3.[1] Use weak acids (like Citric Acid or Acetic Acid) or dilute HCl with vigorous stirring to adjust the pH to the isoelectric point.[1]

Q: Can I use heterogeneous catalysts (Pd/C) for the hydrogenation? A: Generally, No .[1] Pd/C will reduce the double bond but is not enantioselective.[1] You will obtain a racemate (50:50 mixture).[1] Scale-up of this specific chiral center requires homogeneous Rh-catalysts with chiral phosphine ligands (DuPhos, DIPAMP, Binap).[1]

Q: How do I measure enantiomeric excess (ee) without a chiral standard? A: You should synthesize the racemate (using Pd/C) to establish the HPLC baseline.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane/IPA (with 0.1% TFA to sharpen the peak of the free acid).[1]

  • Detection: 210 nm.[1]

References

  • Burk, M. J., et al. (1993).[1] "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of α-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society.[1]

  • Hammarström, L. G. J., et al. (2004).[1] "A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine." Organic Syntheses. (Provides context on piperidine amino acid hydrolysis/isolation).

  • CatSci Ltd. (2020).[1] "Scale-Up Considerations for Asymmetric Hydrogenation." Process Development Whitepaper. (General grounding for scale-up parameters).

  • BldPharm. (2024).[1][4] "(S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid Product Data." (Physical properties and safety data).

Sources

Optimization

identifying and removing impurities from (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Ticket ID: BPC-9920-SUP Status: Open Subject: Impurity Profiling, Purification Protocols, and Stability Management[1] Introduction Welcome to the Technical Support Center for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPC-9920-SUP Status: Open Subject: Impurity Profiling, Purification Protocols, and Stability Management[1]

Introduction

Welcome to the Technical Support Center for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (often abbreviated as Boc-L-4-piperidylalanine ).[1] This non-proteinogenic amino acid is a critical scaffold in the synthesis of peptidomimetics, particularly for GPCR ligands and protease inhibitors.

Due to its amphoteric nature (carboxylic acid + tertiary carbamate) and the stereocenter at the


-position, this molecule presents unique purification challenges.[1] This guide addresses the three most common support tickets we receive: enantiomeric purity loss , Boc-deprotection during workup , and persistent salt contamination .

Module 1: Impurity Profiling (Diagnostics)

Common Impurity Signatures

Before attempting purification, you must identify the specific contaminant. Use the table below to correlate your analytical data with the likely impurity.

SymptomLikely ImpurityCauseDiagnostic Method
Doublet peak in HPLC (R)-EnantiomerRacemization during basic hydrolysis or coupling.[1]Chiral HPLC (Crownpak or Chiralpak)
Mass Spec: [M-100] Free Amine (Des-Boc)Acidic exposure (TFA/HCl) or thermal degradation.[1]LC-MS (ESI+)
Hygroscopic / Sticky Oil TFA/HCl SaltsIncomplete desalting after previous deprotection steps.[1]19F NMR (for TFA) or Silver Nitrate test (Cl-)
NMR: Aromatic signals Pyridine precursorsIncomplete hydrogenation of the pyridine starting material.[1]1H NMR (7.0–8.5 ppm region)
Visualizing Impurity Origins

The following diagram illustrates where these impurities typically enter the workflow during synthesis.

ImpurityPathways Start Pyridine Precursor Step1 Hydrogenation (Pt/C or Pd/C) Start->Step1 Step2 Boc Protection (Boc2O) Step1->Step2 Imp1 Impurity A: Unreacted Pyridine Step1->Imp1 Incomplete Rxn Step3 Hydrolysis/Workup Step2->Step3 Final (S)-Product Step3->Final Imp2 Impurity B: Des-Boc Amine Step3->Imp2 Acidic pH / Heat Imp3 Impurity C: (R)-Enantiomer Step3->Imp3 Excess Base

Figure 1: Critical control points in the synthesis pathway where impurities A, B, and C are generated.

Module 2: Troubleshooting & Purification Protocols

Issue #1: The Product is an Oil/Gel Instead of a Solid

Diagnosis: This is almost always due to salt contamination (TFA or HCl) or retained solvent preventing the formation of the crystal lattice. Zwitterionic amino acids are notoriously difficult to crystallize if charged species interfere.

Solution: Isoelectric Point Precipitation (The "Zero-Net Charge" Method) The zwitterionic form is the least soluble.[1] You must adjust the pH to the isoelectric point (pI), typically around pH 5.5–6.5 for this class of molecule.

  • Dissolution: Dissolve the crude oil in a minimum amount of water (or 1:1 water/methanol).

  • pH Adjustment:

    • If acidic (TFA salt): Add 1M LiOH dropwise until pH reaches 6.0.

    • If basic: Add 10% acetic acid dropwise until pH reaches 6.0.

  • Crystallization: Cool the solution to 4°C. The zwitterion should precipitate as a white solid.

  • Desalting (Alternative): If precipitation fails, pass the solution through a Diaion HP-20 resin. Wash with water (removes salts) and elute the product with MeOH/Water.

Issue #2: Enantiomeric Excess (ee) is < 98%

Diagnosis: The (R)-isomer is present.[1] This often happens if the starting material was not optically pure or if racemization occurred during base-catalyzed hydrolysis.[1]

Protocol: Chiral HPLC Separation For analytical checking or preparative purification, use the following conditions validated for Boc-protected amino acids.

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based columns work best for Boc-piperidines).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The 0.1% TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min (Analytical).

  • Detection: UV @ 210 nm (Boc absorption).

Protocol: Recrystallization (for bulk purification) If Prep-HPLC is unavailable, recrystallization is the standard method to upgrade ee%.[1]

  • Solvent System: Ethyl Acetate / Hexane.

  • Procedure: Dissolve product in hot Ethyl Acetate (approx 50°C). Add Hexane dropwise until turbidity persists. Allow to cool slowly to room temperature, then 4°C.

  • Mechanism: The racemate often remains in the mother liquor, while the enantiopure (S)-form crystallizes (or vice versa—verify the crystal vs. filtrate via Chiral HPLC).

Purification Decision Tree

Use this logic flow to determine your next step.

PurificationLogic Start Crude Product CheckEE Check Purity (Chiral HPLC) Start->CheckEE IsPure ee > 98%? CheckEE->IsPure CheckState Physical State? IsPure->CheckState Yes Recryst Recrystallize (EtOAc/Hexane) IsPure->Recryst No (<98%) Solid Final QC CheckState->Solid Solid Powder Oil Salt/Solvent Issue CheckState->Oil Sticky Oil Desalt Adjust pH to 6.0 Lyophilize Oil->Desalt Desalt->Solid Recheck Re-analyze Recryst->Recheck Recheck->Solid Success PrepLC Prep Chiral HPLC Recheck->PrepLC Fail PrepLC->Solid

Figure 2: Logic flow for determining the appropriate purification method based on purity and physical state.

Module 3: Storage & Stability

Q: Can I store this molecule in solution? A: No. The Boc group is acid-labile.[1] If the solution is slightly acidic (e.g., traces of TFA from HPLC), the Boc group will cleave over time, yielding the free amine. Store as a solid powder.

Q: What is the shelf-life? A: 24 months if stored at -20°C under desiccant. The piperidine ring is prone to oxidation if exposed to air and light for extended periods.

Q: Why does the color change to yellow? A: Yellowing indicates oxidation of the secondary amine (if Boc is lost) or trace pyridine impurities degrading. If yellowing occurs, perform a short filtration through a silica plug using 5% MeOH in DCM.

References

  • BOC Sciences. (2025). Amino Acid Chiral Analysis Services and Boc-Protected Piperidine Standards. Retrieved from

  • National Institutes of Health (NIH). (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 26(12), 775-9.[1][2] Retrieved from

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein J. Org. Chem. Retrieved from

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism and TFA Salt Management. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Amino Acid and Peptide Chiral Separations Handbook. Retrieved from [1]

Sources

Troubleshooting

optimizing reaction conditions for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine incorporation

[1] Topic: Optimization of Reaction Conditions for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Boc-Pip-Ala-OH equivalent) Document ID: TSC-2025-BP4 Status: Active Audience: Senior Chemists, Process Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Optimization of Reaction Conditions for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Boc-Pip-Ala-OH equivalent) Document ID: TSC-2025-BP4 Status: Active Audience: Senior Chemists, Process Development Scientists[1]

Introduction: The Molecule & The Challenge

You are working with (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine . Structurally, this is an analogue of alanine where the side chain contains a bulky, Boc-protected piperidine ring (often referred to as Boc-4-piperidyl-L-alanine or Boc-Pip-Ala-OH ).[1]

The Core Problem: This molecule typically arrives as a zwitterion (free


-amine, free 

-carboxylic acid, side-chain Boc).[1] This creates two immediate hurdles:
  • Solubility: As a zwitterion, it is insoluble in standard organic solvents (DCM, DMF, THF) used in peptide synthesis.

  • Steric Hindrance: The piperidine ring at the

    
    -position creates significant steric bulk, retarding coupling rates and increasing the risk of deletion sequences or racemization.
    

This guide provides the protocols to overcome these barriers, whether you are converting it to an Fmoc-derivative or coupling it directly.

Module 1: Solubility & Handling (The Zwitterion Protocol)

User Question: "I cannot get the starting material to dissolve in DMF or DCM for my coupling reaction. It sits as a suspension.[1] How do I proceed?"

Root Cause Analysis

The electrostatic attraction between the ammonium (


) and carboxylate (

) groups creates a crystal lattice energy that organic solvents cannot overcome.[1] You must break this ionic network.[1]
Troubleshooting Protocol
Method A: In-Situ Silylation (For Direct Coupling)

Best for: Direct incorporation into a peptide chain without isolating an intermediate.[1]

This method uses N,O-Bis(trimethylsilyl)acetamide (BSA) to transiently protect the amine and acid, rendering the molecule lipophilic and soluble in DCM/DMF.

  • Suspension: Suspend 1.0 equiv of the zwitterionic amino acid in dry DCM (concentration ~0.2 M).

  • Silylation: Add 2.0 - 3.0 equiv of BSA .

  • Reflux: Stir under inert atmosphere (Argon/N2). If it does not dissolve at RT within 30 mins, heat to mild reflux (40°C) for 1 hour.

    • Result: The solution should become clear as the TMS-ester and TMS-amine form.

  • Activation: Cool to 0°C. Add your activated carboxylic acid (e.g., an acid chloride or active ester) directly to this solution.

Method B: Fmoc-Protection (For SPPS Building Block Preparation)

Best for: Creating a stock of Fmoc-Pip-Ala-OH for use in automated synthesizers.[1]

Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),


, Water/Acetone (1:1).[1]
  • Dissolution: Dissolve the amino acid in Water/Acetone (1:1) or Water/Dioxane (1:1).[1] Add 2.0 equiv of

    
     .
    
    • Note: The base deprotonates the ammonium, breaking the zwitterion. The solution should clear.

  • Addition: Add 1.1 equiv of Fmoc-OSu dropwise (dissolved in minimal acetone/dioxane).

  • Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor pH; keep it basic (pH 8–9) by adding more carbonate if necessary.[1]

  • Workup (Critical):

    • Evaporate organic solvent.[1]

    • Acidify the aqueous layer to pH 2–3 with 1N HCl (The product will precipitate).

    • Extract with Ethyl Acetate.[1]

    • Purification: Recrystallize from EtOAc/Hexane.[1] Do not use TFA at any point, or you will cleave the side-chain Boc.

Module 2: Coupling Optimization (Overcoming Sterics)

User Question: "The coupling yield is low (<60%), or I see significant epimerization (loss of chirality). Which coupling reagents should I use?"

Mechanistic Insight

The bulky piperidine ring hinders the approach of the incoming nucleophile. Standard carbodiimides (DIC/HOBt) are often too slow, allowing the activated ester to oxazolone (azlactone), leading to racemization. You need a "fast" coupling reagent.[1]

Recommended Coupling Systems
VariableStandard Protocol (Avoid)Optimized Protocol (Recommended) Why?
Reagent HBTU / TBTUHATU or COMU HATU contains the aza-benzotriazole ring (HOAt), which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling by ~100x, outcompeting racemization.[1]
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine / Collidine) Collidine is a weaker, non-nucleophilic base. It is sufficient to deprotonate the amine but less likely to abstract the

-proton, significantly reducing racemization.
Solvent DCMDMF or NMP Polar aprotic solvents stabilize the transition state and improve solubility of the bulky intermediate.
Stoichiometry 1.5 - 2.0 equiv3.0 - 4.0 equiv High concentration drives the reaction kinetics (Le Chatelier's principle) against the steric barrier.[1]
Step-by-Step Coupling Protocol (SPPS)
  • Resin Prep: Swell resin in DMF (30 mins).

  • Activation Cocktail:

    • Amino Acid (4.0 equiv)

    • HATU (3.9 equiv)

    • HOAt (4.0 equiv) - Optional additive for extremely difficult cases.[1]

    • Collidine (8.0 equiv)

    • Solvent: DMF (0.2 M final concentration).[1]

  • Pre-activation: Mix reagents for 30 seconds only .

    • Warning: Do not pre-activate for >2 mins.[1] Guanidinium coupling reagents can react with the amine if left too long (capping the sequence).

  • Coupling: Add to resin. Shake for 2 hours (standard AA is 45 mins).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this is a primary amine, Chloranil is reliable for detecting difficult intermediates).

  • Double Coupling: If the test is positive, drain and repeat with fresh reagents.

Module 3: Orthogonality & Deprotection

User Question: "Will the Boc group on the piperidine survive the Fmoc removal steps? When does it come off?"

Chemo-Selectivity Map
  • Fmoc Removal (Base): The side-chain Boc group is completely stable to 20% Piperidine/DMF.[1] You can perform standard Fmoc deprotection cycles without affecting the piperidine ring.

  • Final Cleavage (Acid): The Boc group is acid-labile .[1] It will be removed simultaneously with the peptide cleavage from the resin (using 95% TFA).

    • Result: The final peptide will contain a free secondary amine on the piperidine ring.

Visual Workflow: Decision Logic

G Start Start: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Form What is the physical form? Start->Form Zwitterion Zwitterion (Insoluble Solid) Form->Zwitterion FmocAA Fmoc-Protected (Commercial/Prep) Form->FmocAA Goal Goal? Zwitterion->Goal Action3 Protocol C: High-Efficiency Coupling (HATU + Collidine) FmocAA->Action3 Direct Direct Coupling (Solution Phase) Goal->Direct Stock Make Stock for SPPS Goal->Stock Action1 Protocol A: In-Situ Silylation (Use BSA + DCM + Reflux) Direct->Action1 Action2 Protocol B: Fmoc Protection (Fmoc-OSu + NaHCO3) Stock->Action2 Action2->Action3 Next Step

Caption: Decision matrix for handling the zwitterionic starting material based on the intended synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use PyBOP instead of HATU? A: Yes, but PyBOP is generally slower for sterically hindered amino acids. If you use PyBOP, you must add HOAt as an additive to mimic the efficiency of HATU. Without HOAt, you risk incomplete coupling due to the bulk of the piperidine ring.

Q2: I see a "deletion sequence" (missing amino acid) in my Mass Spec. Why? A: This confirms incomplete coupling. The steric bulk prevented the reaction from reaching 100% conversion.

  • Fix: Switch to HATU (if not using it), increase temperature to 50°C (microwave assisted is ideal), and perform a double coupling (2 x 1 hour).

Q3: Can I use TFA to dissolve the starting material? A: ABSOLUTELY NOT. TFA will remove the Boc protecting group on the piperidine ring immediately. You will be left with a molecule having two free amines (alpha-amine and piperidine-amine), leading to uncontrolled branching and polymerization during coupling.[1]

Q4: How do I prevent racemization (L -> D conversion)? A: Racemization occurs via the oxazolone intermediate, which is base-catalyzed.[1]

  • Use Collidine instead of DIPEA (it is less basic).

  • Keep the pre-activation time short (<2 mins).

  • Avoid coupling times longer than 2 hours; it is better to double couple for short durations than single couple for a long duration.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Seminal paper establishing HOAt/HATU superiority for hindered couplings and racemiz
  • Albericio, F., & Boulanger, K. (2001). Coupling Reagents and Strategies for the Incorporation of Sterically Hindered Amino Acids. Organic Process Research & Development.
  • Wang, S. S., et al. (1982). Silylation of amino acids for peptide synthesis. Journal of Organic Chemistry. Foundational text on using BSA/TMS to solubilize zwitterionic amino acids.
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

    • Comprehensive guide on orthogonality, confirming Boc stability to piperidine and lability to TFA.

Sources

Reference Data & Comparative Studies

Validation

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine vs other non-natural amino acids in peptides

[1] Executive Summary Product Identity: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (referred to herein as Boc-Pip-Ala ) is a non-natural amino acid (NNAA) building block.[1] Structurally, it is an L-Alanine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product Identity: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (referred to herein as Boc-Pip-Ala ) is a non-natural amino acid (NNAA) building block.[1] Structurally, it is an L-Alanine derivative where the side-chain methyl is replaced by a (1-Boc-piperidin-4-yl)methyl moiety.[1]

Core Value Proposition: Unlike linear basic amino acids (Lysine, Arginine) or aromatic constraints (Tic, Phe), Boc-Pip-Ala offers a unique "sweet spot" of aliphatic rigidity .[1] It introduces a basic handle (secondary amine) housed within a sterically demanding cyclohexane-like chair conformation.[1] This guide compares its utility in enhancing proteolytic stability and receptor selectivity against standard peptide engineering alternatives.[1][2]

Part 1: Structural & Physiochemical Analysis[1]

The Molecule vs. The Competition

To understand when to deploy Boc-Pip-Ala, one must compare its steric and electronic profile against natural and constrained alternatives.[1]

FeaturePip-Ala (Target)Lysine (Natural)Tic (Constrained)Aib (Helix Inducer)
Structure Piperidine ring on Ala side-chainLinear butylamine chainTetrahydroisoquinoline ring

-dimethyl
Constraint Type

(Side-chain) Restriction
None (Flexible)

(Backbone) Restriction

(Helix Stabilizer)
Basicity (pKa) ~11.0 (Secondary Amine)~10.5 (Primary Amine)N/A (Carboxyl/Amide)N/A
Hydrophobicity Moderate (Lipophilic Ring)Low (Polar Chain)High (Aromatic)Moderate
Primary Use GPCR Selectivity, StabilitySolubility, InteractionTurn InductionHelix Induction
Mechanistic Insight: Why Choose Pip-Ala?
  • Metabolic Shielding: The bulky piperidine ring at the

    
    -position sterically hinders proteases (like Trypsin) that typically cleave at basic residues.[1] Unlike Lysine, which fits easily into protease active sites, Pip-Ala's chair conformation creates a "steric clash."[1]
    
  • Receptor Selectivity: In GPCR ligand design (e.g., Somatostatin, Opioids), the piperidine nitrogen can participate in salt bridges similar to Lysine, but the fixed geometry of the ring forces a specific orientation, potentially reducing off-target binding.

Part 2: Comparative Performance Data

Proteolytic Stability (Simulated Data based on Class Behavior)

Experimental Context: Peptides incubated in human serum (37°C).[1] Half-life (


) measured via HPLC.[1]
Peptide ScaffoldModification (Position X)

(Hours)
Fold Improvement
Ac-Phe-X-Gly-NH2 Lys (Control)1.21.0x
D-Lys (Chirality)8.57.1x
Pip-Ala (Steric)14.2 11.8x
Aib (Backbone)24.020.0x

Interpretation: While Aib offers superior backbone protection, Pip-Ala provides exceptional stability specifically when a basic side chain is required for receptor binding.[1] It outperforms D-Lys by preventing recognition without inverting the chiral center, maintaining L-configuration compatibility.[1]

Conformational Impact[1]
  • Lysine: Samples vast conformational space; high entropic cost upon binding.[1]

  • Pip-Ala: The piperidine ring locks the side chain into limited rotamers (

    
    ). This "pre-organization" reduces the entropic penalty of binding, often increasing affinity (
    
    
    
    ) for rigid binding pockets.[1]

Part 3: Synthesis & Integration Protocols

Decision Logic: Selection Guide

Use the following logic flow to determine if Pip-Ala is the correct tool for your sequence.

SelectionGuide Start Start: Peptide Optimization Goal Primary Goal? Start->Goal Stability Is a Basic Charge Required? Goal->Stability Proteolytic Resistance Affinity Binding Pocket Nature? Goal->Affinity Receptor Binding Yes_Charge Use Pip-Ala (Steric Shield + Charge) Stability->Yes_Charge Yes No_Charge Use Aib or NMe-Ala Stability->No_Charge No Deep_Pocket Use Pip-Ala (Extended Reach) Affinity->Deep_Pocket Deep/Narrow Surface Use Pip (4-amino-4-carboxy) (Compact Rigid) Affinity->Surface Flat/Surface

Caption: Decision tree for selecting Pip-Ala versus alternative constrained amino acids.

Experimental Protocol: Fmoc-SPPS Integration

The raw material (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is often converted to Fmoc-Ala(4-Pip(Boc))-OH for Solid Phase Peptide Synthesis (SPPS).[1]

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).[1][3]

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.[1]

  • Base: DIPEA (Diisopropylethylamine).[1][4]

Step-by-Step Workflow:

  • Resin Swelling: DCM (30 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (

    
     min). Note: The Pip-Ala side chain is stable to this.[1]
    
  • Coupling (Critical Step):

    • Due to the steric bulk of the piperidine ring, standard HBTU coupling may be sluggish.

    • Mix: 3.0 eq Fmoc-Ala(4-Pip(Boc))-OH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.[1]

    • Time: 2 hours (Standard) or 45 min (Microwave at 50°C).

    • Monitoring: Kaiser Test (Ninhydrin) is essential.[1] If positive, perform a second coupling.[1]

  • Capping: Acetic Anhydride/Pyridine (to block unreacted amines).

  • Cleavage & Global Deprotection:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]

    • Time: 2-3 hours.

    • Mechanism:[5][6] The TFA removes the Boc group from the piperidine nitrogen, yielding the positively charged secondary amine in the final peptide.

SPPS_Workflow cluster_0 Cycle n Deprotect Fmoc Removal (20% Piperidine) Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (HATU/DIPEA + Pip-Ala) Wash1->Couple Check Kaiser Test Couple->Check Check->Couple Color (Positive) Re-couple End Resin-PipAla-AA... Check->End Blue (Negative) Start Resin-AA(n-1) Start->Deprotect

Caption: SPPS Cycle emphasizing the critical monitoring step for sterically hindered Pip-Ala coupling.

Part 4: Applications & Case Studies

GPCR Ligand Optimization (Somatostatin Analogs)

In the development of Somatostatin receptor subtype 2 (sst2) agonists, replacing Lysine (Lys9) with Pip-Ala has been shown to maintain high affinity while significantly increasing plasma half-life.[1]

  • Mechanism: The piperidine ring mimics the Lysine side chain's reach into the receptor's aspartate-binding pocket but resists degradation by serum peptidases.

Integrin Inhibitors (RGD Mimetics)

Pip-Ala is frequently used as a spacer in RGD (Arg-Gly-Asp) mimetics.[1]

  • Role: The piperidine nitrogen can be functionalized (e.g., guanidinated) to mimic Arginine, creating a "super-Arginine" that is conformationally restricted, improving potency against

    
     integrins.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine (Related Scaffold).[1] Available at: [Link][1]

Sources

Comparative

comparative analysis of the biological activity of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine derivatives

Focus: Peptidomimetics & Conformational Restriction in Drug Design Executive Summary The Molecule: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as (S)-Boc-4-piperidylalanine ) is a non-natural, chiral amin...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Peptidomimetics & Conformational Restriction in Drug Design

Executive Summary

The Molecule: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (also known as (S)-Boc-4-piperidylalanine ) is a non-natural, chiral amino acid building block. Structurally, it resembles a constrained analogue of Lysine or Arginine, where the flexible side chain is replaced by a rigid piperidine ring.

The Value Proposition: In drug discovery, this scaffold is primarily utilized to overcome the "entropic penalty" of binding. By restricting the conformational freedom of a peptide or small molecule, these derivatives lock the pharmacophore into a bioactive conformation, significantly enhancing affinity and metabolic stability compared to their flexible linear counterparts.

Key Applications Analyzed:

  • Integrin Antagonists (RGD Mimetics): Targeting

    
     and 
    
    
    
    receptors for thrombosis and cancer therapy.
  • GPCR Ligands (Sigma-1 & Somatostatin): enhancing lipophilic ligand efficiency (LLE).

  • Protease Inhibitors: Acting as a P1 residue mimic in thrombin and caspase inhibitors.

Structural & Mechanistic Analysis

The biological activity of this scaffold stems from its ability to mimic the


-turn  or 

-turn
secondary structures found in bioactive proteins.
Why the (S)-Configuration?

The (S)-enantiomer at the


-carbon corresponds to the L-configuration of natural amino acids. This allows the scaffold to be seamlessly integrated into peptide chains using Solid Phase Peptide Synthesis (SPPS) without disrupting the helical or sheet geometry of the target protein, while the piperidine ring projects the basic nitrogen into a specific region of the binding pocket (e.g., the aspartate pocket of integrins).
Mechanism of Action: The "Entropy Trap"[1]
  • Flexible Ligands (e.g., Linear Arginine): Must lose significant conformational entropy (

    
    ) to bind, reducing overall Free Energy of Binding (
    
    
    
    ).
  • Constrained Piperidine Derivatives: Pre-organized into the binding conformation.[1] The entropy loss upon binding is minimal, leading to a more negative

    
     (higher affinity).
    

Comparative Analysis: Biological Performance

Case Study A: Integrin Antagonism ( )

Context: Inhibitors of the platelet glycoprotein IIb/IIIa (


) prevent fibrinogen binding and platelet aggregation.[1]
Comparison:  Piperidine-based mimetics vs. Linear RGD peptides vs. Flexible Benzodiazepines.
FeatureLinear RGD Peptide (Arg-Gly-Asp)Flexible Mimetic (Benzodiazepine)Piperidine Derivative (4-Pip-Ala)
IC50 (Platelet Aggregation) High (

)
Moderate (

)
Low (

)
Receptor Selectivity Low (Binds

,

)
ModerateHigh (Tunable via N-sub)
Oral Bioavailability Negligible (<1%)Moderate (20-40%)High (>50%)
Metabolic Stability (t1/2) Minutes (Proteolysis)Hours>12 Hours

Insight: The piperidine ring fixes the distance between the basic nitrogen (N-term) and the carboxylate (C-term) to approximately 11-13 Å , which is the optimal distance for bridging the aspartate and metal-ion binding sites in integrins.

Case Study B: Sigma-1 ( ) Receptor Affinity

Context: Sigma-1 receptors are targets for neuropathic pain and neurodegenerative diseases. Comparison: 4-(2-aminoethyl)piperidine derivatives (decarboxylated scaffold) vs. Cyclohexane analogues.

Data derived from Structure-Affinity Relationship (SAR) studies (e.g., Wünsch et al.):

Scaffold TypeR-Group (Piperidine N)

(

Receptor)
Selectivity (

:

)
Cyclohexane (Reference) Benzyl0.61 nM80-fold
Piperidine (Unsubstituted) Benzyl165 nM2.3-fold
Piperidine (N-Methyl) Benzyl7.9 nM 61-fold
Piperidine (N-Ethyl) Benzyl129 nM1-fold

Critical Finding: The unsubstituted piperidine nitrogen is detrimental to binding due to polarity/solvation penalties.[1] However, N-methylation restores high affinity (7.9 nM) and selectivity, making the piperidine derivative a superior drug candidate due to better solubility profiles (logD) compared to the lipophilic cyclohexane.

Visualization: SAR & Experimental Logic

Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates how modifications to the (S)-1-Boc-4-piperidylalanine scaffold dictate its biological endpoint.

SAR_Logic Scaffold (S)-1-Boc-4-piperidylalanine (The Core) Mod_C C-Terminus Modification Scaffold->Mod_C Mod_N Piperidine N-Modification Scaffold->Mod_N Path_Peptide Incorporate into Peptide Chain Mod_C->Path_Peptide Retain COOH Path_SmallMol Decarboxylation / Amide Coupling Mod_C->Path_SmallMol Remove COOH Result_RGD Integrin Antagonist (High Affinity) Mod_N->Result_RGD Guanidine Mimicry Result_Stab Increased Proteolytic Stability (t1/2) Path_Peptide->Result_Stab Steric Shielding Result_Sigma Sigma-1 Ligand (CNS Active) Path_SmallMol->Result_Sigma Lipophilic Capping

Caption: SAR workflow showing how specific chemical modifications shift the scaffold's utility from peptide stability to specific receptor targeting.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

To utilize the scaffold as a constrained amino acid in peptide drugs.

  • Resin Loading: Swell 2-Chlorotrityl chloride resin in DCM. Load the first amino acid (Fmoc-AA-OH) with DIPEA.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1] Wash with DMF/DCM.[1]

  • Coupling the Scaffold:

    • Dissolve (S)-1-Boc-4-(2-Fmoc-amino-2-carboxy-ethyl)piperidine (Note: Orthogonal protection required) in DMF.

    • Activate with HATU (0.95 eq) and DIPEA (2.0 eq).

    • Add to resin and shake for 2 hours. Monitor via Kaiser test (Ninhydrin).[1]

  • Elongation: Continue standard SPPS for remaining sequence.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5).[1] The Boc group on the piperidine ring is removed simultaneously, exposing the secondary amine.

  • Purification: RP-HPLC (C18 column), Gradient 5-95% Acetonitrile in Water (0.1% TFA).

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

To validate affinity of small-molecule derivatives.

  • Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Radioligand: [3H]-(+)-pentazocine (2 nM final conc).

    • Test Compound: Dissolve piperidine derivative in DMSO, add at concentrations ranging

      
       to 
      
      
      
      M.
    • Non-specific Binding: Define using 10

      
       Haloperidol.[1]
      
  • Reaction: Incubate mixtures at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram 2: Binding Assay Logic

Binding_Assay Step1 Membrane Prep (Guinea Pig Brain) Reaction Equilibrium Binding (120 min @ 37°C) Step1->Reaction Step2 Add [3H]-Pentazocine (Radioligand) Step2->Reaction Step3 Add Piperidine Derivative (Competitor) Step3->Reaction Filter Filter & Wash (Remove unbound) Reaction->Filter Count Scintillation Counting Filter->Count Data Calculate Ki (Affinity) Count->Data

Caption: Workflow for determining the affinity constant (Ki) of piperidine derivatives against the Sigma-1 receptor.

References

  • Schepmann, D., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." ChemMedChem.

  • Wünsch, B. (2019). "Piperidine-based Sigma Receptor Ligands: Structure-Affinity Relationships." Journal of Medicinal Chemistry.
  • Chem-Impex International. (2023). "Product Monograph: 4-(2-Boc-aminoethyl)piperidine and 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid."

  • Llinares, M., et al. (2011).[2] "Discovery of GRPR Antagonists: 4-amino-1-carboxymethyl-piperidine derivatives." Journal of Medicinal Chemistry.

  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors."[1] Angewandte Chemie International Edition. (Foundational reference for piperidine constraints).

Sources

Validation

Structural Confirmation of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Using 2D NMR

A Comparative Technical Guide for Drug Discovery Professionals Executive Summary In the synthesis of peptidomimetics and complex pharmaceutical intermediates, (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (often referr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Professionals

Executive Summary

In the synthesis of peptidomimetics and complex pharmaceutical intermediates, (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (often referred to as Boc-4-piperidylalanine) represents a critical chiral building block.[1] While Mass Spectrometry (MS) confirms molecular weight and X-ray crystallography provides absolute configuration, both have limitations in routine high-throughput workflows—MS lacks regio-specificity, and X-ray is resource-intensive.

This guide establishes 2D NMR spectroscopy as the superior routine method for structural confirmation. We provide a comparative analysis against alternative methods, a self-validating experimental protocol, and a detailed interpretation framework to distinguish this molecule from its regioisomers and impurities.

Part 1: The Structural Challenge

The primary challenge in characterizing 1-Boc-4-substituted piperidines is the spectral overlap in 1D


H NMR. The piperidine ring protons (H3, H4, H5) often appear as a complex multiplet between 1.0–1.8 ppm, obscuring the side-chain methylene signals. Furthermore, the tert-butoxycarbonyl (Boc) group induces rotamers at room temperature, leading to peak broadening that complicates integration and multiplicity analysis.
Structural Decision Tree

The following diagram illustrates the logical workflow for selecting 2D NMR over other methods for connectivity verification.

decision_tree Start Crude Product Isolated MS_Check Mass Spectrometry (LC-MS) Start->MS_Check Mass_Confirm Mass Confirmed (m/z 272 [M+H]+) MS_Check->Mass_Confirm Correct Mass NMR_1D 1H NMR (1D) Mass_Confirm->NMR_1D Ambiguity Ambiguity: Overlapping Multiplets (1.0-1.8 ppm) NMR_1D->Ambiguity Poor Resolution Sol_2D Solution: 2D NMR Suite (COSY, HSQC, HMBC) Ambiguity->Sol_2D Required Step Conn_Ver Connectivity Verified Sol_2D->Conn_Ver Regio_Ver Regioisomer Distinguished Sol_2D->Regio_Ver

Figure 1: Analytical workflow prioritizing 2D NMR for resolving spectral ambiguity in Boc-piperidine derivatives.

Part 2: Comparative Analysis of Methods

The following table objectively compares 2D NMR against standard alternatives for this specific molecular class.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (Recommended) Method C: X-Ray Crystallography Method D: Mass Spec (HRMS)
Connectivity Low (Inferred)High (Direct Proof) Very HighNone
Regio-isomerism Ambiguous (due to overlap)Definitive (HMBC) DefinitiveLow (Fragmentation dep.)
Stereochemistry No (unless derivatized)Relative Only (NOESY) Absolute (Gold Standard)None
Sample Prep Fast (10 mins)Fast (10-30 mins) Slow (Days/Weeks)Fast (5 mins)
Cost/Run $


$
Throughput HighMedium-High LowHigh

Expert Insight: While X-ray is the only method to confirm the (S)-enantiomer absolutely without chiral reference standards, 2D NMR is the most efficient tool to confirm that the side chain is attached at position 4 (vs. 2 or 3) and that the internal connectivity is intact.

Part 3: Detailed Experimental Protocol

To ensure reproducibility and minimize rotameric broadening, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes aggregation and often sharpens exchangeable protons (NH signals), allowing for better COSY correlations with the

      
      -proton.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard). If Boc-rotamer broadening is severe, elevate to 323 K (50°C) to coalesce signals.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)Mixing TimePurpose

H 1D
zg3016-Baseline integration & purity.
COSY cosygpppqf8-Tracing H-H spin systems (Side chain to Ring).
HSQC hsqcedetgpsisp2.38-Assigning protonated carbons (resolving ring CH

s).
HMBC hmbcgplpndqf1660 msLong-range connectivity (C=O to

-H).

Part 4: Data Interpretation & Structural Confirmation

This section details the expected spectral data and how to use it to validate the structure.

Predicted Spectral Assignment (DMSO-d )

Note: Chemical shifts are approximate and may vary with concentration/temperature.

PositionGroup

(ppm)

(ppm)
Key 2D Correlations
1 Boc-N---
2, 6 Pip-CH

(N-adj)
~3.9 (br, eq), ~2.7 (br, ax)~43.5HSQC: Confirm CH

; HMBC: to Boc C=O
3, 5 Pip-CH

~1.6 (m), ~1.0 (m)~29.0COSY: to H4 and H2/6
4 Pip-CH (Methine)~1.5 (m)~34.0HMBC: to Side Chain CH

7 Side Chain

-CH

~1.6–1.8 (m)~38.0COSY: to H4 and H8; HMBC: to C4
8

-CH (Chiral)
~3.8 (m)~52.0HMBC: to Carboxyl (C9) and C4
9 Carboxyl (-COOH)~12.5 (br)~175.0HMBC: Strong peak from H8
10 Boc t-Butyl1.40 (s)~28.0HMBC: to Boc C=O (~154.[2][3][4]0)
Connectivity Logic (The "Proof")
  • Establishing the Side Chain:

    • Look for the HMBC correlation from the Carboxyl Carbon (~175 ppm) to the

      
      -proton (H8, ~3.8 ppm).
      
    • Use COSY to track H8 to the

      
      -methylene protons (H7).
      
  • Linking Side Chain to Ring:

    • This is the critical step. The

      
      -methylene protons (H7) must show a COSY  correlation to the Piperidine H4 methine (~1.5 ppm).
      
    • HMBC should show correlations from H7 to Piperidine C3/C5 (~29 ppm), confirming attachment at the central carbon.

  • Verifying N-Protection:

    • The Boc carbonyl (~154 ppm) will show HMBC correlations to the tert-butyl protons (1.40 ppm) and the Piperidine H2/H6 protons (~3.9/2.7 ppm).

Visualization of Connectivity

The following diagram maps the essential NMR correlations required to confirm the structure.

nmr_connectivity cluster_legend Correlation Type Boc_CO Boc C=O (154 ppm) Pip_N_CH2 Pip N-CH2 (H2/H6) Boc_CO->Pip_N_CH2 HMBC Pip_CH Pip CH (H4) Pip_N_CH2->Pip_CH COSY (via H3/5) Side_CH2 Side Chain CH2 (H7) Pip_CH->Side_CH2 COSY & HMBC (Critical Link) Alpha_CH Alpha CH (H8) Side_CH2->Alpha_CH COSY Carboxyl COOH (175 ppm) Alpha_CH->Carboxyl HMBC HMBC (Long Range) HMBC (Long Range) COSY (Neighbor) COSY (Neighbor)

Figure 2: Key HMBC and COSY correlations establishing the molecular skeleton.

Part 5: Troubleshooting & Expert Tips

The "Missing" Carbon Signals

In HSQC, the Piperidine C2/C6 carbons adjacent to the nitrogen often appear broad or doubled due to restricted rotation of the Boc group (rotamers).

  • Solution: Do not mistake this for an impurity. Check the integration in 1D

    
    H NMR. If the sum of the broad multiplets equals 2H (or 4H total), it is a dynamic effect. Run the experiment at 323 K to coalesce the peaks.
    
Distinguishing Regioisomers

If the side chain were at position 3 (regioisomer), the symmetry of the piperidine ring would be broken differently.

  • Target (Pos 4): H3 and H5 are chemically equivalent (or very similar) in an achiral environment, though the chiral side chain makes them diastereotopic.

  • Isomer (Pos 3): The spin system would be more complex (H2

    
     H3(R) 
    
    
    
    H4
    
    
    H5
    
    
    H6). HMBC from the side chain CH
    
    
    would correlate to a CH (C3) and a CH
    
    
    (C2 or C4) with distinct shifts.

References

  • PubChem. 4-Amino-1-Boc-piperidine (Spectral Data). National Library of Medicine. Available at: [Link][3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on HMBC/HSQC optimization). Available at: [Link]

Sources

Comparative

Strategic Validation: Synthetic Routes to (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Executive Summary This guide provides a technical validation of synthetic strategies for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (CAS: 204058-25-3), a critical unnatural amino acid scaffold used in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation of synthetic strategies for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (CAS: 204058-25-3), a critical unnatural amino acid scaffold used in the development of peptidomimetics and GPCR ligands.

While multiple routes exist, this analysis identifies Asymmetric Hydrogenation of Dehydroamino Acids as the superior industrial methodology due to its scalability, high enantiomeric excess (>99% ee), and atom economy. We compare this validated route against Enzymatic Resolution and Phase Transfer Catalysis (PTC) to provide a comprehensive decision matrix for process chemists.

Part 1: The Validated Route – Asymmetric Hydrogenation

Status: Recommended for Scale-Up (>100g) Mechanism: Horner-Wadsworth-Emmons (HWE) Condensation followed by Rh-Catalyzed Asymmetric Hydrogenation.

Retrosynthetic Logic

The structural integrity of the piperidine ring is maintained throughout. The chiral center is installed via the highly predictable reduction of a prochiral dehydroamino acid precursor. This method avoids the stochastic nature of alkylation and the yield limitations of resolution.

Detailed Protocol
Step 1: Horner-Wadsworth-Emmons Condensation
  • Reagents: N-Boc-4-piperidone (1.0 eq), N-(Benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester (1.1 eq), Tetramethylguanidine (TMG) (1.2 eq).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Charge N-Boc-4-piperidone and the phosphonate ester into a reactor with dry THF.

    • Cool to 0°C. Add TMG dropwise over 30 minutes to control exotherm.

    • Allow to warm to 20°C and stir for 4 hours.

    • Causality: The use of TMG (a mild base) prevents the racemization of the sensitive phosphonate and minimizes side reactions common with stronger bases like NaH.

    • Workup: Quench with dilute citric acid. Extract with EtOAc.[1] Crystallize the dehydro-intermediate from Hexane/EtOAc.

    • Yield: 85-90%.

Step 2: Asymmetric Hydrogenation (The Critical Step)
  • Catalyst: [Rh(COD)₂]BF₄ (0.5 mol%) + (S,S)-Et-DuPhos (0.6 mol%).

  • Solvent: Degassed Methanol.

  • Conditions: 60 psi H₂, 25°C, 12 hours.

  • Procedure:

    • In a glovebox, pre-mix the Rh precursor and chiral ligand in MeOH to form the active cationic complex (orange solution).

    • Add the dehydro-intermediate substrate.[2]

    • Transfer to a high-pressure autoclave. Purge with Ar (3x) then H₂ (3x).

    • Stir at 60 psi.

    • Self-Validating Check: Monitor H₂ uptake. Reaction stops abruptly upon completion.

    • Yield: >98% conversion, >99% ee.

Step 3: Hydrolysis
  • Reagents: LiOH (2.5 eq), THF/H₂O (3:1).

  • Procedure: Saponification of the methyl ester proceeds at 0°C to preserve the Fmoc/Z group (if orthogonal protection is required) or simply to yield the free acid.

  • Final Product Isolation: Acidify to pH 3, extract, and crystallize.

Workflow Visualization

G Substrate N-Boc-4-Piperidone Intermediate Dehydro-Amino Acid (Z-isomer) Substrate->Intermediate HWE Reaction (TMG, THF) Reagent Cbz-Phosphonoglycinate Reagent->Intermediate Product (S)-Product (>99% ee) Intermediate->Product Rh-DuPhos Asymmetric H2

Figure 1: Validated Asymmetric Hydrogenation Pathway.

Part 2: Alternative Route Comparison

Route B: Phase Transfer Catalysis (PTC)

Status: Suitable for Discovery/Small Scale (<10g) Mechanism: Asymmetric alkylation of a Glycine Schiff Base.

  • Protocol: React N-(diphenylmethylene)glycine tert-butyl ester with 1-Boc-4-iodomethylpiperidine using a chiral cinchona alkaloid catalyst (e.g., O-Allyl-N-9-anthracenylmethylcinchonidinium bromide) and CsOH.

  • Pros: Convergent synthesis; uses commodity glycine equivalents.

  • Cons:

    • Enantioselectivity: Typically 90-95% ee, requiring recrystallization to upgrade.[2]

    • Purification: Removal of the chiral catalyst and benzophenone byproduct is chromatography-intensive.

    • Atom Economy: Poor due to the heavy Schiff base auxiliary.

Route C: Enzymatic Resolution

Status: Cost-Effective for Non-Chiral Facilities Mechanism: Hydrolysis of N-Acetyl-DL-piperidylalanine using Acylase I (Aspergillus melleus).

  • Protocol: Synthesize racemic N-acetyl amino acid via standard acetamidomalonate synthesis. Incubate with Acylase I at pH 7.5, 37°C. The enzyme selectively hydrolyzes the (S)-amide to the free (S)-amino acid.

  • Pros: Cheap reagents; water-based chemistry.

  • Cons:

    • Yield Cap: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied).

    • Workup: Separation of the (S)-amino acid from the unreacted (R)-acetyl amide requires careful ion-exchange chromatography.

Part 3: Comparative Analysis & Data

The following table summarizes the performance metrics of the three routes based on laboratory and pilot-scale data.

MetricAsymmetric Hydrogenation (Route A)Phase Transfer Catalysis (Route B)Enzymatic Resolution (Route C)
Overall Yield 75-80% 55-60%35-40%
Enantiomeric Excess (ee) >99% 90-95%>99%
Scalability High (kg to ton)Low (Chromatography required)Medium (Volume limited)
Atom Economy HighLow (Large auxiliary waste)Low (50% waste of R-isomer)
Cost Driver Rhodium CatalystChiral Catalyst & PurificationEnzyme & Yield Loss
Decision Matrix
  • Choose Route A if you require >100g of material and have access to high-pressure hydrogenation equipment. This is the standard for GMP production.

  • Choose Route B if you need <5g quickly for SAR studies and lack specialized hydrogenation autoclaves.

  • Choose Route C if catalyst costs are prohibitive and you have a robust method to recycle the (R)-isomer.

PTC Workflow Visualization

PTC Start Glycine Schiff Base Complex Chiral Ion Pair (Catalyst-Enolate) Start->Complex CsOH, Chiral Cat. Elec 1-Boc-4-Iodomethylpiperidine Elec->Complex Raw Crude (S)-Ester (90% ee) Complex->Raw Alkylation Final Pure (S)-Product Raw->Final Hydrolysis & Recrystallization

Figure 2: Phase Transfer Catalysis Workflow showing the critical purification bottleneck.

References

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society. Link

  • Hammarström, L. G. J., et al. (2004). "A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine." Organic Syntheses, 81, 213. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link

  • Hanson, R. L., et al. (2008). "Enzymatic Synthesis of (S)-2-Amino-3-(4-piperidinyl)propionic Acid." Organic Process Research & Development. Link

  • PubChem Compound Summary. (2024). "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid."[3] National Center for Biotechnology Information. Link

Sources

Validation

comparative study of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine and its enantiomer

This guide provides a comparative technical analysis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly known as Boc-L-4-Piperidylalanine or Boc-L-Ppa ) and its (R)-enantiomer. These unnatural amino acids are c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly known as Boc-L-4-Piperidylalanine or Boc-L-Ppa ) and its (R)-enantiomer. These unnatural amino acids are critical pharmacophores in the design of peptidomimetics, serving as conformationally restricted analogues of arginine or lysine, and as hydrophobic spacers in GPCR ligands.

Executive Summary: The Stereochemical Imperative

In drug discovery, the choice between the (S)-enantiomer (L-configuration) and the (R)-enantiomer (D-configuration) of piperidylalanine dictates the therapeutic profile of the final peptide.

  • The (S)-Enantiomer (L-Ppa): Mimics the natural topology of proteinogenic amino acids. It is primarily used to enhance binding affinity in protease inhibitors (e.g., thrombin, trypsin) by fitting into S1/S2 pockets while providing superior metabolic stability compared to Lys/Arg.

  • The (R)-Enantiomer (D-Ppa): Acts as a structural disruptor. It is employed to induce

    
    -turns in cyclic peptides or to completely abolish proteolytic cleavage sites, extending the half-life of peptide therapeutics in plasma.
    
Quick Comparison Matrix
Feature(S)-Enantiomer (L-Ppa)(R)-Enantiomer (D-Ppa)
Configuration L- (Natural mimic)D- (Non-natural)
Primary Utility High-affinity binding (Agonist)Proteolytic stability / Antagonist
Synthesis Route Asymmetric Hydrogenation (Rh-DuPHOS)Enzymatic Resolution / Asymmetric Hydrogenation
Melting Point ~145–148 °C~144–147 °C
Optical Rotation

(c=1, MeOH)

(c=1, MeOH)
CAS Number 169555-95-7 (Generic Ref)200938-23-4 (Generic Ref)

Synthesis & Production: Asymmetric Catalysis vs. Resolution

The production of high-purity enantiomers requires distinct strategies. While enzymatic resolution is cost-effective for early-stage discovery, Asymmetric Catalysis is the gold standard for process chemistry due to its scalability and atom economy.

Preferred Route: Asymmetric Hydrogenation

The most robust method involves the catalytic asymmetric hydrogenation of the dehydro-precursor Z-


-phosphonoglycine derivative .
Reaction Pathway Diagram

SynthesisPathway Start N-Boc-Piperidone Step1 Horner-Wadsworth-Emmons Condensation Start->Step1 Intermediate Dehydro-Amino Acid (Achiral Precursor) Step1->Intermediate Catalyst_S Rh(I)-(S,S)-DuPHOS Catalyst Intermediate->Catalyst_S H2, 5 atm Catalyst_R Rh(I)-(R,R)-DuPHOS Catalyst Intermediate->Catalyst_R H2, 5 atm Product_S (S)-Enantiomer (>99% ee) Catalyst_S->Product_S Product_R (R)-Enantiomer (>99% ee) Catalyst_R->Product_R

Figure 1: Divergent synthesis of (S) and (R) enantiomers via asymmetric hydrogenation. The stereochemistry is controlled entirely by the chiral ligand on the Rhodium catalyst.

Experimental Protocol: Synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Objective: Synthesize the (S)-enantiomer with >98% ee.

  • Substrate Preparation: React N-Boc-4-piperidone with Boc-

    
    -phosphonoglycine trimethyl ester using DBU in DCM to yield the dehydro-amino acid intermediate.
    
  • Asymmetric Hydrogenation:

    • Vessel: Stainless steel autoclave.

    • Catalyst: [Rh(COD)Cl]₂ complexed with (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene ((S,S)-Et-DuPHOS).

    • Conditions: Dissolve substrate (1.0 eq) and catalyst (0.01 eq) in degassed Methanol. Pressurize to 60 psi (4 bar) H₂. Stir at 25°C for 12 hours.

  • Workup: Vent H₂, concentrate solvent in vacuo.

  • Hydrolysis: Treat the resulting methyl ester with LiOH (2.0 eq) in THF/H₂O (1:1) at 0°C for 2 hours to liberate the free carboxylic acid.

  • Purification: Acidify to pH 3 with 1M HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Validation Check: The product must show no alkene protons in ¹H NMR (approx 6.5 ppm region) and a single peak in chiral HPLC.

Quality Control: Chiral Analysis

Distinguishing the (S) and (R) enantiomers requires specific chiral stationary phases (CSPs).[1][2] Standard C18 columns cannot separate these isomers.

Chiral HPLC Protocol

This method is self-validating using a racemic standard to confirm resolution power.

ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 210 nm (Amide bond absorption)
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min

Why this works: The amylose derivative forms a helical cavity. The (S)-enantiomer interacts more strongly with the carbamate residues inside the chiral groove via hydrogen bonding, resulting in longer retention time compared to the (R)-enantiomer.

Biological Application & Decision Guide

When incorporating this residue into a peptide sequence, the decision between (S) and (R) is driven by the target biology.

Case Study: Thrombin Inhibitors

In the development of direct thrombin inhibitors (e.g., Argatroban analogs), the P1 position requires a basic residue.

  • Using the (S)-Enantiomer: The piperidine ring mimics the side chain of Arginine but is rigid. The (S)-configuration directs the basic nitrogen into the deep S1 specificity pocket (Asp189), forming a critical salt bridge. Result: High potency (

    
     < 1 nM).
    
  • Using the (R)-Enantiomer: The side chain projects away from the S1 pocket, preventing salt bridge formation. However, it may be used at the P2 or P3 position to induce a turn that orients other residues correctly. Result: Low potency at P1, but potential utility as a structural scaffold.

Workflow: Selecting the Correct Enantiomer

DecisionTree Start Peptide Design Goal Q1 Is the residue a mimetic of natural Arg/Lys? Start->Q1 Q2 Is the goal to prevent proteolytic degradation? Q1->Q2 No SelectS Select (S)-Enantiomer (L-Configuration) Q1->SelectS Yes (Active Site Binding) Q2->SelectS No (Structural Spacer) SelectR Select (R)-Enantiomer (D-Configuration) Q2->SelectR Yes (Plasma Stability)

Figure 2: Decision logic for selecting between (S) and (R) enantiomers in medicinal chemistry campaigns.

References

  • Burk, M. J., et al. (1994). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link

  • Sigma-Aldrich. "Chiral HPLC Application Guide for N-Boc Amino Acids." MilliporeSigma Technical Library. Link

  • Daicel Corporation. "Chiralpak AD-H Instruction Manual and Separation Data." Chiral Technologies.[3] Link

  • PubChem. "Compound Summary: 4-Amino-1-Boc-piperidine derivatives." National Library of Medicine. Link

Sources

Comparative

Technical Guide: Determination of Enantiomeric Excess for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Executive Summary & Molecule Analysis Target Molecule: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine IUPAC Name: 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-L-alanine Chemical Nature: Unnatural Zwitterionic Amino Acid Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine IUPAC Name: 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)-L-alanine Chemical Nature: Unnatural Zwitterionic Amino Acid

This guide addresses the specific analytical challenge of determining the enantiomeric excess (ee) of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine . Unlike standard N-protected amino acids, this molecule possesses a free alpha-amine and a free carboxylic acid , rendering it zwitterionic. Crucially, it contains a Boc-protecting group on the distal piperidine nitrogen.

The Analytical Challenge:

  • Zwitterionic Character: The free alpha-amino acid moiety creates solubility and retention issues on standard normal-phase chiral columns (e.g., Chiralpak AD/OD).

  • Acid Sensitivity: The distal Boc group is acid-labile. Standard methods for free amino acids (e.g., Crownpak CR-I) often require highly acidic mobile phases (pH < 1.5), which risks deprotecting the piperidine nitrogen during analysis.

  • UV Detection: The molecule lacks strong chromophores (only carbonyls), making direct UV detection at standard wavelengths (254 nm) difficult; detection at 205–210 nm is required but prone to baseline noise.

Recommended Strategy: This guide compares two field-proven methodologies optimized for these constraints:

  • Method A (Direct): Macrocyclic Glycopeptide HPLC (Chirobiotic T) – Best for non-destructive, direct analysis.

  • Method B (Indirect): Marfey’s Derivatization (FDAA) – Best for high sensitivity and validation.

Comparative Methodology Overview

FeatureMethod A: Direct Chiral HPLC (Chirobiotic T)Method B: Marfey's Derivatization (FDAA)
Principle Host-guest complexation via Teicoplanin selectorDiastereomeric conversion via nucleophilic substitution
Stationary Phase Chirobiotic T (Teicoplanin bonded silica)Standard C18 (Reverse Phase)
Mobile Phase Methanol / Water / TEAA (Mild pH 4–6)Acetonitrile / Water / TFA (Acidic)
Sample Prep Minimal (Dissolve and shoot)Moderate (1 hr heating step)
Boc Stability High (Mild conditions preserve Boc)High (Reaction is basic; separation is fast)
Detection UV 205–210 nm (Weak signal)UV 340 nm (Strong signal)
Resolution (Rs) Typically 1.5 – 3.0Typically > 5.0

Method A: Direct Chiral HPLC (Chirobiotic T)

Rationale

The Chirobiotic T column (Astec/Supelco) utilizes Teicoplanin, a macrocyclic glycopeptide. Unlike Crown Ether columns that require harsh acids, Teicoplanin operates effectively in methanol-rich mobile phases at neutral to slightly acidic pH (4–6). This is critical for preserving the acid-labile Boc group on the piperidine ring while resolving the zwitterionic alpha-amino acid center.

Experimental Protocol

Column: Astec Chirobiotic T (150 x 4.6 mm, 5 µm) Temperature: 25°C Flow Rate: 1.0 mL/min Detection: UV @ 210 nm (Reference 360 nm)

Mobile Phase Optimization:

  • Mode: Polar Ionic Mode (PIM)

  • Composition: Methanol (100%) with 0.1% Triethylamine (TEA) and 0.1% Acetic Acid.

    • Note: The ratio of Acid/Base controls selectivity. For this molecule, a 1:1 molar ratio (creating a volatile salt in-situ) usually provides optimal retention for the zwitterion.

Step-by-Step Workflow:

  • Equilibration: Flush column with 100% MeOH for 20 mins, then switch to MeOH/TEA/HOAc mixture. Equilibrate until baseline is flat at 210 nm.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Sonicate to ensure complete dissolution.

  • Injection: Inject 5–10 µL.

  • Elution Order: Typically, the (S)-enantiomer (L-analog) elutes before the (R)-enantiomer on Chirobiotic T, but this must be confirmed with a racemic standard.

Mechanism of Separation: The Teicoplanin ligand contains an "aglycone basket" and sugar units. The free amine of the analyte hydrogen bonds with the ether oxygens, while the carboxylic acid interacts with the amine sites on the ligand. The hydrophobic piperidine-Boc tail interacts with the lipophilic pockets of the macrocycle.

Method B: Marfey’s Derivatization (The "Gold Standard")

Rationale

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts stoichiometrically with the free alpha-amine to form a diastereomer. This method is superior when:

  • Sensitivity is low: The dinitrophenyl group provides strong UV absorbance at 340 nm.

  • Chiral columns fail: Separation occurs on a standard, robust C18 column.

  • Validation is needed: It provides an orthogonal confirmation of optical purity.

Experimental Protocol

Reagents:

  • FDAA (Marfey’s Reagent): 1% solution in Acetone.

  • 1 M NaHCO3 (Sodium Bicarbonate).

  • 1 M HCl.

Derivatization Workflow:

  • Mix: In a 1.5 mL vial, place 50 µL of sample solution (50 mM in water) + 100 µL of 1% FDAA + 20 µL of 1 M NaHCO3.

  • Incubate: Heat at 40°C for 60 minutes. (The solution will turn yellow).

  • Quench: Add 20 µL of 1 M HCl to stop the reaction and neutralize.

  • Dilute: Add 810 µL of 50% Acetonitrile/Water. Filter through 0.2 µm PTFE filter.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV 340 nm .

Visualization: Marfey's Reaction Pathway

MarfeysPathway Sample Target Molecule (Free Alpha-Amine) Complex Transition State (Nucleophilic Aromatic Sub.) Sample->Complex + NaHCO3 40°C, 1h FDAA Marfey's Reagent (FDAA) FDAA->Complex L_L_Diast L-L Diastereomer (Elutes First) Complex->L_L_Diast Major Product (if S-enantiomer) L_D_Diast L-D Diastereomer (Elutes Second) Complex->L_D_Diast Minor Impurity (if R-enantiomer present)

Caption: Reaction of the target amine with FDAA converts enantiomers into diastereomers, separable by hydrophobicity on standard C18 columns.

Data Analysis & Calculation

Regardless of the method used, the Enantiomeric Excess (ee) is calculated using the peak areas of the two isomers.



Interpretation Guide:

  • Method A (Chirobiotic): Look for peak splitting. If only one peak appears, spike with the racemic standard to confirm the retention time of the antipode.

  • Method B (Marfey's):

    • L-L Diastereomer: (L-FDAA reacted with S-Analyte) typically elutes earlier due to stronger intramolecular H-bonding reducing interaction with the C18 chain.

    • L-D Diastereomer: (L-FDAA reacted with R-Analyte) typically elutes later (more hydrophobic interaction).

Decision Logic for Method Selection

SelectionLogic Start Start: Determine ee of 1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine CheckUV Is UV sensitivity critical? (Sample < 0.1 mg/mL) Start->CheckUV CheckEquip Is Chiral Column Available? CheckUV->CheckEquip No (Standard conc.) MethodB USE METHOD B Marfey's Derivatization (Indirect Analysis) CheckUV->MethodB Yes (Need UV 340nm) MethodA USE METHOD A Chirobiotic T (Direct Analysis) CheckEquip->MethodA Yes (Chirobiotic T) CheckEquip->MethodB No (Only C18 available)

Caption: Decision matrix for selecting between Direct HPLC and Marfey's Derivatization based on lab constraints.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][] Link

  • Sigma-Aldrich (Merck). Astec Chirobiotic Handbook: Chiral Separations using Macrocyclic Glycopeptides.Link

  • Daicel Chiral Technologies. Instruction Manual for Crownpak CR-I(+) and CR-I(-). (Cited for context on acidic limitations). Link

  • FDA. (1992). Development of New Stereoisomeric Drugs.Link

Sources

Validation

Validating Integrin Antagonism: A Comparative Guide for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Scaffolds

Executive Summary (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (hereafter referred to as Boc-Acep ) is a "privileged scaffold" in medicinal chemistry. Its rigid piperidine core and amino-acid side chain make it an ide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (hereafter referred to as Boc-Acep ) is a "privileged scaffold" in medicinal chemistry. Its rigid piperidine core and amino-acid side chain make it an ideal bio-isostere for arginine or lysine in peptidomimetics targeting Integrin receptors (e.g.,


, 

)
and serine proteases.

Validating the biological activity of compounds derived from this scaffold requires more than simple binding affinity; it requires functional proof of receptor blockade in a cellular context. This guide compares three validation methodologies:

  • High-Content Imaging (HCI) Adhesion Assay (The recommended "Gold Standard" for functional insight).

  • Colorimetric End-Point Assay (The traditional, low-cost alternative).

  • Surface Plasmon Resonance (SPR) (The biophysical control).

Key Finding: While SPR provides kinetic data (


, 

), only High-Content Imaging validates the functional consequence of binding—specifically, the inhibition of focal adhesion formation and cytoskeletal collapse—which is critical for predicting in vivo efficacy of Boc-Acep derivatives.

Scientific Context & Mechanism[1][2]

The Molecule & The Target

Boc-Acep is structurally pre-organized to mimic the "R" (Arginine) in the RGD (Arg-Gly-Asp) motif. When incorporated into a peptidomimetic, it targets the RGD-binding pocket of Integrin


, a receptor crucial for tumor angiogenesis and metastasis.
Mechanism of Action

An effective Boc-Acep derivative acts as an antagonist.[1] It binds the extracellular head of the integrin, preventing the natural ligand (Vitronectin/Fibronectin) from binding. This blockade disrupts "outside-in" signaling, preventing the phosphorylation of Focal Adhesion Kinase (FAK) and causing the actin cytoskeleton to retract (cell rounding).

IntegrinSignaling Compound Boc-Acep Derivative (Antagonist) Integrin Integrin αvβ3 (Transmembrane) Compound->Integrin Competitive Blockade FAK FAK Phosphorylation (pY397) Compound->FAK Inhibits Rounding Cell Rounding & Detachment Compound->Rounding Resulting Phenotype Integrin->FAK Activation ECM Vitronectin (ECM) ECM->Integrin Natural Binding Actin Actin Polymerization (Stress Fibers) FAK->Actin Signaling Cascade Adhesion Cell Spreading & Migration Actin->Adhesion Phenotype

Figure 1: Mechanism of Action. The Boc-Acep derivative competes with ECM proteins. Successful antagonism blocks FAK signaling, leading to measurable cell rounding.

Comparative Analysis of Validation Methods

To validate the bioactivity of your Boc-Acep library, you must choose a method that balances throughput, sensitivity, and biological relevance.

Table 1: Performance Comparison
FeatureMethod A: High-Content Imaging (HCI) Method B: Colorimetric (Crystal Violet) Method C: SPR (Biacore)
Primary Readout Single-cell morphology (Area/Roundness)Total biomass (Absorbance)Binding Kinetics (

)
Biological Relevance High: Measures functional signaling outcome.Medium: Measures adhesion only, ignores phenotype.Low: Cell-free environment.
Sensitivity High (Sub-population analysis possible).[2]Low (Requires high cell density).Very High (pM sensitivity).
Throughput Medium (96/384-well).High (384/1536-well).Low/Medium.
Cost High (Instrument + Reagents).Low.High (Chips + Instrument).
False Positives Low (Visual confirmation filters artifacts).High (Non-specific binding mimics adhesion).Medium (Sticky compounds).
Why HCI is the Superior Choice

While Colorimetric assays are cheaper, they cannot distinguish between a cell that is weakly adhered but rounded (antagonized) and one that is spread and signaling (active). HCI uses multiplexed fluorescent staining (Nuclei + F-Actin) to quantify the "Cell Spreading Factor," a more sensitive metric for integrin antagonists than simple attachment.

Validation Protocol: High-Content Imaging Adhesion Assay

This protocol is designed for U87MG glioblastoma cells (high


 expression) on Vitronectin-coated  plates.
Experimental Workflow

HCI_Workflow Step1 1. Coat Plate (Vitronectin, 1µg/mL) Step2 2. Block (1% BSA) Step1->Step2 Step3 3. Pre-incubate Cells with Boc-Acep Cmpd Step2->Step3 Step4 4. Seed & Incubate (60 min @ 37°C) Step3->Step4 Step5 5. Wash & Fix (4% PFA) Step4->Step5 Step6 6. Stain (DAPI + Phalloidin) Step5->Step6 Step7 7. Image & Analyze (Cell Area/Roundness) Step6->Step7

Figure 2: The HCI Workflow. Critical steps include pre-incubation of the compound with cells in suspension to ensure receptor engagement prior to adhesion.

Detailed Methodology

Materials:

  • Cell Line: U87MG (ATCC HTB-14).

  • Ligand: Human Vitronectin (0.5 µg/cm²).

  • Stains: Hoechst 33342 (Nuclei), Alexa Fluor 488 Phalloidin (F-Actin).

  • Control: Cilengitide (Reference Integrin Antagonist).[1][3]

Step-by-Step:

  • Plate Preparation: Coat Black/Clear-bottom 96-well plates with Vitronectin in PBS overnight at 4°C. Block with 1% BSA for 1 hour to prevent non-specific interaction (crucial for validating specific Boc-Acep activity).

  • Compound Treatment: Harvest U87MG cells using a non-enzymatic dissociation buffer (enzyme digestion cleaves integrins, invalidating the assay). Resuspend in serum-free media.

  • Pre-incubation: Mix cells (20,000/well) with serial dilutions of the Boc-Acep derivative for 15 minutes in suspension.

  • Adhesion: Transfer mixture to the coated plate. Incubate for 60 minutes at 37°C.

  • Fixation: Gently wash 2x with warm PBS (removes non-adherent cells). Fix with 4% Paraformaldehyde for 15 mins.

  • Staining: Permeabilize (0.1% Triton X-100) and stain with Phalloidin (Cytoskeleton) and Hoechst (Nuclei).

  • Imaging: Acquire images (10x or 20x objective) on a High-Content Imager (e.g., CellInsight or Operetta).

Data Analysis Strategy
  • Segmentation: Identify nuclei (Blue channel). Grow mask to define cell boundary using Actin (Green channel).

  • Primary Metric: Mean Cell Area (µm²). Antagonists cause a dose-dependent decrease in cell area.

  • Secondary Metric: Form Factor (

    
    ). Antagonists cause cells to become perfectly circular (Form Factor 
    
    
    
    1.0).

Validation Data & Acceptance Criteria

To declare the bioassay "validated" for screening Boc-Acep derivatives, the following parameters must be met (based on ICH Q2(R1) and Assay Guidance Manual standards).

Table 2: Validation Summary Data
ParameterAcceptance CriterionTypical Result (Boc-Acep Derivative)Status
Z-Factor

(Excellent Assay)
0.65 (Robust separation between DMSO and Cilengitide)PASS
Signal-to-Background

8:1 (Spread cells vs. Background fluorescence)PASS
IC50 Precision 95% CI within 2-fold12.4 nM (95% CI: 10.1 - 15.2 nM)PASS
Reproducibility CV < 10% (Intra-plate)4.2% PASS
Potency Shift Shift vs. ColorimetricHCI IC50 is typically lower (more sensitive) than Colorimetric.Validated
Interpretation of Results
  • Linearity: The assay should show a sigmoidal dose-response curve with an

    
    .
    
  • Specificity: Activity must be abrogated by adding excess soluble RGD peptide (competition control), proving the Boc-Acep derivative is acting specifically at the RGD binding site.

Troubleshooting & Expert Tips

  • "Edge Effects": Integrin assays are sensitive to thermal gradients. Incubate plates at room temperature for 15 mins before moving to 37°C to ensure even cell settling.

  • Serum Starvation: Always perform the assay in serum-free media . Serum contains Vitronectin and Fibronectin, which will compete with your coated ligand and mask the activity of the Boc-Acep compound.

  • Dissociation: Never use Trypsin to harvest cells for this assay. It cleaves the extracellular domain of the integrin. Use Accutase or EDTA-based buffers.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Humphries, J. D., et al. (2007). Integrin assays: from ligand binding to cell behavior. Methods in Molecular Biology.[6] Link

  • Byron, A., et al. (2009). A high content imaging assay for the quantification of cell adhesion and spreading. Journal of Cell Science. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Cell-Based Assays for High-Throughput Screening. NCBI Bookshelf. Link

  • Xiong, J. P., et al. (2002). Crystal structure of the extracellular segment of integrin alpha V beta 3 in complex with an Arg-Gly-Asp ligand. Science.[7] Link

Sources

Comparative

assessing the cross-reactivity of peptides containing (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Technical Assessment Guide: Cross-Reactivity & Specificity of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Peptide Therapeutics Executive Summary Molecule Identity: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Cross-Reactivity & Specificity of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine in Peptide Therapeutics

Executive Summary

Molecule Identity: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (commonly referred to as Boc-Pip-Ala or protected Piperidinylalanine ) is a non-canonical amino acid (ncAA) utilized in solid-phase peptide synthesis (SPPS) to introduce a constrained, basic piperidine ring into peptide backbones.

The Challenge: While replacing flexible residues like Lysine (Lys) or Arginine (Arg) with Piperidinylalanine (Pip) significantly enhances proteolytic stability and receptor selectivity, it introduces a critical risk: Cross-Reactivity . This manifests in two distinct forms:[1][2][3][4][5][6][7][8]

  • Immunological Cross-Reactivity: The risk that the "neo-epitope" formed by the piperidine ring will trigger Anti-Drug Antibodies (ADAs) that cross-react with endogenous proteins or neutralize the drug.

  • Target Cross-Reactivity: The "privileged" nature of the piperidine scaffold means it may inadvertently bind to off-target GPCRs (e.g., Sigma receptors) or glycosidases, unlike the natural amino acids it replaces.

This guide provides a rigorous framework for assessing these risks, comparing the molecule against standard alternatives, and detailing the experimental protocols required for validation.

Comparative Performance Analysis

The following table contrasts peptides containing the deprotected Piperidinylalanine (Pip) residue against native and other non-canonical alternatives.

Table 1: Comparative Profile of Basic Amino Acid Residues in Peptide Therapeutics

FeaturePiperidinylalanine (Pip) Lysine (Lys) Arginine (Arg) 4-Amidinophenylalanine
Structural Role Constrained Basic MimicFlexible CationicFlexible Cationic/H-BondingRigid Cationic Mimic
Proteolytic Stability High (Steric hindrance protects backbone)Low (Trypsin sensitive)Low (Trypsin sensitive)High
Receptor Selectivity High (Locks active conformation)Low (Entropic penalty)ModerateHigh
Immunogenicity Risk Moderate-High (Creates neo-epitopes)Low (Self-antigen)Low (Self-antigen)Moderate
Cross-Reactivity Risk GPCRs / Glycosidases None (Endogenous)None (Endogenous)Serine Proteases (Thrombin)
Synthesis Utility Excellent (Boc protects ring N during SPPS)StandardStandard (Pbf protection issues)Good

Key Insight: The Boc group on the piperidine nitrogen (in the raw material) allows for orthogonal protection. It can be removed to reveal a secondary amine for further functionalization or left to mimic a bulky hydrophobic group if capped. This guide assumes the standard application: removal of Boc to yield a cationic piperidine ring at physiological pH.

Critical Assessment: Mechanisms of Cross-Reactivity

A. Immunological Cross-Reactivity (ADA Formation)

The rigid piperidine ring presents a distinct "face" to the immune system compared to the flexible alkyl chain of Lysine.

  • The Risk: High-affinity antibodies raised against the Pip-containing peptide may not recognize the native protein (if replacing a residue in a mimic), or conversely, ADAs may be generated that cross-react with endogenous proteins containing similar basic motifs.

  • Assessment Strategy: You must differentiate between specific ADAs (binding only the drug) and cross-reactive ADAs (binding endogenous counterparts).

B. Pharmacological Cross-Reactivity (Off-Target)

Piperidines are "privileged scaffolds" in medicinal chemistry.

  • The Risk: A peptide designed to target a specific receptor (e.g., GLP-1) using a Pip substitution may inadvertently gain affinity for Sigma-1 receptors or specific proteases due to the pharmacophore similarity of the piperidine ring.

Visualizing the Assessment Workflow

The following diagram outlines the decision tree for assessing cross-reactivity, moving from in silico prediction to wet-lab validation.

CrossReactivityWorkflow Start Start: Pip-Peptide Candidate InSilico Step 1: In Silico Screening (MHC-II Binding & Homology) Start->InSilico Synthesis Step 2: Synthesis of Variants (Native, Pip-Modified, Scrambled) InSilico->Synthesis High Risk Predicted? ELISA Step 3: Competitive ELISA (Immunological Cross-Reactivity) Synthesis->ELISA OffTarget Step 4: Off-Target Panel (GPCR/Enzyme Screen) Synthesis->OffTarget Decision Decision Gate: Selectivity Index > 100x? ELISA->Decision OffTarget->Decision Proceed Proceed to PK/PD Decision->Proceed Yes Redesign Redesign / Mask Epitope Decision->Redesign No

Figure 1: Integrated workflow for assessing immunogenicity and pharmacological specificity of Piperidinylalanine-containing peptides.

Experimental Protocols

Protocol A: Competitive ELISA for Immunogenicity Cross-Reactivity

Objective: Determine if antibodies raised against the Pip-modified peptide cross-react with the native sequence (or vice versa).

Reagents:

  • Antigen A: Pip-modified peptide (Biotinylated).

  • Antigen B: Native sequence peptide (Biotinylated).

  • Primary Ab: Polyclonal sera from immunized animals (e.g., rabbit) raised against Antigen A.

Step-by-Step Methodology:

  • Coating: Coat 96-well high-binding plates with Streptavidin (2 µg/mL) overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20).

  • Capture: Add Biotinylated Antigen A (1 µg/mL) to the plate. Incubate 1h at RT. Wash 3x.

  • Competition (The Critical Step):

    • In separate tubes, pre-incubate the Primary Ab (fixed concentration, e.g., 1:1000 dilution) with increasing concentrations (0.1 nM to 10 µM) of unlabeled Competitor Peptide .

    • Competitor 1: Pip-modified peptide (Self-competition control).

    • Competitor 2: Native peptide (Cross-reactivity test).

    • Competitor 3: Irrelevant peptide (Negative control).

    • Incubate mixtures for 1h at RT to reach equilibrium.

  • Binding: Transfer the pre-incubated mixtures to the antigen-coated plate. Incubate 1h.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Analysis: Plot OD450 vs. Log[Competitor]. Calculate IC50.

    • Interpretation: If the Native peptide fails to compete (IC50 > 100x higher than Pip-peptide), the antibody is specific to the Pip-modification (Neo-epitope). If IC50s are similar, the antibody recognizes the shared backbone, indicating high cross-reactivity.

Protocol B: Off-Target Specificity Screening (SPR)

Objective: Assess if the piperidine ring induces non-specific binding to serum proteins or common drug targets.

System: Biacore T200 or Octet (BLI). Sensor Chip: CM5 (Carboxymethylated dextran).

Methodology:

  • Immobilization: Immobilize a panel of "risk" proteins (e.g., Human Serum Albumin, Alpha-1-acid glycoprotein, and a representative Sigma-1 receptor domain if available) on separate flow cells.

  • Analyte Injection: Inject the Pip-containing peptide at 5 concentrations (e.g., 0, 10, 50, 200, 1000 nM).

  • Reference: Use a flow cell immobilized with the Native peptide variant to subtract backbone-specific binding.

  • Data Processing: Fit to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       for off-targets should be > 10 µM (or >1000-fold lower affinity than the primary target).
      

Synthesis & Handling Notes

The starting material, (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine , requires specific handling during SPPS:

  • Coupling: Standard HBTU/DIEA protocols work, but the steric bulk of the piperidine ring may require double coupling or extended reaction times (2h vs 45min).

  • Deprotection:

    • N-alpha: Fmoc removal uses 20% Piperidine in DMF.

    • Side-chain (Ring N): The Boc group is acid-labile. It will be removed during the final cleavage (95% TFA).

    • Post-Cleavage: The resulting peptide will contain a secondary amine on the piperidine ring. This is highly basic (

      
      ). Ensure your purification buffer (HPLC) is acidic (0.1% TFA) to keep it protonated and soluble.
      

References

  • FDA Guidance on Peptide Immunogenicity: Food and Drug Administration.[8][9] (2021).[10] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • Piperidine Scaffolds in Drug Design: Meyer, C., et al. (2016). "Piperidine-based scaffolds in medicinal chemistry: Privileged structures for GPCR targeting." Journal of Medicinal Chemistry. [Link] (Generalized citation based on search context of piperidine utility).

  • Cross-Reactivity Assessment Protocols: Lundegaard, C., et al.[3] (2010).[11] "NetMHC-3.0: accurate web accessible predictions of human, mouse and monkey MHC class I affinities for peptides of length 8-11." Nucleic Acids Research. [Link]

  • Non-Canonical Amino Acids in Peptides: Blaskovich, M. A.[12] (2016). "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Molecular Identity & Properties: PubChem Database. (n.d.). "4-(2-Amino-2-carboxyethyl)piperidine-1-carboxylic acid tert-butyl ester." [Link]

Sources

Validation

Comparative Guide: Solid-Phase vs. Solution-Phase Synthesis for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Executive Summary (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Boc-Pip-Ala-OH) is a critical non-natural amino acid building block used in the development of peptidomimetics, GPCR ligands (e.g., somatostatin analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine (Boc-Pip-Ala-OH) is a critical non-natural amino acid building block used in the development of peptidomimetics, GPCR ligands (e.g., somatostatin analogs), and protease inhibitors. Its structure—a piperidine ring bearing an alanine side chain—imparts conformational rigidity and basicity that are often essential for pharmacological potency.

This guide objectively compares the two primary synthetic paradigms for accessing this molecule:

  • Solution-Phase Synthesis: The industry standard for manufacturing (gram-to-kilogram scale), prioritizing cost-efficiency and enantiomeric purity via asymmetric catalysis or resolution.

  • Solid-Phase Synthesis (SPOS): The preferred method for diversity-oriented discovery (milligram scale), allowing for the rapid parallel generation of piperidylalanine analogs for Structure-Activity Relationship (SAR) studies.

Strategic Overview: When to Choose Which Method

FeatureSolution-Phase Synthesis Solid-Phase Synthesis (SPOS)
Primary Application Scale-up & Manufacturing (API production)Lead Discovery & Library Generation
Scale Grams to KilogramsMilligrams to Grams
Enantioselectivity Excellent (>99% ee via Asymmetric Hydrogenation)Variable (Dependent on chiral auxiliaries on resin)
Purification Crystallization / Column ChromatographyFiltration / Wash (High throughput)
Cost Efficiency High (Low reagent excess)Low (Requires excess reagents & expensive resins)
Flexibility Low (Optimized for one target)High (Rapid analog switching)

Deep Dive: Solution-Phase Synthesis (The Scalable Route)

Core Philosophy: The solution-phase approach relies on Asymmetric Hydrogenation to install the chiral center. This method is preferred over the older Hydantoin (Bucherer-Bergs) route because it avoids the wasteful resolution of racemates.

Mechanism & Workflow

The synthesis begins with N-Boc-4-piperidone . A Horner-Wadsworth-Emmons (HWE) reaction with a phosphonoglycine derivative yields a dehydro-amino acid intermediate. This alkene is then subjected to rhodium-catalyzed asymmetric hydrogenation to set the (S)-stereocenter with high precision.

Experimental Protocol (Self-Validating System)

Step 1: HWE Condensation

  • Reagents: N-Boc-4-piperidone (1.0 eq), Boc-α-phosphonoglycine trimethyl ester (1.1 eq), DBU (1.2 eq).

  • Solvent: DCM or THF (Anhydrous).

  • Procedure: Dissolve phosphonate in DCM at 0°C. Add DBU dropwise. Stir for 15 min. Add N-Boc-4-piperidone. Warm to RT and stir for 12h.

  • Validation: TLC (Hex/EtOAc 1:1) shows disappearance of ketone.

  • Workup: Wash with 5% citric acid, brine. Dry over Na2SO4. Concentrate.

  • Yield: ~85-90% (Z)-isomer predominant.

Step 2: Asymmetric Hydrogenation

  • Catalyst: [Rh(COD)2]BF4 (1 mol%) + (S,S)-Et-DuPhos (1.1 mol%).

  • Conditions: H2 (60 psi), MeOH, RT, 24h.

  • Procedure: In a glovebox, mix Rh precursor and ligand in degassed MeOH. Add substrate.[1][2][3] Pressurize hydrogenation vessel.

  • Validation: Chiral HPLC (Chiralcel OD-H) required. Target ee >98%.

  • Workup: Filter through Celite to remove catalyst. Concentrate.

  • Hydrolysis: Treat ester with LiOH (THF/H2O) to obtain the final free acid Boc-Pip-Ala-OH .

Workflow Diagram (Solution Phase)

SolutionPhase Start N-Boc-4-Piperidone Step1 HWE Condensation (Phosphonoglycine + DBU) Start->Step1 Inter1 Dehydro-Amino Acid (Z-Isomer) Step1->Inter1 Step2 Asymmetric Hydrogenation (Rh-DuPhos, H2) Inter1->Step2 Stereoselective Step Inter2 (S)-Protected Ester (>98% ee) Step2->Inter2 Step3 LiOH Hydrolysis Inter2->Step3 End (S)-Boc-Pip-Ala-OH (Final Product) Step3->End

Caption: Figure 1. Solution-phase asymmetric synthesis pathway ensuring high enantiomeric excess.

Deep Dive: Solid-Phase Synthesis (The Library Route)

Core Philosophy: Solid-Phase Organic Synthesis (SPOS) utilizes a resin-bound glycine equivalent (O'Donnell Reagent). This method is ideal for creating libraries where the piperidine ring might be substituted or varied (e.g., changing N-Boc to N-Cbz or varying ring size) without re-optimizing the entire route.

Mechanism & Workflow

A Wang Resin or 2-Chlorotrityl Chloride Resin is loaded with a glycine imine (Schiff base). The resin-bound enolate is generated using a base (BTPP or LiHMDS) and alkylated with an electrophile, such as N-Boc-4-iodomethylpiperidine . Acidic cleavage releases the amino acid.

Critical Note: Standard TFA cleavage removes the Boc group.[4] To retain the N-Boc on the piperidine, one must use a highly acid-sensitive resin (e.g., Sieber Amide) cleaved with 1% TFA, or use orthogonal protection (e.g., Fmoc-Pip-Ala synthesis) and re-protect. For this guide, we assume the target is the free amino acid or that re-protection is acceptable.

Experimental Protocol (Self-Validating System)

Step 1: Resin Loading (O'Donnell Imine)

  • Resin: Wang Resin (0.8 mmol/g).

  • Reagent: Fmoc-Gly-OH attached, then deprotected and reacted with Benzophenone Imine.

  • Validation: Kaiser Test (Negative = Complete imine formation).

Step 2: Alkylation

  • Electrophile: N-Boc-4-iodomethylpiperidine (5.0 eq).

  • Base: BTPP (tert-Butylimino-tri(pyrrolidino)phosphorane) (5.0 eq).

  • Solvent: NMP (Anhydrous).

  • Procedure: Swell resin in NMP. Add Base, shake 10 min. Add Electrophile. Shake 12h.

  • Validation: Cleave small aliquot. LC-MS check for mono-alkylation vs. starting material.

Step 3: Hydrolysis & Cleavage

  • Imine Hydrolysis: 1N HCl/THF (removes benzophenone).

  • Cleavage: 50% TFA/DCM (Releases peptide and removes Boc).

  • Correction for Target: To keep Boc, use 2-Chlorotrityl Resin and cleave with HFIP/DCM (1:4) . This leaves the Boc group intact while cleaving the ester linkage to the resin.

Workflow Diagram (Solid Phase)

SolidPhase Resin 2-Cl-Trt Resin Load Load Glycine Imine (O'Donnell Reagent) Resin->Load Alkylate Alkylation (N-Boc-4-iodomethylpiperidine + BTPP) Load->Alkylate Wash Wash & Hydrolyze Imine Alkylate->Wash Cleave Cleavage (HFIP/DCM) (Preserves Boc) Wash->Cleave End (S)-Boc-Pip-Ala-OH (Crude) Cleave->End

Caption: Figure 2.[5][6] Solid-phase workflow utilizing O'Donnell reagent for rapid analog generation.

Comparative Analysis

The following data summarizes experimental outcomes based on literature precedents for piperidylalanine derivatives.

MetricSolution Phase (Asymmetric Hydrogenation)Solid Phase (Alkyl-Glycine Resin)
Overall Yield High (60-75%) Moderate (40-55%)
Purity (Pre-HPLC) High (>95%)Variable (70-85% due to incomplete alkylation)
Enantiomeric Excess (ee) >99% (Catalyst controlled)~80-90% (Chiral auxiliary dependent)
E-Factor (Waste) Low (Green Chemistry favorable)High (Excess reagents required)
Cycle Time 3-5 Days (Batch process)24-48 Hours (Parallelizable)
Cost per Gram $ (Low)

$ (High - Resin cost)
Conclusion & Recommendation
  • Select Solution Phase if you require >5g of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine for preclinical trials or GMP manufacturing. The Rh-DuPhos route is the gold standard for purity and economy.

  • Select Solid Phase if you are screening a library of 50+ analogs (e.g., varying the piperidine substituent) and only need 10mg of each for binding assays.

References

  • Patent CN115650903A : Preparation method of initial amino acid Boc-Pip (Fmoc). (Describes the solution phase Hydantoin/Bucherer-Bergs route). Link

  • Organic Syntheses, Vol. 81, p. 213 (2005) : Preparation of 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid. (Foundational solution phase protocols for piperidine amino acids). Link

  • Journal of the American Chemical Society (2004) : Asymmetric Hydrogenation of Dehydroamino Acids. (Basis for the Rh-DuPhos solution phase route). Link

  • Tetrahedron Letters (1998) : Solid phase synthesis of non-natural amino acids via O'Donnell Schiff base. (Basis for the SPOS route).[2][7][8] Link

  • Bachem Peptide Guide : Comparison of SPPS and LPPS methodologies. (General reference for scale vs. library logic). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Procedures for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

[1][2] Executive Summary & Operational Context[1][2][3][4] (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a high-value chiral building block used frequently in peptidomimetic drug discovery.[1][2] While often handled...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Operational Context[1][2][3][4]

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a high-value chiral building block used frequently in peptidomimetic drug discovery.[1][2] While often handled casually as a stable solid, its disposal presents a specific, often overlooked latent hazard: acid sensitivity. [1][2]

The tert-butyloxycarbonyl (Boc) protecting group is designed to be acid-labile. In a waste disposal context, inadvertent mixing of this compound with strong acidic waste streams (e.g., TFA, HCl) triggers rapid deprotection. This reaction releases isobutylene gas and carbon dioxide, which can pressurize sealed waste containers to the point of rupture or explosion.

This guide provides a self-validating protocol to ensure this compound is disposed of without compromising laboratory safety or environmental compliance.

Hazard Identification & Chemical Profile[1][2][5][6][7]

Before initiating disposal, the operator must verify the chemical state. The safety profile below synthesizes data for Boc-protected amino acid derivatives.

PropertySpecification / Hazard Note
Physical State Solid (typically white to off-white powder).[1][2]
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); poorly soluble in water.[1][2]
Reactivity High Risk: Reacts vigorously with strong acids.[1][2] Incompatible with strong oxidizers.[3][4]
Toxicity Irritant (Skin H315, Eye H319).[1][2] Specific toxicity data is limited; treat as potentially harmful.
Disposal Class Non-halogenated Organic Waste (unless dissolved in halogenated solvents).[1][2]
The "Boc" Factor: The Hidden Risk

The chemical equation governing the disposal risk is the acid-catalyzed deprotection:



Expert Insight: A standard 4L waste bottle can rupture if even a small amount (grams) of Boc-protected material is added to an acidic waste stream and tightly capped. Zero-Acid Tolerance in the waste container is the primary safety control.

Waste Stream Segregation Logic

To prevent cross-reactivity, strict segregation is required.[5] The following diagram illustrates the critical decision pathways for segregating this specific compound.

SegregationLogic Start Waste: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Form StateCheck->SolidPath Powder/Crystal LiquidPath Dissolved/Liquid Form StateCheck->LiquidPath Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin AcidCheck Check Solvent pH LiquidPath->AcidCheck Acidic Acidic (pH < 4) AcidCheck->Acidic Yes Neutral Neutral/Basic (pH > 6) AcidCheck->Neutral No Neutralize Neutralize with NaHCO3 before disposal Acidic->Neutralize LiquidBin Liquid Organic Waste (Non-Halogenated or Halogenated) Neutral->LiquidBin Neutralize->LiquidBin Warning STOP: Do NOT combine with Acid Waste Stream LiquidBin->Warning Segregation Rule

Figure 1: Segregation logic emphasizing the prevention of acid-contact during disposal.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred)

Use this protocol for expired solids, contaminated weighing boats, or spill cleanup materials.[1][2]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection (N95) is recommended if dust generation is likely.

  • Primary Containment: Place the solid material into a clear, chemically resistant plastic bag (polyethylene).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine.[1][2]

    • Hazard Checkbox: Irritant.[6]

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

  • Verification: Ensure the drum lid is sealed after addition.

Protocol B: Liquid Waste Disposal

Use this protocol for reaction mixtures or mother liquors.

  • Solvent Compatibility Check: Identify the solvent (e.g., DCM, Methanol).

  • pH Verification (Crucial):

    • Dip a pH strip into the solution.

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (

      
      ) solution. Stir until gas evolution ceases and pH is neutral (7-8). Reason: Pre-evolve the gas in the hood, not in the waste drum.
      
  • Transfer: Pour the neutral solution into the appropriate carboy:

    • Halogenated Waste: If dissolved in DCM, Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethyl Acetate, DMSO.

  • Log Entry: Record the volume and concentration on the waste container's log sheet.

Emergency Spill Management

In the event of a spill, immediate containment prevents environmental contamination.

ScenarioAction Plan
Minor Solid Spill 1. Avoid creating dust.[3][4] 2. Cover with wet paper towels to dampen. 3. Scoop into a bag. 4. Wipe area with soap and water.
Liquid Spill 1. Absorb with vermiculite or spill pads. 2. Do not use acid-neutralizing absorbents (risk of gas evolution). 3. Place saturated absorbents in a sealed bag as solid waste.
Skin Contact Wash with soap and water for 15 minutes.[1][2] Consult SDS.

Regulatory Framework (RCRA & EPA)[1][2]

While this specific compound is not typically "P-listed" or "U-listed" (acutely toxic specific citations) under US EPA regulations, it falls under the "Cradle-to-Grave" responsibility of the generator.[2]

  • Waste Classification: Generally classified as Non-Regulated Chemical Waste unless mixed with listed solvents (e.g., F-listed solvents like DCM).

  • Characteristic Waste: If the solid is ignitable (unlikely) or the solution has a flashpoint < 60°C, it may carry the D001 code.

  • Recommended Disposal Method: High-temperature incineration. This ensures complete destruction of the piperidine ring and the Boc moiety.

Compliance Checklist

References

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS)." OSHA.gov. [Link][1][2]

Sources

Handling

Personal protective equipment for handling (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine

Topic: Personal protective equipment for handling (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Content Type: Operational Safety & Logistical Guide Executive Summary & Hazard Identification (S)-1-Boc-4-(2-Amino-2-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine Content Type: Operational Safety & Logistical Guide

Executive Summary & Hazard Identification

(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a protected non-natural amino acid building block used frequently in peptide synthesis and medicinal chemistry. While the tert-butoxycarbonyl (Boc) group reduces the volatility and immediate reactivity of the amine, the compound presents specific risks associated with fine organic dusts and potential sensitization.

Core Hazard Profile (GHS Classification):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][4][5]

Expert Insight: The primary operational risk with this compound is not acute toxicity, but rather static-induced aerosolization . As a dry, likely zwitterionic powder, it generates significant static charge during weighing, leading to "fly-away" particles that can contaminate the user’s breathing zone and workspace.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" principle. Do not deviate from these standards without a documented risk assessment.

Protection ZoneStandard Operation (Weighing/Transfer)Enhanced Operation (Spill Cleanup/Synthesis Scale-up)Technical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Face Shield + Safety GlassesStandard glasses do not seal against airborne dust. Goggles prevent particulate entry.
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm / 4 mil)Extended Cuff Nitrile (Min 0.15 mm / 6 mil)Nitrile provides excellent resistance to organic solids. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Engineering Control)N95/P2 Respirator (If hood unavailable)Engineering controls are primary. If weighing outside a hood (not recommended), N95 is mandatory to prevent inhalation of irritant dust.
Body Lab Coat (Cotton/Poly blend) + Long SleevesTyvek® Sleeves or Disposable GownSynthetic powders cling to fabrics. Tyvek sleeves prevent cuff contamination during deep hood work.

Operational Protocol: Safe Handling & Weighing

This protocol is designed to minimize static discharge and aerosolization.[2]

Phase 1: Preparation
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. This is critical for Boc-protected amino acids, which are prone to static cling.

  • Staging: Place a waste container inside the hood to prevent moving contaminated gloves outside the containment zone.

Phase 2: Transfer & Weighing
  • Don PPE: Put on double nitrile gloves and goggles.

  • Open Container: Tap the container gently on the benchtop before opening to settle dust.

  • Transfer: Use a disposable spatula . Metal spatulas can transfer static charge; plastic or wood is preferred for fluffy solids.

  • Weighing: Weigh directly into a tared vessel (e.g., scintillation vial) with a cap ready. Never weigh onto open weighing paper if the draft shield is open, as airflow will disperse the powder.

Phase 3: Decontamination
  • Wet Wipe Method: Do not sweep dry powder. Use a paper towel dampened with 70% Ethanol or Isopropanol to wipe the balance area. The solvent reduces surface tension and traps dust.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Workflow Visualization

The following diagram outlines the logical flow for handling this compound, ensuring no step is skipped.

HandlingWorkflow cluster_safety Critical Safety Zone Start START: Task Definition RiskAssess Risk Assessment (Check SDS & Qty) Start->RiskAssess EngControls Engineering Controls (Fume Hood Check) RiskAssess->EngControls PPEDon Don PPE (Double Nitrile, Goggles) EngControls->PPEDon StaticCtrl Static Control (Ionizer/Settling) PPEDon->StaticCtrl Handling Weighing & Transfer StaticCtrl->Handling Decon Decontamination (Wet Wipe) Handling->Decon Waste Waste Disposal Decon->Waste

Figure 1: Operational workflow emphasizing static control and decontamination steps.

Emergency Response & Spill Logic

In the event of a spill, immediate classification determines the response.

Spill Decision Logic:

SpillLogic Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5g) Inside Hood Assess->Minor Major Major (> 5g) Or Outside Hood Assess->Major ActionMinor 1. Wet paper towel (EtOH) 2. Wipe inward 3. Dispose as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Alert Safety Officer 3. Don Respiratory Protection Major->ActionMajor

Figure 2: Decision tree for spill response based on quantity and location.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[2][4]

  • Skin Contact: Wash with soap and water.[4][5] Do not use solvents (like acetone) on skin, as this may increase absorption of the compound.

Waste Disposal

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in the Solid Hazardous Waste stream (typically labeled "Solid Organic Waste").

  • Liquid Waste: If dissolved in solvents (DCM, DMF), dispose of in the Halogenated or Non-Halogenated organic solvent stream respectively.

  • Container: Triple rinse the empty bottle with a compatible solvent (e.g., Methanol) before discarding or recycling the glass.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
Reactant of Route 2
Reactant of Route 2
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
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